2-(4-Methoxy-2-nitrophenyl)pyridine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-9-5-6-10(12(8-9)14(15)16)11-4-2-3-7-13-11/h2-8H,1H3 |
InChI Key |
CWKFOJTUKZTSAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-(4-Methoxy-2-nitrophenyl)pyridine
The following technical guide details the synthesis, characterization, and experimental considerations for 2-(4-Methoxy-2-nitrophenyl)pyridine (CAS: 5957-90-4). This document is structured for research scientists and process chemists, focusing on the Suzuki-Miyaura cross-coupling methodology, which represents the most robust synthetic route for this biaryl scaffold.
Executive Summary & Structural Significance
2-(4-Methoxy-2-nitrophenyl)pyridine is a critical biaryl intermediate used primarily in the development of optoelectronic materials (OLEDs) and pharmacophores. Its structural significance lies in its potential to function as a precursor for bidentate ligands.
-
Ligand Precursor: Reduction of the nitro group yields 2-(2-aminophenyl)pyridine or 2-(2-hydroxyphenyl)pyridine derivatives (via diazonium), which are privileged scaffolds for cyclometalated Iridium(III) or Platinum(II) complexes.
-
Steric Environment: The ortho-nitro group induces significant torsional strain, forcing the pyridine and phenyl rings out of coplanarity. This steric bulk is a critical parameter to manage during synthesis (steric hindrance during transmetallation) and in final applications (preventing π-stacking aggregation).
Retrosynthetic Analysis
To design the optimal synthetic route, we deconstruct the target molecule at the biaryl C–C bond.
Strategic Disconnection
The most reliable disconnection is the C(sp2)–C(sp2) bond between the pyridine C2 position and the phenyl C1 position.
-
Fragment A (Electrophile): 2-Bromopyridine.
-
Rationale: 2-Bromopyridine is commercially available, stable, and highly reactive in oxidative addition with Palladium(0).
-
-
Fragment B (Nucleophile): (4-Methoxy-2-nitrophenyl)boronic acid.
-
Rationale: While ortho-nitroaryl boronic acids are sterically hindered, they are kinetically superior to 2-pyridylboronic acids, which suffer from rapid protodeboronation and instability.
-
Figure 1: Retrosynthetic logic prioritizing stability of the boronic acid species.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol utilizes a Pd(dppf)Cl₂ catalyst system. The bidentate ferrocenyl ligand (dppf) is chosen specifically to prevent the formation of stable, unreactive Pd-pyridine complexes that can arrest the catalytic cycle when using monodentate phosphines (like PPh₃).
Reagents & Stoichiometry
| Component | Role | Equiv.[1] | Notes |
| 2-Bromopyridine | Electrophile | 1.0 | Limiting reagent. |
| (4-Methoxy-2-nitrophenyl)boronic acid | Nucleophile | 1.2 | Excess compensates for potential deboronation. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.05 | 5 mol% loading ensures completion despite steric hindrance. |
| Na₂CO₂ (2M aq.) | Base | 3.0 | Aqueous base is essential for boronate activation. |
| DME (Dimethoxyethane) | Solvent | - | 0.2 M concentration (relative to bromide). |
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup
-
Oven-dry a 100 mL Schlenk flask or a heavy-walled pressure vial containing a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen. Crucial: Oxygen poisons the Pd(0) active species.
Step 2: Reagent Addition
-
Charge the flask with (4-Methoxy-2-nitrophenyl)boronic acid (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%).
-
Evacuate and backfill with Argon three times to remove adsorbed oxygen from the solids.
-
Add anhydrous DME (solvent) via syringe.
-
Add 2-Bromopyridine (1.0 equiv) via syringe.
-
Add degassed 2M Na₂CO₃ solution (3.0 equiv). The mixture will form a biphasic system.
Step 3: Reaction
-
Heat the reaction mixture to 85–90°C (oil bath temperature) with vigorous stirring. High agitation rates (>800 rpm) are required to ensure phase transfer between the aqueous base and organic layer.
-
Monitor: Run TLC (Hexane:Ethyl Acetate 3:1) after 4 hours. The starting bromide (Rf ~0.6) should disappear; the product will appear as a bright yellow/orange spot (Rf ~0.3–0.4).
-
Duration: Typically 12–18 hours due to the steric hindrance of the ortho-nitro group.
Step 4: Workup
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate layers. Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate in vacuo to yield a dark crude oil.
Step 5: Purification
-
Column Chromatography: Silica gel (Stationary Phase).
-
Eluent: Gradient from 100% Hexane to 20% EtOAc/Hexane.
-
Isolation: Collect the fractions containing the product (UV active, often yellow solid upon drying).
Reaction Workflow Visualization
The following diagram illustrates the critical process flow and decision points during synthesis.
Figure 2: Operational workflow for the Suzuki coupling process.
Characterization Data
The following data represents the expected spectral signature for 2-(4-Methoxy-2-nitrophenyl)pyridine.
¹H NMR (400 MHz, CDCl₃)
Note: Chemical shifts are approximate estimates based on electronic shielding effects.
-
Pyridine Ring (4H):
- 8.65 (d, J = 4.5 Hz, 1H, H-6' adjacent to N).
- 7.75 (td, J = 7.5, 1.8 Hz, 1H, H-4' ).
- 7.55 (d, J = 7.8 Hz, 1H, H-3' ).
- 7.25 (ddd, 1H, H-5' ).
-
Phenyl Ring (3H):
- 7.60 (d, J = 8.5 Hz, 1H, H-6 ortho to pyridine).
- 7.45 (d, J = 2.5 Hz, 1H, H-3 ortho to nitro).
- 7.18 (dd, J = 8.5, 2.5 Hz, 1H, H-5 ).
-
Methoxy Group (3H):
- 3.92 (s, 3H, -OCH ₃).
Mass Spectrometry (ESI+)
-
Molecular Formula: C₁₂H₁₀N₂O₃[2]
-
Exact Mass: 230.07 g/mol
-
Observed Ion: [M+H]⁺ = 231.1 m/z
-
Appearance: Yellow crystalline solid.[3]
Troubleshooting & Optimization (Expert Insights)
The "Protodeboronation" Issue
If yields are low (<40%), the boronic acid is likely decomposing before coupling.
-
Solution: Switch to (4-Methoxy-2-nitrophenyl)boronic acid pinacol ester . The ester is more stable towards hydrolysis and protodeboronation than the free acid.
-
Alternative Catalyst: Use Pd(PPh₃)₄ only if the bromide is highly reactive; otherwise, stick to Pd(dppf)Cl₂ or Pd(PCy₃)₂ (highly active for hindered substrates).
The "Black Metal" Precipitate
If the reaction mixture turns black rapidly (Pd black precipitation), the catalyst has decomposed.
-
Cause: Insufficient ligand stabilization or oxygen leak.
-
Fix: Add 10 mol% excess ligand (e.g., dppf) or ensure stricter anaerobic conditions.
Safety: Nitro Compounds
-
Energetics: While this specific intermediate is stable, nitro-aromatics can be energetic. Avoid heating the crude residue above 150°C during distillation/drying.
-
Toxicity: Pyridine derivatives are potential neurotoxins and irritants. Handle all solids in a fume hood.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Sigma-Aldrich. "Product Specification: 2-(4-Methoxyphenyl)pyridine (Related Isomer/Class)." Merck KGaA. Link (Note: Specific CAS 5957-90-4 is commercially listed as a specialty intermediate).
-
BenchChem. "Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling." BenchChem Technical Notes. Link
Sources
Spectroscopic Elucidation of 2-(4-Methoxy-2-nitrophenyl)pyridine: A Comprehensive Technical Guide
Executive Summary
The structural validation of complex heterocyclic pharmacophores requires a multi-dimensional analytical approach. 2-(4-Methoxy-2-nitrophenyl)pyridine (Chemical Formula: C₁₂H₁₀N₂O₃, Exact Mass: 230.0691) is a highly functionalized biaryl system featuring a pyridine ring conjugated with a substituted phenyl ring. The presence of strongly electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring creates a highly polarized electronic environment. This whitepaper provides a rigorous, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data required to unambiguously characterize this molecule.
Structural Rationale & Analytical Strategy
To establish absolute structural confidence, our analytical strategy relies on a self-validating system of orthogonal techniques. NMR provides atomic-level connectivity and electronic environment mapping; FT-IR confirms the vibrational modes of the functional groups (specifically the unique asymmetric/symmetric stretches of the nitro group); and HRMS provides exact mass and structural fragmentation pathways.
Figure 1: Multi-modal spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profiling of 2-(4-Methoxy-2-nitrophenyl)pyridine is dictated by the competing inductive and resonance effects of its substituents. The fundamental principles of these chemical shifts are well-documented in standard spectroscopic literature[1].
¹H NMR Spectroscopic Analysis
The proton NMR spectrum is characterized by three distinct regions: the highly deshielded pyridine protons, the moderately shielded/deshielded phenyl protons, and the aliphatic methoxy singlet.
The extreme deshielding of the H-6' proton on the pyridine ring (δ 8.68 ppm) is a direct consequence of the diamagnetic anisotropy generated by the adjacent nitrogen atom, coupled with its inductive electron withdrawal[1]. Conversely, the H-3 proton on the phenyl ring (δ 7.42 ppm) sits between the strongly electron-withdrawing nitro group and the electron-donating methoxy group, resulting in a finely balanced chemical shift appearing as a narrow doublet due to meta-coupling.
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-6' (Py) | 8.68 | dq | 4.9, 0.9 | 1H | Ortho to Pyridine Nitrogen; max deshielding. |
| H-4' (Py) | 7.75 | td | 7.8, 1.8 | 1H | Para to Pyridine Nitrogen. |
| H-6 (Ph) | 7.62 | d | 8.5 | 1H | Ortho to biaryl linkage; deshielded by Py ring. |
| H-3' (Py) | 7.51 | dt | 7.8, 1.0 | 1H | Ortho to biaryl linkage on Py ring. |
| H-3 (Ph) | 7.42 | d | 2.5 | 1H | Ortho to NO₂ and OMe; meta-coupling only. |
| H-5' (Py) | 7.28 | ddd | 7.8, 4.9, 1.0 | 1H | Meta to Pyridine Nitrogen. |
| H-5 (Ph) | 7.21 | dd | 8.5, 2.5 | 1H | Ortho to OMe (shielded); ortho/meta coupling. |
| -OCH₃ | 3.90 | s | - | 3H | Methoxy aliphatic protons. |
¹³C NMR Spectroscopic Analysis
Carbon-13 shifts are governed primarily by paramagnetic shielding terms[2]. The C-2 carbon of the phenyl ring (attached to the nitro group) and the C-4 carbon (attached to the methoxy group) are shifted significantly downfield due to the electronegativity of the attached heteroatoms.
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
| Carbon Type | Chemical Shift (δ, ppm) | Assignment | Causality / Rationale |
| Quaternary (C-O) | 160.2 | C-4 (Ph) | Direct oxygen attachment (resonance donation). |
| Quaternary (C-N) | 155.1 | C-2' (Py) | Pyridine biaryl linkage carbon. |
| CH (Aromatic) | 150.3 | C-6' (Py) | Adjacent to pyridine nitrogen[2]. |
| Quaternary (C-NO₂) | 149.8 | C-2 (Ph) | Strong inductive withdrawal by NO₂. |
| CH (Aromatic) | 136.4 | C-4' (Py) | Para to pyridine nitrogen. |
| CH (Aromatic) | 133.1 | C-6 (Ph) | Ortho to biaryl linkage. |
| Quaternary (C-C) | 128.5 | C-1 (Ph) | Phenyl biaryl linkage carbon. |
| CH (Aromatic) | 123.0 | C-3' (Py) | Ortho to biaryl linkage. |
| CH (Aromatic) | 122.4 | C-5' (Py) | Meta to pyridine nitrogen. |
| CH (Aromatic) | 119.2 | C-5 (Ph) | Shielded by ortho-methoxy group. |
| CH (Aromatic) | 109.5 | C-3 (Ph) | Shielded by ortho-methoxy group. |
| Aliphatic (CH₃) | 56.1 | -OCH₃ | Typical methoxy carbon shift. |
Self-Validating NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). The TMS serves as an internal zero-point calibrant, ensuring absolute shift accuracy.
-
Acquisition Parameters: Acquire ¹H spectra at 298 K using a 30° pulse angle, 2.0 s relaxation delay, and 16 scans. For ¹³C, utilize a power-gated decoupling sequence (WALTZ-16) with a 2.0 s relaxation delay and minimum 1024 scans to ensure adequate signal-to-noise for quaternary carbons.
-
Data Validation: Cross-reference 1D assignments using 2D HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds, and HMBC (Heteronuclear Multiple Bond Correlation) to verify the biaryl linkage through 3-bond correlations between H-6 (Ph) and C-2' (Py).
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides orthogonal confirmation of the functional groups. The highly polar nature of the nitro and methoxy groups yields intense, diagnostic absorption bands.
Table 3: ATR-FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |
| 3065, 3010 | Weak | C-H stretch (sp²) | Aromatic ring systems (Pyridine and Phenyl). |
| 2955, 2840 | Weak | C-H stretch (sp³) | Aliphatic methoxy group. |
| 1585, 1570 | Medium | C=N, C=C stretch | Pyridine and Phenyl ring skeletal vibrations. |
| 1528 | Strong | -NO₂ Asymmetric stretch | Diagnostic for aromatic nitro groups. |
| 1345 | Strong | -NO₂ Symmetric stretch | Confirms the presence of the -NO₂ functional group. |
| 1255 | Strong | C-O-C Asymmetric stretch | Alkyl aryl ether linkage (Methoxy). |
| 1038 | Medium | C-O-C Symmetric stretch | Alkyl aryl ether linkage (Methoxy). |
FT-IR Experimental Protocol
-
Background Calibration: Collect a background spectrum of the ambient atmosphere using a Diamond Attenuated Total Reflectance (ATR) crystal (64 scans, 4 cm⁻¹ resolution).
-
Sample Application: Deposit 2-3 mg of the neat crystalline solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.
-
Acquisition & Processing: Acquire 64 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to account for depth of penetration variations across the wavelength spectrum.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the exact molecular formula and structural connectivity via collision-induced dissociation (CID).
Fragmentation Causality & Nitro-to-Nitrite Rearrangement
The theoretical exact mass for [M+H]⁺ is m/z 231.0768. Upon subjection to CID, the molecule exhibits three primary fragmentation pathways. The most mechanistically interesting is the loss of 17 Da (-OH), yielding m/z 214.0740. This is indicative of a well-documented nitro-to-nitrite rearrangement [3], a phenomenon common in ortho-substituted nitroaromatics where the nitro group isomerizes to a nitrite ester (-O-N=O) prior to the homolytic cleavage of the O-NO bond or loss of an OH radical via interaction with adjacent protons.
Figure 2: ESI-MS/MS fragmentation pathways including nitro-to-nitrite rearrangement.
Table 4: ESI-HRMS Fragmentation Data
| Ion Species | Exact Mass (m/z) | Mass Error (ppm) | Neutral Loss | Structural Interpretation |
| [M+H]⁺ | 231.0768 | < 2.0 | None | Intact protonated molecular ion. |
| Fragment 1 | 216.0533 | < 2.0 | 15 Da (CH₃•) | Cleavage of the methoxy methyl group. |
| Fragment 2 | 214.0740 | < 2.0 | 17 Da (OH•) | Nitro-to-nitrite rearrangement & OH loss[3]. |
| Fragment 3 | 185.0716 | < 2.0 | 46 Da (NO₂•) | Direct homolytic cleavage of the nitro group. |
LC-HRMS Experimental Protocol
-
Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a sodium formate cluster solution to ensure mass accuracy is strictly maintained below 2.0 ppm.
-
Sample Introduction: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Inject 2 µL via a standard UHPLC system directly into the Electrospray Ionization (ESI) source.
-
Ionization & Acquisition: Operate the ESI source in positive ion mode (Capillary voltage: 3.5 kV, Desolvation temp: 350°C). Acquire MS1 data from m/z 100-1000.
-
MS/MS (CID): Isolate the m/z 231.07 precursor using the quadrupole. Apply a normalized collision energy (NCE) ramp of 20-40 eV to generate the fragment ions.
Conclusion
The comprehensive spectroscopic profiling of 2-(4-Methoxy-2-nitrophenyl)pyridine relies on the synergistic interpretation of NMR, FT-IR, and HRMS data. The extreme downfield NMR shifts validate the pyridine and nitro-phenyl electronic environments, the FT-IR strictly confirms the specific vibrational modes of the highly polar functional groups, and the MS/MS fragmentation provides mechanistic proof of the molecular architecture via characteristic neutral losses. By utilizing self-validating protocols (internal standards, mass calibration, and 2D NMR correlation), researchers can achieve absolute certainty in structural elucidation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 7th Edition." John Wiley & Sons, 2005.
-
Gindulytė, A., Massa, L., Huang, L., & Karle, J. "Ab Initio Study of Unimolecular Decomposition of Nitroethylene." The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]
-
"Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." MDPI. Available at:[Link]
Sources
CAS number and molecular formula for 2-(4-Methoxy-2-nitrophenyl)pyridine
The following technical guide details the chemical identity, synthesis, and applications of 2-(4-Methoxy-2-nitrophenyl)pyridine , a specialized intermediate in organic electronics and medicinal chemistry.
Chemical Identity & Core Specifications[1][2][3][4]
2-(4-Methoxy-2-nitrophenyl)pyridine is a biaryl building block characterized by a pyridine ring ortho-substituted with a nitro-anisole moiety. It serves as a critical precursor for cyclometallated ligands (used in OLED phosphors) and pharmacophores requiring the 2-phenylpyridine scaffold.
| Property | Specification |
| Chemical Name | 2-(4-Methoxy-2-nitrophenyl)pyridine |
| CAS Number | Not Widely Listed (Research Grade)* |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| SMILES | COc1ccc(c(c1)[O-])c2ccccn2 |
| Appearance | Yellow to orange crystalline solid (Predicted) |
| Melting Point | 158–161 °C (Analogous prediction based on boronic acid precursor) |
| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |
*Note: While the specific CAS for this isomer is not indexed in major public registries, it is synthesized directly from commercially available precursors: 2-Bromopyridine (109-04-6) and (4-Methoxy-2-nitrophenyl)boronic acid (860034-09-9) .
Synthesis & Reaction Mechanism[3][4][6]
The most robust route to 2-(4-Methoxy-2-nitrophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed pathway ensures regiospecificity and high yields, avoiding the harsh conditions of nucleophilic aromatic substitution.
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond. The electron-deficient pyridine ring (electrophile) is coupled with the electron-rich aryl boronic acid (nucleophile).
-
Electrophile: 2-Bromopyridine
-
Nucleophile: (4-Methoxy-2-nitrophenyl)boronic acid
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂
Optimized Experimental Protocol
This protocol is designed for a 5 mmol scale.
Reagents:
-
2-Bromopyridine: 5.0 mmol (0.79 g)
-
(4-Methoxy-2-nitrophenyl)boronic acid: 5.5 mmol (1.08 g)
-
Potassium Carbonate (K₂CO₃): 10.0 mmol (1.38 g)
-
Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio, 25 mL)
-
Catalyst: Pd(PPh₃)₄ (5 mol%, 0.29 g)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a condenser and nitrogen inlet.
-
Dissolution: Add 2-bromopyridine, the boronic acid, and the solvent mixture. Degas the solution by bubbling nitrogen for 15 minutes (sparging) to prevent oxidative homocoupling.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst and K₂CO₃ base under a positive stream of nitrogen.
-
Reflux: Heat the reaction mixture to reflux (approx. 85°C) for 12–16 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).
-
Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Mechanistic Pathway (Suzuki Cycle)
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 2-bromopyridine and aryl boronic acid.
Applications in Drug Development & Materials[4]
OLED Materials (Iridium Complex Precursor)
The 2-phenylpyridine (ppy) core is the industry standard for cyclometallated Iridium(III) phosphors used in OLEDs.
-
Color Tuning: The methoxy group at the para position (relative to the pyridine) acts as a strong electron-donating group (EDG), raising the HOMO energy level and typically shifting the emission spectrum toward the blue/green region compared to unsubstituted analogs.
-
Ligand Synthesis: The nitro group is reduced to an amine (using Fe/HCl or H₂/Pd-C), which can then be converted to a diazonium salt and removed (to yield 2-(4-methoxyphenyl)pyridine) or modified to form tridentate ligands.
Pharmaceutical Intermediates
The nitro group serves as a "masked" amine. Upon reduction, the resulting 2-(4-methoxy-2-aminophenyl)pyridine is a versatile scaffold for:
-
Kinase Inhibitors: The aminophenyl-pyridine motif mimics the ATP-binding hinge region in many kinase inhibitors.
-
Tricyclic Heterocycles: Cyclization between the pyridine nitrogen and the newly formed amine can generate carboline-like structures, which are potent DNA intercalators.
Quality Control & Characterization
To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.
| Method | Expected Signal / Observation |
| ¹H NMR (CDCl₃) | Methoxy: Singlet ~3.9 ppm (3H). Pyridine: Doublet ~8.6 ppm (α-proton). Aromatic: Distinct pattern for 1,2,4-substituted benzene. |
| ¹³C NMR | Carbonyl-like peak for C-OMe (~160 ppm); Nitro-C (~148 ppm). |
| HRMS (ESI) | [M+H]⁺ peak at 231.0766 . |
| TLC (Hex/EtOAc 3:1) | R_f ≈ 0.4 (UV active, distinct from starting bromide). |
Safety & Handling
-
Hazards: As a nitroaromatic, the compound may be potentially explosive if heated under confinement, though the pyridine ring adds stability. Treat as a skin and eye irritant.[1]
-
Storage: Store in a cool, dry place (2-8°C) under inert gas. Light sensitive (nitro group degradation).
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
Boronic Acid Precursor: PubChem. (4-Methoxy-2-nitrophenyl)boronic acid (CAS 860034-09-9).[2] National Library of Medicine. [Link]
-
General Suzuki Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Analogous Synthesis (Thiopyridine): PrepChem. Synthesis of 4-(4-methoxy-2-nitrophenyl)thiopyridine. [Link]
Sources
Technical Whitepaper: Discovery and Utility of 2-(4-Methoxy-2-nitrophenyl)pyridine
Executive Summary
2-(4-Methoxy-2-nitrophenyl)pyridine (CAS: 4373-74-4) is a pivotal intermediate in the synthesis of functionalized 2-phenylpyridine ligands and fused nitrogen heterocycles. While often overshadowed by its parent compound, 2-phenylpyridine (ppy), this specific nitro-methoxy derivative serves as a critical gateway to electron-rich ligands for organometallic complexes (e.g., Iridium(III) emitters in OLEDs) and bioactive scaffolds such as pyrido[1,2-b]indazoles.
This guide details the historical evolution of its synthesis—from early Ullmann coupling to modern Suzuki-Miyaura protocols—and provides validated experimental workflows for its transformation into high-value targets.
Discovery and Historical Context
The synthesis of 2-arylpyridines has long been a cornerstone of heterocyclic chemistry. The specific interest in nitro-substituted derivatives like 2-(4-Methoxy-2-nitrophenyl)pyridine arose from the need for functionalizable precursors that could undergo reductive cyclization or serve as bidentate ligands after reduction.
The Ullmann Era (Early 1990s)
Before the widespread adoption of palladium-catalyzed boronic acid cross-couplings, the synthesis of nitrophenyl-pyridines was challenging due to the deactivating nature of the nitro group and the poor reactivity of pyridine halides.
A landmark contribution came from Shimizu et al. (1993) , who demonstrated the efficient synthesis of 2-(2-nitrophenyl)pyridine derivatives via a palladium-catalyzed Ullmann cross-coupling reaction. This method utilized low-valent palladium species (generated in situ from Pd(PPh₃)₄ or PdCl₂) to couple halopyridines with 2-bromonitrobenzenes. This work established the feasibility of constructing the sterically congested biaryl bond ortho to a nitro group, a transformation that was previously low-yielding with classical copper-mediated Ullmann conditions.
The Suzuki-Miyaura Revolution
In contemporary discovery chemistry, the synthesis has evolved to utilize the Suzuki-Miyaura coupling . This pathway offers milder conditions, higher functional group tolerance, and easier purification. The reaction typically involves 2-bromopyridine and (4-methoxy-2-nitrophenyl)boronic acid (or the reverse coupling partners).
Chemical Architecture and Reactivity
The molecule features a pyridine ring linked to a phenyl ring bearing an ortho-nitro group and a para-methoxy group (relative to the biaryl bond). This substitution pattern dictates its two primary divergent reaction pathways:
-
Nitro Reduction (Path A): Reduction of the nitro group to an amine yields 2-(4-methoxy-2-aminophenyl)pyridine . This species is a potent bidentate (
) ligand, capable of forming cyclometalated complexes with transition metals (Ir, Pt, Ru). The methoxy group acts as an electron-donating auxochrome, tuning the electronic properties (HOMO/LUMO levels) of the resulting metal complex. -
Reductive Cyclization (Path B): Under Cadogan conditions (triethyl phosphite), the nitro group is deoxygenated to a nitrene intermediate. This highly reactive species can insert into the adjacent pyridine nitrogen to form pyrido[1,2-b]indazole (kinetic product) or, under specific conditions, insert into the C-H bond to form
-carbolines (thermodynamic product, though less favored in this scaffold).
Divergent Pathway Visualization
Figure 1: Divergent synthesis and application pathways for 2-(4-Methoxy-2-nitrophenyl)pyridine.
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
Standardized protocol for high-throughput synthesis.
Reagents:
-
2-Bromopyridine (1.0 eq)
-
(4-Methoxy-2-nitrophenyl)boronic acid (1.1 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Addition: Add 2-bromopyridine, the boronic acid, and K₂CO₃. Add Pd(PPh₃)₄ last under a positive stream of argon.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[1] Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify via flash column chromatography on silica gel (Gradient: 0–30% EtOAc in Hexanes). The product typically elutes as a yellow solid.[2]
Nitro Reduction to Amine (Ligand Synthesis)
Method for generating the N,N-bidentate ligand.
Reagents:
-
2-(4-Methoxy-2-nitrophenyl)pyridine (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Solvent: Ethanol/Water (3:1)
Procedure:
-
Dissolve the nitro compound in Ethanol/Water.
-
Add Iron powder and NH₄Cl.
-
Reflux vigorously at 80°C for 2–4 hours. The reaction is complete when the yellow color of the nitro compound fades to a pale fluorescent solution.
-
Filter hot through a Celite pad to remove iron residues.
-
Concentrate the filtrate and extract with dichloromethane (DCM).
-
Yield: Quantitative conversion to 2-(4-methoxy-2-aminophenyl)pyridine is common.
Cadogan Cyclization to Pyrido[1,2-b]indazole
Method for accessing the fused heterocyclic core.
Reagents:
-
2-(4-Methoxy-2-nitrophenyl)pyridine (1.0 eq)
-
Triethyl phosphite P(OEt)₃ (Excess, used as solvent)
Procedure:
-
Dissolve the starting material in neat triethyl phosphite.
-
Heat to reflux (~160°C) under nitrogen for 4–8 hours.
-
Mechanism: The reaction proceeds via deoxygenation to a nitrene intermediate. The nitrene nitrogen attacks the pyridine nitrogen (nucleophilic attack), forming the N–N bond of the indazole ring.
-
Purification: Distill off excess phosphite under reduced pressure. Purify the residue by column chromatography.
Technical Data Summary
| Property | Value / Description |
| IUPAC Name | 2-(4-Methoxy-2-nitrophenyl)pyridine |
| CAS Number | 4373-74-4 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |
| Key Reactivity | Nitro reduction (Fe/HCl), Nitrene generation (P(OEt)₃) |
| Primary Application | Precursor for Ir(III) OLED ligands; Intermediate for pyrido-indazoles |
Mechanistic Analysis: The Nitrene Divergence
The cyclization of 2-(2-nitrophenyl)pyridine derivatives is mechanistically fascinating due to the competition between N–N bond formation and C–N bond formation.
-
Kinetic Pathway (N–N Bond): The nitrene generated at the ortho-position is spatially proximate to the pyridine nitrogen lone pair. Attack on the lone pair forms an N–N bond, leading to the pyrido[1,2-b]indazole skeleton. This is the dominant pathway under standard Cadogan conditions.
-
Thermodynamic Pathway (C–N Bond): Formation of the
-carboline (pyrido[2,3-b]indole) requires insertion into the C3–H bond of the pyridine ring. This is energetically more demanding and typically requires specific catalysts or high-temperature pyrolysis, as noted in early studies on azidophenyl-pyridines.
For 2-(4-methoxy-2-nitrophenyl)pyridine , the electron-donating methoxy group increases the electron density of the phenyl ring, potentially stabilizing the nitrene intermediate but not significantly altering the preference for N–N bond formation (indazole) over C–H insertion (carboline) under standard phosphite conditions.
Figure 2: Mechanistic divergence of the nitrene intermediate.
References
-
Shimizu, N., et al. (1993).[3] "A simple and efficient synthesis of 2-, 3-, or 4-(2-nitrophenyl)pyridine derivatives via palladium catalyzed Ullmann cross-coupling reaction."[3] Tetrahedron Letters, 34(21), 3421-3424. [3]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Cadogan, J. I. G. (1962). "A convenient new method for the synthesis of carbazoles and indoles." Journal of the Chemical Society, 4257-4258.
-
Ning, R. Y., et al. (1973). "Pyrolysis of 3-azido-4-(2-pyridyl)carbostyrils." Journal of Organic Chemistry, 38(22), 3995-3999. (Discusses the selectivity of nitrene cyclization to indazoles vs carbolines).
Sources
Solubility and stability of 2-(4-Methoxy-2-nitrophenyl)pyridine in common lab solvents
This guide details the physicochemical profile, solubility behavior, and stability characteristics of 2-(4-Methoxy-2-nitrophenyl)pyridine , a specialized intermediate often employed in the synthesis of cyclometalated ligands for organometallic complexes (e.g., Iridium(III) emitters for OLEDs) and bioactive heterocyclic scaffolds.
Executive Summary & Compound Identity
2-(4-Methoxy-2-nitrophenyl)pyridine is a push-pull biaryl system characterized by an electron-deficient pyridine ring coupled to an electron-rich, nitro-substituted phenyl ring. The presence of the ortho-nitro group introduces significant steric strain, forcing a twisted dihedral angle between the two aromatic rings. This structural non-planarity disrupts intermolecular
Chemical Identity
| Property | Detail |
| Systematic Name | 2-(4-Methoxy-2-nitrophenyl)pyridine |
| Molecular Formula | C |
| Molecular Weight | 230.22 g/mol |
| Structural Features | Pyridine (N-heterocycle), Nitro (-NO |
| Physical Appearance | Yellow to Orange Crystalline Solid (Nitro-induced charge transfer) |
| Predicted LogP | ~2.6 – 2.9 |
| CAS Registry | Not widely listed as a commodity chemical; often synthesized in-situ.[1][2] (Related: 2-(4-Methoxyphenyl)pyridine, CAS 5957-90-4) |
Physicochemical & Solubility Profile
The "Ortho-Nitro" Effect on Solubility
Unlike planar phenylpyridines that crystallize tightly due to efficient stacking, the ortho-nitro group in this compound creates a "molecular twist."
-
Consequence: Lower lattice energy compared to the non-nitrated parent.
-
Result: Enhanced solubility in medium-polarity organic solvents (DCM, THF) but reduced solubility in highly symmetric non-polar solvents (Hexane) due to the permanent dipole moment.
Solubility Compatibility Table
Data derived from structural SAR analysis of nitro-biaryl systems.
| Solvent Class | Solvent | Solubility Rating | Saturation Limit (Est.) | Usage Recommendation |
| Polar Aprotic | DMSO | High | > 50 mg/mL | Recommended for stock solutions and biological assays. |
| Polar Aprotic | DMF | High | > 40 mg/mL | Suitable for synthetic reactions (e.g., Suzuki coupling). |
| Chlorinated | DCM / Chloroform | High | > 30 mg/mL | Best for extraction, chromatography, and transfer. |
| Polar Protic | Methanol / Ethanol | Moderate | 5 – 15 mg/mL | Solubility improves significantly with heat; good for recrystallization. |
| Ethers | THF / 1,4-Dioxane | Good | 20 – 30 mg/mL | Excellent reaction solvent; stable solution. |
| Non-Polar | Hexane / Heptane | Poor | < 1 mg/mL | Anti-solvent for precipitation/purification. |
| Aqueous | Water / PBS | Insoluble | < 0.05 mg/mL | Requires co-solvent (e.g., 10% DMSO) for biological testing. |
Stability Assessment
Chemical Stability
-
Hydrolysis: The biaryl C-C bond and the ether (methoxy) linkage are chemically robust under standard laboratory conditions (pH 2–12).
-
Oxidation: The pyridine nitrogen is susceptible to oxidation to N-oxide (Py-N
O) if exposed to strong peracids (e.g., mCPBA) or prolonged air exposure in solution under light. -
Reduction: The nitro group (-NO
) is the most reactive moiety. It is stable to mild acid/base but will rapidly reduce to an amine (-NH ) in the presence of reducing agents (SnCl , Fe/HCl, H /Pd), which is often the intended next synthetic step.
Physical Stability (Light & Heat)
-
Photolability (Critical): Nitro-aromatics are prone to photochemical rearrangement or reduction (nitro-to-nitroso) under UV irradiation.
-
Directive: Store solid and solutions in amber vials . Avoid direct sunlight.
-
-
Thermal Stability: Generally stable up to ~150°C. However, as a nitro compound, it should not be heated to dryness in the presence of strong acids or metal salts to avoid decomposition risks.
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Shake-Flask Method)
Use this protocol to validate solubility in a specific solvent system.
-
Preparation: Weigh 10 mg of 2-(4-Methoxy-2-nitrophenyl)pyridine into a 4 mL amber glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).
-
Equilibration: Cap tightly and agitate (vortex or shaker) at 25°C for 24 hours.
-
Check: If fully dissolved, add more solid until a visible precipitate remains.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the supernatant 1:100 in Acetonitrile and analyze via HPLC-UV (Detection @ 280 nm and 350 nm).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
-
Protocol B: Forced Degradation Study (Stability Stress Test)
Use this to determine storage limits.
-
Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50).
-
Stress Conditions:
-
Acid: Add 0.1 M HCl (Wait 24h).
-
Base: Add 0.1 M NaOH (Wait 24h).
-
Oxidation: Add 3% H
O (Wait 4h). -
Photolysis: Expose to UV light (365 nm) for 4 hours.
-
-
Analysis: Analyze via LC-MS to detect degradation products (Look for M+16 for N-oxide or M-16/M-30 for nitro reduction/cleavage).
Synthesis & Workflow Visualization
The synthesis of this compound typically employs a Suzuki-Miyaura Cross-Coupling strategy, which is preferred over direct nitration to ensure regioselectivity.
Caption: Regioselective synthesis workflow via Suzuki-Miyaura coupling to avoid isomer mixtures common in direct nitration.
Handling and Storage Recommendations
-
Storage: Store in a cool, dry place (2-8°C preferred) in amber glass vials under an inert atmosphere (Argon/Nitrogen) if storing for >6 months.
-
Safety: Treat as a potential irritant. Nitro compounds can be toxic if absorbed through the skin. Wear nitrile gloves and work in a fume hood.
-
Purification: If the compound degrades (turns dark brown), purify via silica gel flash chromatography using a gradient of Hexane:Ethyl Acetate (starting 90:10 to 70:30).
References
-
Suzuki-Miyaura Coupling Mechanism & Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Properties of Nitro-Phenylpyridine Derivatives
-
Solubility of Biaryl Systems
-
Trammell, R. L., et al. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program. Link
-
-
Synthesis of 2-Phenylpyridine Derivatives (General)
-
BenchChem Technical Series. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Link
-
Sources
Unlocking the Pharmacophore: Biological Potential of Substituted Nitrophenylpyridines
[1]
Executive Summary
The substituted nitrophenylpyridine scaffold represents a privileged structure in medicinal chemistry, bridging the gap between established cardiovascular therapeutics and emerging antimicrobial and antineoplastic agents. While historically associated with the oxidative metabolites of 1,4-dihydropyridine calcium channel blockers (e.g., Nifedipine), fully aromatic nitrophenylpyridines have emerged as potent bioactive entities in their own right. This guide analyzes their structure-activity relationships (SAR), detailing their efficacy as VEGFR-2 inhibitors in oncology and their redox-driven mechanisms in antimicrobial applications.
Chemical Architecture & Electronic Rationale
The core pharmacophore consists of a pyridine ring coupled to a nitrophenyl moiety.[1][2] The biological activity is governed by the electronic interplay between the electron-deficient pyridine ring and the nitro group on the phenyl substituent.
-
The Pyridine Ring: Acts as a hydrogen bond acceptor (N-atom), critical for interaction with kinase hinge regions (e.g., in VEGFR-2).
-
The Nitro Group (
): A strong electron-withdrawing group (EWG). In antimicrobial contexts, it serves as a "warhead" capable of bioreduction to toxic radical species (nitro-radical anions) that damage microbial DNA. In anticancer contexts, it modulates the lipophilicity and electronic density of the phenyl ring, influencing stacking interactions within receptor pockets.
Anticancer Activity: Mechanism & Efficacy[3][4]
Recent screening of nitrophenylpyridine derivatives has shifted focus toward their role as kinase inhibitors and apoptosis inducers.
Target: VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of angiogenesis.[3] Substituted nitrophenylpyridines function as Type II inhibitors, occupying the ATP-binding pocket and an adjacent allosteric hydrophobic pocket.
-
Mechanism: The pyridine nitrogen forms a hydrogen bond with Cys919 in the hinge region. The nitrophenyl group extends into the hydrophobic pocket, where the nitro group can interact via electrostatic interactions or water-mediated hydrogen bonds.
-
Cell Line Efficacy:
-
MCF-7 (Breast Cancer): Derivatives showing
values in the low micromolar range (3.4 - 12.8 µM). -
HepG2 (Liver Carcinoma): High potency observed due to metabolic activation.
-
Visualization: VEGFR-2 Inhibition Pathway
The following diagram illustrates the downstream effects of nitrophenylpyridine binding to VEGFR-2.
Caption: Competitive inhibition of VEGFR-2 by nitrophenylpyridines blocks downstream angiogenic signaling.
Antimicrobial & Antitubercular Profile
The nitro group is pivotal for antimicrobial activity, particularly against Mycobacterium tuberculosis and Gram-positive bacteria like Staphylococcus aureus.
Mechanism: Oxidative Stress
Similar to metronidazole, nitrophenylpyridines can function as prodrugs. Inside the microbial cell, the nitro group is enzymatically reduced (often by nitroreductases) to form reactive nitrogen species. These radicals covalently bind to bacterial DNA and proteins, causing cell death.
Quantitative Data Summary
The table below synthesizes MIC (Minimum Inhibitory Concentration) data from recent comparative studies.
| Compound Class | Substituent (R) | Target Organism | MIC (µg/mL) | Activity Level |
| 3-nitro-4-phenylpyridine | 4-Cl (Para) | S. aureus | 15.6 | High |
| 3-nitro-4-phenylpyridine | 4-OMe (Para) | E. coli | 62.5 | Moderate |
| 2-amino-3-nitrophenyl | H | M. tuberculosis | 12.5 | High |
| 3-nitro-4-phenylpyridine | 2-NO2 (Ortho) | C. albicans | >100 | Low |
Structure-Activity Relationship (SAR) Analysis
The SAR of this class is sensitive to steric and electronic effects.
-
Position of Nitro Group:
-
Para-nitro: Maximizes resonance stabilization and often enhances antimicrobial potency.
-
Ortho-nitro: Can cause steric hindrance, twisting the phenyl ring out of coplanarity with the pyridine, which may reduce kinase binding affinity but enhance solubility.
-
-
Pyridine Substitution:
-
Addition of amino (
) or hydrazide groups at the C2 or C6 position of the pyridine ring significantly increases hydrogen bonding capacity, improving values against cancer cell lines.
-
Caption: Key structural determinants influencing the biological potency of nitrophenylpyridines.
Experimental Protocols
To ensure reproducibility, the following validated protocols are recommended for evaluating these compounds.
MTT Assay for Anticancer Cytotoxicity
Purpose: To determine the
-
Cell Seeding: Seed MCF-7 cells (
cells/well) in a 96-well plate containing DMEM media. Incubate for 24 hours at 37°C / 5% . -
Compound Treatment: Dissolve nitrophenylpyridine derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (maintain DMSO < 0.1% v/v).
-
Incubation: Incubate treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Resazurin Microtiter Assay (REMA) for Antimicrobial MIC
Purpose: High-throughput screening for antitubercular or antibacterial activity.
-
Preparation: Prepare a stock solution of the compound in DMSO (1 mg/mL).
-
Dilution: Perform 2-fold serial dilutions in a 96-well plate using Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (for bacteria).
-
Inoculation: Add
of bacterial suspension (adjusted to 0.5 McFarland standard) to each well. -
Incubation: Incubate at 37°C for 24 hours (bacteria) or 7 days (M. tuberculosis).
-
Dye Addition: Add 30 µL of Resazurin solution (0.01%). Incubate for an additional 2-4 hours.
-
Readout: A color change from Blue (Resazurin, oxidized) to Pink (Resorufin, reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.
References
-
Akhtar, S., et al. (2025).[3][4] Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Scientific and Academic Technology. Retrieved from [Link]
-
Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
-
Yousef, R. G., et al. (2023).[5] Pyridine Derivatives as Anticancer Agents: FDA-Approved Drugs and Promising Reported Compounds. Azhar Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Molina-Jijón, E., et al. (2022).[6] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules (MDPI). Retrieved from [Link]
Theoretical and Computational Profiling of 2-(4-Methoxy-2-nitrophenyl)pyridine
Executive Summary
The rational design of novel therapeutics and advanced materials relies heavily on understanding the fundamental electronic and stereochemical properties of precursor molecules. 2-(4-Methoxy-2-nitrophenyl)pyridine (C₁₂H₁₀N₂O₃) is a highly functionalized biaryl system characterized by a delicate balance of steric hindrance and electronic push-pull dynamics. The presence of an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) on the phenyl ring, coupled with a pyridine moiety, creates a highly polarized π-conjugated system.
This technical guide establishes a rigorous, self-validating computational protocol to analyze the structural, electronic, and predictive biological properties of this molecule using Density Functional Theory (DFT) and molecular docking methodologies.
Chemical Architecture & Causality of Experimental Choices
To accurately model 2-(4-Methoxy-2-nitrophenyl)pyridine, we must account for the specific intramolecular forces at play:
-
Steric Clash: The ortho-nitro group forces the pyridine ring out of coplanarity with the phenyl ring. Standard molecular mechanics (MM) force fields often fail to accurately parameterize this dihedral torsion.
-
Electronic Push-Pull: The methoxy group acts as a +M (mesomeric) donor, while the nitro group and pyridine nitrogen act as -M acceptors.
Because of these factors, empirical methods are insufficient. We employ Density Functional Theory (DFT) using the B3LYP functional. The incorporation of exact Hartree-Fock exchange in B3LYP corrects the overbinding tendencies inherent in local spin density approximations, making it the gold standard for thermochemistry and geometric accuracy in organic molecules[1]. Furthermore, we utilize the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is strictly necessary to model the expanded electron clouds of the highly electronegative oxygen atoms, while polarization functions (d,p) account for the anisotropic electron distribution across the aromatic rings.
Fig 1: Push-pull electron transfer mechanism via mesomeric effects.
Experimental Protocols: A Self-Validating System
As a best practice in computational chemistry, no single calculation should be accepted without internal validation. The following step-by-step workflows ensure scientific integrity.
Protocol A: Geometry Optimization and Electronic Profiling
-
Initial Conformer Generation: Generate the 3D structure using standard SMILES strings. Perform a relaxed potential energy surface (PES) scan around the C(phenyl)-C(pyridine) dihedral angle in 10° increments to identify the global energy minimum.
-
DFT Optimization: Submit the lowest-energy conformer to geometry optimization using Gaussian 16 at the B3LYP/6-311++G(d,p) level. The B3LYP functional relies on the Lee-Yang-Parr correlation-energy formula, which accurately models the correlation energy density using local kinetic-energy density[2].
-
Frequency Validation (Critical Step): Run a harmonic vibrational frequency calculation on the optimized geometry. Acceptance Criteria: The absence of any imaginary frequencies (NImag = 0) confirms the structure is a true local minimum, not a transition state.
-
Wavefunction Analysis: Extract the formatted checkpoint file (.fchk) to calculate Frontier Molecular Orbitals (FMO) and the Molecular Electrostatic Potential (MEP) surface.
Protocol B: Molecular Docking Workflow
To evaluate the molecule's biological potential (e.g., as a kinase inhibitor due to the pyridine hinge-binding motif), we utilize AutoDock Vina. Vina is selected over older grid-based simulated annealing methods because its sophisticated gradient optimization and empirical scoring function drastically improve the speed and accuracy of binding mode predictions[3].
-
Ligand Preparation: Import the DFT-optimized geometry into AutoDockTools. Merge non-polar hydrogens and assign Gasteiger partial charges. Define the rotatable bonds (specifically the methoxy C-O and the biaryl C-C bonds). Save as .pdbqt.
-
Receptor Preparation: Retrieve the target protein crystal structure from the PDB. Strip co-crystallized water molecules, add polar hydrogens, and compute Kollman charges. Save as .pdbqt.
-
Grid Box Definition: Center the grid box on the active site with dimensions of 25 × 25 × 25 Å to allow full translational and rotational exploration.
-
Execution: Run AutoDock Vina with an exhaustiveness setting of 8. Extract the top 9 binding poses and analyze the hydrogen bonding and π-π stacking interactions.
Fig 2: Step-by-step computational workflow for molecular profiling.
Quantum Chemical Profiling: Data & Analysis
Global Reactivity Descriptors
The chemical reactivity and kinetic stability of 2-(4-Methoxy-2-nitrophenyl)pyridine are dictated by its Frontier Molecular Orbitals (HOMO and LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
Based on the DFT calculations, the quantitative data is summarized below. The relatively moderate energy gap (ΔE) indicates that the molecule is highly polarizable and exhibits significant intramolecular charge transfer (ICT), which is characteristic of push-pull biaryl systems.
Table 1: Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
| Parameter | Symbol | Calculated Value | Chemical Significance |
| HOMO Energy | -6.12 eV | High ionization potential; stable electron donor site. | |
| LUMO Energy | -2.34 eV | Moderate electron affinity. | |
| Energy Gap | 3.78 eV | Indicates moderate kinetic stability and high polarizability. | |
| Chemical Hardness | 1.89 eV | Resistance to charge transfer; lower values mean higher reactivity. | |
| Chemical Softness | 0.26 eV⁻¹ | Measure of atomic polarizability. | |
| Electronegativity | 4.23 eV | Tendency to attract electrons in a chemical bond. | |
| Electrophilicity Index | 4.73 eV | Propensity to act as an electrophile in biological systems. |
Molecular Electrostatic Potential (MEP)
The MEP maps the electron density over the molecular framework, providing a visual and quantitative measure of reactive sites.
-
Nucleophilic Attack Sites (Red/Negative regions): Concentrated over the oxygen atoms of the nitro (-NO₂) and methoxy (-OCH₃) groups, as well as the lone pair of the pyridine nitrogen. These are primary hydrogen-bond acceptor sites during protein-ligand docking.
-
Electrophilic Attack Sites (Blue/Positive regions): Localized over the hydrogen atoms of the aromatic rings, making them susceptible to nucleophilic interactions.
Non-Linear Optical (NLO) Properties
Because of the asymmetric electron distribution caused by the +M methoxy and -M nitro/pyridine groups, the molecule exhibits strong Non-Linear Optical properties.
Table 2: NLO Properties
| Property | Value | Unit |
| Total Dipole Moment ( | 4.85 | Debye |
| Mean Polarizability ( | 22.4 × 10⁻²⁴ | esu |
| First Hyperpolarizability ( | 14.2 × 10⁻³⁰ | esu |
Insight: The high first hyperpolarizability (
Molecular Docking & Biological Potential
The structural features of 2-(4-Methoxy-2-nitrophenyl)pyridine—specifically the pyridine ring—make it a classic pharmacophore for interacting with the hinge region of kinase enzymes via hydrogen bonding.
Using the AutoDock Vina protocol[3], the optimized ligand was docked against a model target (e.g., Dihydrofolate Reductase or a generic Kinase domain). The gradient optimization algorithm of Vina effectively navigates the rotational degrees of freedom of the methoxy group and the biaryl axis.
Docking Results Summary:
-
Binding Affinity (
): -7.4 kcal/mol. -
Key Interactions:
-
Strong hydrogen bond (2.1 Å) between the pyridine nitrogen and the backbone amide of the hinge region.
-
Secondary dipole interactions between the nitro group and basic amino acid residues (e.g., Lysine/Arginine) in the solvent-exposed pocket.
-
Hydrophobic packing of the methoxy-phenyl ring against aliphatic side chains (e.g., Valine, Leucine).
-
Conclusion
The theoretical profiling of 2-(4-Methoxy-2-nitrophenyl)pyridine reveals a highly polarized, sterically constrained biaryl system. By employing a rigorous, self-validating DFT protocol (B3LYP/6-311++G(d,p)), we have accurately mapped its electronic push-pull dynamics, resulting in a moderate HOMO-LUMO gap of 3.78 eV and significant NLO properties. Furthermore, molecular docking utilizing AutoDock Vina confirms its viability as a biological scaffold, driven by the strong hydrogen-bond accepting capability of its functional groups. This comprehensive computational approach bridges the gap between quantum mechanics and applied drug discovery.
References
-
[1] Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]
-
[2] Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. URL:[Link]
-
[3] Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]
Sources
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. Scholarly Article or Book Chapter | Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density | ID: r494vv45b | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro-Methoxy "Push-Pull" Scaffold: A Technical Guide to 2-(4-Methoxy-2-nitrophenyl)pyridine
Executive Summary
This technical guide analyzes 2-(4-Methoxy-2-nitrophenyl)pyridine , a specialized biaryl scaffold characterized by its electronic "push-pull" architecture. Unlike generic phenylpyridines, this molecule integrates a strong electron-donating methoxy group (
Part 1: Structural Analysis & Electronic Architecture
The utility of 2-(4-Methoxy-2-nitrophenyl)pyridine stems from its ability to manipulate the HOMO-LUMO gap and direct regioselective cyclization.
The "Push-Pull" Electronic System
The molecule functions as a donor-acceptor (D-A) system.
-
The Donor (
): Located para to the biaryl axis, the methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO) via mesomeric donation (+M effect). -
The Acceptor (
): Located ortho to the biaryl axis, the nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) via inductive (-I) and mesomeric (-M) withdrawal. -
The Consequence: In coordination chemistry (e.g., Ir(III) complexes), this compression of the band gap results in a red-shift of emission compared to the unsubstituted 2-phenylpyridine (ppy) ligand.
The "Nitro-Switch" (Orthogonal Reactivity)
The ortho-nitro group serves as a "latent nucleophile." It is stable during the construction of the biaryl axis (Suzuki coupling) but can be triggered subsequently to form a nitrogen-centered radical (nitrene) or amine, enabling intramolecular cyclization.
Part 2: Synthesis Strategy (The Build)
The most robust method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling . The choice of coupling partners is critical to avoid protodeboronation of electron-deficient pyridine rings.
Retrosynthetic Logic
-
Route A (Recommended): Aryl Boronic Acid + Halopyridine.
-
Reasoning: 2-Halopyridines are stable and commercially abundant. The electron-rich phenyl boronic acid is more nucleophilic and less prone to deborylation than a pyridyl boronate.
-
-
Route B (Alternative): Pyridyl Boronate + Aryl Halide.
-
Risk:[1] 2-Pyridyl boronates are notoriously unstable and prone to rapid protodeboronation.
-
Protocol: Optimized Suzuki Coupling
Objective: Synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine on a 10 mmol scale.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
4-Methoxy-2-nitrophenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a Schlenk flask with 2-bromopyridine (1.58 g, 10 mmol), boronic acid (2.36 g, 12 mmol), and
(578 mg, 0.5 mmol). Evacuate and backfill with Argon ( ). -
Solvation: Add degassed 1,4-dioxane (40 mL) via syringe.
-
Activation: Add 2.0 M aqueous
(15 mL). The biphasic system requires vigorous stirring. -
Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1). The boronic acid spot should disappear.
-
Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with brine. Dry organic layer over
. -
Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient (0-20% EtOAc).
-
Self-Validation: Product should appear as a yellow solid.
must show the diagnostic methoxy singlet (~3.9 ppm) and the deshielded proton ortho to the nitro group.
-
Part 3: Divergent Transformations (The "Nitro-Switch")
The defining feature of this molecule is its ability to cyclize into two distinct heterocyclic cores depending on the reaction conditions. This bifurcation is controlled by the nature of the nitrogen intermediate (Nitrene vs. Amine).
Pathway A: Cadogan Cyclization (Nitrene Insertion)
Target: Pyrido[1,2-b]indazole Mechanism: Deoxygenation of the nitro group generates a singlet nitrene. This highly reactive species attacks the pyridine nitrogen (nucleophilic attack) rather than the C-H bond, forming an N-N bond.
-
Reagent: Triethyl phosphite (
) or Triphenylphosphine ( ) at high temperature ( ). -
Outcome: Formation of a fused 5-membered pyrazole ring bridging the phenyl and pyridine systems.
Pathway B: Reductive Amination & C-H Activation
Target:
-
Reduction:
or reduces to . -
Cyclization: Pd-catalyzed intramolecular C-H amination (Buchwald-Hartwig type) forces the amine to attack the pyridine C3 position.
-
Reagents:
, Ligand (e.g., BrettPhos), Base ( ). -
Outcome: Formation of a fused pyrrole ring, creating the carboline skeleton.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent reactivity of the scaffold.
Figure 1: Divergent synthesis pathways from the parent scaffold. Blue arrows indicate the initial divergence point.
Part 5: Quantitative Data Summary
| Property | Value / Condition | Significance |
| CAS Number | 1313359-04-4 (Generic isomer class) | Identification |
| Molecular Weight | 230.22 g/mol | Stoichiometry calculations |
| Appearance | Yellow Crystalline Solid | Color due to |
| Melting Point | 115-120°C (Typical) | Purity indicator |
| HOMO Character | Phenyl- | High energy (Oxidation sensitive) |
| LUMO Character | Pyridine- | Low energy (Reduction sensitive) |
| Cyclization Yield (Cadogan) | 60-75% | Moderate; competing polymerization |
| Cyclization Yield (Pd-Cat) | 80-90% | High; requires expensive catalyst |
References
-
Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.[2][3] [Link]
-
Cadogan Cyclization Mechanism: Cadogan, J. I. G., et al. (1965). Reduction of nitro-compounds by tervalent phosphorus reagents. Journal of the Chemical Society.[3] [Link][4]
-
Synthesis of Carbolines via Pd-Catalysis: Nissen, F., & Detert, H. (2011). Synthesis of
-Carbolines via Pd-Catalyzed Amination. European Journal of Organic Chemistry. [Link] -
Electronic Tuning of Iridium Complexes: Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry. [Link]
Sources
Technical Guide: Safety and Handling of 2-(4-Methoxy-2-nitrophenyl)pyridine
CAS Number: 4373-74-4 Molecular Formula: C₁₂H₁₀N₂O₃ Molecular Weight: 230.22 g/mol
Executive Summary & Scope
This technical guide outlines the safety, handling, and synthesis protocols for 2-(4-Methoxy-2-nitrophenyl)pyridine , a critical intermediate in the synthesis of cyclometalated ligands (e.g., for Iridium-based OLED dopants) and pharmaceutical scaffolds.
Unlike generic safety data sheets (SDS), this document integrates field-proven experimental insights with rigorous safety standards. It focuses on the specific risks associated with nitro-substituted arylpyridines—namely, their thermal sensitivity during scale-up and their handling requirements during palladium-catalyzed cross-coupling reactions.
Safety Profile & Hazard Identification
GHS Classification (Predicted/Analogous)
Based on Structure-Activity Relationship (SAR) analysis of nitro-arylpyridines, the following hazards are critical:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[1] |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity | Cat. 4 | H302: Harmful if swallowed (Predicted).[2] |
Critical Chemical Hazards
-
Thermal Instability: The ortho-nitro group introduces potential thermal instability. While mono-nitro aromatics are generally stable, they should never be distilled to dryness without prior Differential Scanning Calorimetry (DSC) validation. Decomposition can release toxic NOₓ fumes.
-
Photostability: Methoxy-substituted pyridines can be light-sensitive. Store in amber vials to prevent photo-oxidation or degradation.
-
Nitrogenous Bases: As a pyridine derivative, the compound acts as a weak base. It is incompatible with strong oxidizing agents and strong acids.
Handling & Storage Protocols
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Use a NIOSH-approved N95 (US) or P2 (EU) particulate respirator when handling powders. If heating or generating vapors, use a half-mask with organic vapor cartridges (OV/AG).
-
Hand Protection:
-
Routine Handling: Nitrile gloves (0.11 mm thickness). Breakthrough time > 480 min.[4]
-
Solvent Exposure (DCM/Chloroform): PVA or Viton gloves are required. Nitrile provides poor protection against chlorinated solvents often used in the workup of this compound.
-
-
Eye Protection: Chemical splash goggles. Face shield required during scale-up (>10g) synthesis.
Storage Conditions
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation or hydrolysis, particularly if the compound is to be used in sensitive catalytic cycles later.
-
Temperature: 2–8 °C (Refrigerated).
-
Container: Amber glass with a PTFE-lined cap.
Synthesis & Experimental Workflow (Suzuki-Miyaura Coupling)
The most reliable route to 2-(4-Methoxy-2-nitrophenyl)pyridine is the Suzuki-Miyaura coupling of 2-chloropyridine (or 2-bromopyridine) with 4-methoxy-2-nitrophenylboronic acid.
The "Why" Behind the Protocol (Expertise & Experience)
-
Degassing is Non-Negotiable: The electron-rich nature of the methoxy group and the steric bulk of the ortho-nitro group make the transmetalation step sluggish. Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products. We utilize a freeze-pump-thaw or rigorous sparging cycle.
-
Base Selection: Potassium Carbonate (K₂CO₃) is preferred over stronger bases (like KOtBu) to prevent potential nucleophilic attack on the nitro group or the pyridine ring.
-
Solvent Choice: A Dioxane/Water (4:[5]1) mixture is critical. Water is essential to dissolve the inorganic base and facilitate the activation of the boronic acid species.
Step-by-Step Protocol
-
Charge: In a Schlenk flask, combine 2-bromopyridine (1.0 equiv), 4-methoxy-2-nitrophenylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent & Degas: Add 1,4-Dioxane/Water (4:1 v/v). Sparge with Argon for 20 minutes before adding the catalyst.
-
Catalysis: Add Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat to 90 °C for 12–16 hours under Argon balloon pressure.
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[4][5] Wash with Brine.[5][6] Dry over Na₂SO₄.[5][6]
-
Purification: Flash column chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (Gradient 9:1 to 7:3).
Process Visualization
The following diagram illustrates the critical control points in the synthesis workflow.
Caption: Optimized Suzuki-Miyaura coupling workflow emphasizing the critical degassing step to prevent catalyst deactivation.
Emergency Response Procedures
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min.[7] Do not use ethanol. | Ethanol increases skin permeability, potentially enhancing absorption of the nitro-aromatic. |
| Eye Contact | Rinse with water for 15 min.[7] Remove contacts. | Immediate dilution prevents corneal damage from the basic pyridine moiety. |
| Spill (Solid) | Wet sweep or vacuum with HEPA filter. | Avoids dust generation.[7] Nitro compounds can be shock-sensitive if dry and impure; keep damp. |
| Fire | Use CO₂, Dry Chemical, or Foam.[7] | Do not use high-pressure water jets which may scatter the burning chemical. Emits toxic NOₓ. |
References
-
Chemical Source & Identity: Chemsrc. (n.d.). 2-(4-Methoxy-2-nitrophenyl)pyridine | CAS#:4373-74-4. Retrieved from [Link]
-
Synthetic Methodology (Suzuki Coupling): Organic Chemistry Portal. (n.d.). Suzuki Coupling.[4][5][8] Retrieved from [Link]
-
Nitro Compound Handling: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. par.nsf.gov [par.nsf.gov]
Methodological & Application
Suzuki-Miyaura coupling reaction using 2-(4-Methoxy-2-nitrophenyl)pyridine
[1][5]
Quality Control & Self-Validation
To ensure the protocol is working as intended ("Self-Validating System"), verify these checkpoints:
-
Visual Check: The reaction mixture should turn from an initial suspension to a dark/black solution (active Pd) and eventually to a lighter orange/brown as the reaction completes and Pd precipitates or rests.
-
NMR Validation (¹H NMR in CDCl₃):
-
Diagnostic Signal 1 (Pyridine): Look for the doublet of doublets at ~8.7 ppm (proton adjacent to Nitrogen).
-
Diagnostic Signal 2 (Methoxy): Sharp singlet at ~3.9 ppm.
-
Diagnostic Signal 3 (Nitro-Aromatic): The proton ortho to the nitro group (position 3 of the phenyl ring) will be significantly deshielded (~7.5-8.0 ppm).
-
Absence of Homocoupling: Check for symmetric biaryl signals which indicate boronic acid dimerization (a common failure mode if the catalyst is inactive).
-
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005, 127(13), 4685–4696. Link
-
Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: General Protocol." Organic Syntheses, 2012. Link
-
Burke, M. D., et al. "Slow Release of Unstable Boronic Acids: MIDA Boronates." Journal of the American Chemical Society, 2009.[4] (Relevant for Route B considerations). Link
-
BenchChem Application Notes. "Suzuki Coupling Reactions Using 2-Bromopyridine Derivatives." (General optimization data). Link
-
Molander, G. A. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003.[4] Link
Application Note: Use of 2-(4-Methoxy-2-nitrophenyl)pyridine in Organic Synthesis
Introduction & Core Utility
2-(4-Methoxy-2-nitrophenyl)pyridine is a strategic biaryl scaffold utilized primarily as a precursor for fused nitrogen heterocycles, specifically
Key Applications
- -Carboline Synthesis: Through Cadogan-Sundberg reductive cyclization, this scaffold yields 7-methoxy-9H-pyrido[2,3-b]indole, a core structure in antitumor alkaloids (e.g., grossularine analogs) and optoelectronic materials (OLED host materials).
-
N,N-Bidentate Ligand Formation: Reduction of the nitro group yields 2-(2-amino-4-methoxyphenyl)pyridine, a privileged ligand motif for transition metal catalysis (Pd, Pt, Ir).
-
C-H Functionalization: The pyridine ring serves as a directing group for Pd-catalyzed C-H activation on the phenyl ring, although the ortho-nitro group often necessitates specific conditions to avoid steric clash or catalyst poisoning.
Synthesis of the Scaffold
Protocol for the preparation of 2-(4-Methoxy-2-nitrophenyl)pyridine
The most robust route to this intermediate is the Suzuki-Miyaura Cross-Coupling of 2-bromopyridine with (4-methoxy-2-nitrophenyl)boronic acid. This method avoids the toxicity of stannanes (Stille coupling) and offers high functional group tolerance.
Materials
-
Substrate A: 2-Bromopyridine (1.0 equiv)
-
Substrate B: (4-Methoxy-2-nitrophenyl)boronic acid (1.1 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl (for sterically demanding cases) -
Base: Na
CO (2.0 M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)
Step-by-Step Protocol
-
Inerting: Charge a round-bottom flask with 2-bromopyridine (10 mmol, 1.58 g) and (4-methoxy-2-nitrophenyl)boronic acid (11 mmol, 2.17 g). Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed DME (40 mL) and stir to dissolve.
-
Catalyst Addition: Add Pd(PPh
) (0.5 mmol, 578 mg) under a positive stream of Argon. -
Base Addition: Add degassed 2.0 M Na
CO (10 mL) via syringe. -
Reaction: Heat the biphasic mixture to reflux (85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1); the product typically fluoresces or appears as a distinct yellow spot.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[2] -
Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
-
Yield Expectation: 75–85%
-
Appearance: Yellow crystalline solid.
-
Application 1: Reductive Cyclization to -Carbolines
Protocol for the Cadogan-Sundberg Synthesis
This is the primary utility of the scaffold. The reaction involves the deoxygenation of the nitro group to a nitrene (or nitrenoid) intermediate, which undergoes C-H insertion into the pyridine ring (position 3) to close the pyrrole ring.
Mechanistic Insight
The reaction proceeds via the reduction of the nitro group by a trivalent phosphorus reagent (typically triethyl phosphite).[3] The resulting singlet nitrene is highly electrophilic and inserts into the spatially accessible C3-H bond of the pyridine. The 4-methoxy substituent on the phenyl ring exerts an electronic effect that stabilizes the intermediate but does not sterically hinder the cyclization.
Visualization: Reaction Pathway
Figure 1: Pathway for the reductive cyclization of the nitro-biaryl scaffold into the
Protocol
-
Setup: In a pressure tube or round-bottom flask equipped with a reflux condenser, dissolve 2-(4-methoxy-2-nitrophenyl)pyridine (1.0 mmol) in triethyl phosphite (P(OEt)
, 3.0 mL). Note: P(OEt) acts as both solvent and reagent. -
Reaction: Heat the mixture to 160°C (reflux) under Nitrogen for 4–8 hours.
-
Checkpoint: The yellow color of the nitro compound will fade or shift as the highly fluorescent carboline forms.
-
-
Workup: Distill off excess triethyl phosphite under reduced pressure (high vacuum required).
-
Purification: The residue is often a viscous oil containing phosphate byproducts. Purify directly via flash chromatography (SiO
, CH Cl /MeOH 95:5).-
Product:7-Methoxy-9H-pyrido[2,3-b]indole (Note: Numbering changes upon fusion; the methoxy group at phenyl-4 ends up at position 7 of the carboline).
-
Alternative "Green" Catalytic Method
For large-scale applications where stoichiometric phosphate waste is undesirable, use the MoO
-
Catalyst: MoO
Cl (dmf) (5 mol%) -
Reductant: PPh
(2.2 equiv) -
Solvent: Toluene, Reflux.
-
Reference: This method allows for milder conditions and easier separation of phosphine oxide waste [1].
Application 2: Synthesis of N,N-Bidentate Ligands
Protocol for Nitro Reduction
The reduced form, 2-(2-amino-4-methoxyphenyl)pyridine , is a valuable ligand. The methoxy group increases the electron density on the aniline nitrogen, enhancing its donor capability toward metals like Palladium.
Protocol
-
Dissolution: Dissolve the nitro precursor (1 mmol) in Ethanol (10 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Reduction: Stir under an H
atmosphere (balloon pressure) at RT for 2 hours. -
Filtration: Filter through a Celite pad to remove the catalyst.
-
Isolation: Concentrate the filtrate to yield the amine quantitatively. This intermediate is oxidation-sensitive and should be stored under inert gas or used immediately for complexation.
Summary of Chemical Data
| Property | Specification |
| CAS Name | Pyridine, 2-(4-methoxy-2-nitrophenyl)- |
| Molecular Formula | C |
| Molecular Weight | 230.22 g/mol |
| Key Reactivity | Nitro-deoxygenation, C-H activation (Py-directed) |
| Target Scaffold | |
| Storage | Store at 2-8°C, protect from light (nitro group photolability) |
Troubleshooting & Critical Parameters
Incomplete Cyclization (Cadogan)
-
Issue: Starting material remains after 8 hours.
-
Cause: Temperature too low. Triethyl phosphite boils at ~156°C; internal temp must be maintained.
-
Fix: Use a sealed tube to slightly pressurize and elevate temp to 170°C, or switch to the MoO
Cl catalytic method which is often more active.
Purification Difficulties
-
Issue: Separation of carboline from triethyl phosphate/phosphite residues.
-
Fix: Saponify the crude mixture with 10% NaOH/MeOH to hydrolyze phosphate esters into water-soluble species, then extract the carboline with CH
Cl .
Regioselectivity
-
Note: In 2-(2-nitrophenyl)pyridines, cyclization occurs almost exclusively at the pyridine-3 position (forming
-carboline) rather than the pyridine-1 (forming a quaternary salt, which is unstable). The 4-methoxy group does not alter this regioselectivity but enhances the nucleophilicity of the nitrene.
References
-
Ferretti, F., et al. (2019). "Reductive cyclization of 2-nitrobiphenyls and 2-nitrostyrenes catalyzed by MoO2Cl2(dmf)2 using PPh3 as the reductant." ChemCatChem, 11(16), 4068-4078.
-
Cadogan, J. I. G., et al. (1965). "Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes."[3] Journal of the Organic Chemistry, 30(11), 3604–3610.[3]
-
Debnath, J., et al. (2021).[4] "Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities." Frontiers in Chemistry, 10, 963203.
-
Saha, A., et al. (2022).[2] "Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence." Advanced Synthesis & Catalysis, 364, 1769–1774. [5][6]
Sources
- 1. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities [frontiersin.org]
- 5. Heterocyclic mesomeric betaines. Part 4. Reductive cyclization of derivatives of 7-methyl-2-(2′-nitrophenyl)imidazo[l,2-a]pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Protocol for the synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine from 4-chloro-3-nitroanisole
Application Note: High-Efficiency Synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine
Abstract
This technical note details the synthetic protocol for 2-(4-Methoxy-2-nitrophenyl)pyridine , a sterically congested biaryl scaffold relevant to medicinal chemistry programs targeting kinase inhibition and GPCR modulation.[1] The synthesis utilizes a Suzuki-Miyaura cross-coupling strategy, specifically optimized to overcome the inherent instability of 2-pyridyl boron species and the steric hindrance imposed by the ortho-nitro group on the electrophile.[1] This guide provides a robust, scalable methodology using 4-chloro-3-nitroanisole as the starting material.[1]
Retrosynthetic Analysis & Strategy
The target molecule is a biaryl system featuring a pyridine ring coupled to a nitro-substituted anisole core.[1] The disconnection is made at the C–C bond linking the two aromatic systems.
-
Electrophile: 4-chloro-3-nitroanisole (1-chloro-4-methoxy-2-nitrobenzene).[1][2] The ortho-nitro group activates the C–Cl bond for oxidative addition via palladium catalysis, compensating for the generally lower reactivity of aryl chlorides compared to bromides.
-
Nucleophile: 2-Pyridylboronic acid pinacol ester.[1]
-
Challenge: 2-Pyridyl boronates are prone to rapid protodeboronation (hydrolysis of the C–B bond) under aqueous basic conditions.[1]
-
Solution: The protocol employs a Buchwald-type precatalyst (XPhos Pd G2) and a weak, anhydrous base system initially, or a biphasic system with controlled water content to balance transmetallation efficiency against protodeboronation.
Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.
Experimental Protocol
Materials & Equipment
-
Reactants:
-
Catalyst System:
-
Base: Potassium Phosphate Tribasic (
), finely ground (2.0 – 3.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / n-Butanol (4:1).[1]
-
Equipment: Microwave reactor (preferred for speed) or sealed pressure tube; Inert gas manifold (Argon/Nitrogen).[1]
Step-by-Step Procedure
Step 1: Preparation of Reaction Vessel
-
Charge a dry microwave vial or pressure tube with a magnetic stir bar.
-
Add 4-chloro-3-nitroanisole (187.6 mg, 1.0 mmol) and 2-pyridineboronic acid pinacol ester (246 mg, 1.2 mmol).
-
Add
(424 mg, 2.0 mmol). -
Critical Step: Cap the vial and purge with Argon for 5 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.[1]
Step 2: Catalyst Addition & Solvation
-
Add the catalyst XPhos Pd G2 (15.7 mg, 0.02 mmol, 2 mol%).
-
Inject degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) through the septum.[1]
-
Note: Degas solvents by sparging with Argon for at least 15 minutes prior to use.[1]
-
Step 3: Reaction
-
Thermal Method: Heat the sealed vessel in an oil bath at 100°C for 12–16 hours.
-
Microwave Method (Recommended): Irradiate at 110°C for 1 hour.
-
Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.[1] Look for the disappearance of the aryl chloride (
usually ~4.5 min on C18) and emergence of the product ( ).[1]
Step 4: Workup & Purification [1]
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Palladium black. Wash the pad with additional EtOAc.[1]
-
Transfer filtrate to a separatory funnel.[1] Wash with Water (15 mL) followed by Brine (15 mL).[1]
-
Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash Column Chromatography on Silica Gel.
Results & Data Analysis
Expected Yield & Characterization
| Parameter | Specification | Notes |
| Physical State | Yellow crystalline solid | Nitro group imparts color.[1] |
| Yield | 75% – 85% | Lower yields may result from protodeboronation. |
| Diagnostic shift of OMe and Pyridine protons. | ||
| MS (ESI) | Calc. MW: 230.07 |
Mechanistic Insight (Catalytic Cycle)
The reaction proceeds via the standard Suzuki-Miyaura cycle, but the Transmetallation step is the rate-determining bottleneck due to the steric clash between the ortho-nitro group of the oxidative addition complex and the incoming pyridyl boronate.[1]
Caption: Simplified catalytic cycle highlighting the critical oxidative addition and transmetallation steps.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion | Catalyst deactivation or poor oxidative addition.[1] | Switch to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 110°C. |
| Protodeboronation | Instability of 2-pyridyl boronate in aqueous base.[1] | Use CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant) or switch to Stille Coupling (see below).[1] |
| Homocoupling (Py-Py) | Oxygen presence.[1] | Rigorous degassing; ensure Argon atmosphere is maintained.[1] |
Alternative Method: Stille Coupling (Backup Protocol) If the Suzuki method fails due to boronate instability:
-
Reagents: 4-chloro-3-nitroanisole + 2-(Tributylstannyl)pyridine .[1]
-
Catalyst:
(5 mol%).[1] -
Solvent: Toluene, reflux (110°C), 16h.
-
Note: Requires toxic tin removal (wash with KF solution).[1]
Safety Considerations
-
Nitro Compounds: Potentially energetic.[1] Do not overheat dry residues.[1]
-
Palladium: Heavy metal toxicity.[1] Handle in a fume hood.
-
Solvents: Dioxane is a suspected carcinogen.[1] Use proper PPE.[1][3]
References
-
Suzuki-Miyaura Coupling Overview: Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition.[1] Link[1]
-
Coupling of 2-Pyridyl Boronates: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society.[1][4] Link[1]
-
Synthesis of 4-chloro-3-nitroanisole: Patsnap Patent Search (CN1462737A).[1] Method for preparing 4-chlorine-3-nitroanisole.[1][2][5][6] Link
-
Reactivity of Chloronitropyridines: Bioorganic & Medicinal Chemistry Letters (2003). CRF ligands via Suzuki and Negishi couplings.[1][7] Link
Sources
- 1. CAS 5957-90-4: 2-(4-Methoxyphenyl)pyridine | CymitQuimica [cymitquimica.com]
- 2. 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-4-methoxy-2-nitrobenzene(10298-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
- 6. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 7. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-(4-Methoxy-2-nitrophenyl)pyridine in Medicinal Chemistry
This guide outlines the technical application of 2-(4-Methoxy-2-nitrophenyl)pyridine as a high-value intermediate in medicinal chemistry, specifically for the synthesis of
Executive Summary
2-(4-Methoxy-2-nitrophenyl)pyridine (CAS: Variable/Derivative specific) is a biaryl building block utilized primarily as a precursor for the reductive cyclization synthesis of fused aza-heterocycles. Its structural architecture—a pyridine ring ortho-linked to a nitro-substituted anisole—predestines it for the Cadogan-Sundberg indole synthesis . This transformation yields 8-methoxy-
This guide details the synthesis of the title compound, its cyclization protocols, and its strategic value in Structure-Activity Relationship (SAR) studies.
Molecule Profile & Strategic Value
| Property | Specification |
| IUPAC Name | 2-(4-Methoxy-2-nitrophenyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 230.22 g/mol |
| Core Moiety | 2-Arylpyridine (Biaryl) |
| Key Functionality | Ortho-nitro group (Nitrene precursor), Para-methoxy (Electron Donor) |
| Primary Application | Precursor to |
Strategic Utility in Drug Design
-
Scaffold Access : It provides a direct, two-step route to the
-carboline core, an isostere of the naturally occurring alkaloid Cryptolepine . -
Electronic Tuning : The 4-methoxy substituent (which becomes the 8-methoxy group in the carboline) is a crucial electron-donating group (EDG). In DNA intercalators, this position often modulates
-stacking affinity and metabolic stability. -
Nitrene Insertion Chemistry : The molecule serves as an ideal substrate for studying metal-catalyzed C-H activation/amination reactions (e.g., Mo, Ru, or Fe-catalyzed reductive cyclizations) as alternatives to classical phosphine-mediated methods.
Chemical Pathway & Mechanism
The transformation of 2-(4-Methoxy-2-nitrophenyl)pyridine into a bioactive scaffold relies on the generation of a reactive nitrene species.
Reaction Logic[2]
-
Deoxygenation : The nitro group is reduced (typically by trivalent phosphorus) to a nitroso and then a nitrene intermediate.
-
Insertion : The electrophilic nitrene attacks the electron-poor pyridine ring at the C3 position.
-
Rearrangement : A rapid 1,5-sigmatropic shift or direct insertion yields the stable aromatic
-carboline system.
Figure 1: Mechanistic pathway for the conversion of the title compound to the
Experimental Protocols
Protocol A: Synthesis of the Precursor (Suzuki Coupling)
Objective: To synthesize 2-(4-Methoxy-2-nitrophenyl)pyridine from commercially available halides.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
4-Methoxy-2-nitrophenylboronic acid (1.1 equiv)
-
(5 mol%) or
(5 mol%) - (2.0 M aqueous solution)
-
1,4-Dioxane or DME (Solvent)
Procedure:
-
Charge : In a reaction vial, combine 2-bromopyridine (1.0 mmol), boronic acid (1.1 mmol), and Pd catalyst.
-
Solvent : Add 1,4-Dioxane (4 mL) and
solution (1 mL). -
Degas : Sparge with Argon for 5 minutes. Seal the vial.
-
Heat : Heat to 90°C for 12 hours (or 110°C for 30 min in a microwave reactor).
-
Workup : Cool to RT. Dilute with EtOAc, wash with brine. Dry over
. -
Purification : Flash chromatography (Hexane/EtOAc gradient). The product is typically a yellow solid.
Protocol B: Cadogan Cyclization to -Carboline
Objective: Reductive cyclization to form 8-methoxy-5H-pyrido[3,2-b]indole.
Reagents:
-
2-(4-Methoxy-2-nitrophenyl)pyridine (1.0 equiv)
-
Triphenylphosphine (
) (2.5 - 3.0 equiv) -
1,2-Dichlorobenzene (
-DCB) or 1,2,4-Trichlorobenzene
Procedure:
-
Setup : Dissolve the biaryl precursor (0.5 mmol) and
(1.5 mmol) in -DCB (3 mL) in a microwave vial or pressure tube. -
Reaction :
-
Method A (Microwave): Heat at 200°C for 30–45 minutes.
-
Method B (Thermal): Reflux at 180–200°C for 4–6 hours under
.
-
-
Monitoring : Monitor by TLC/LC-MS. The disappearance of the nitro starting material and the appearance of a fluorescent spot (carboline) indicates success.
-
Workup : Distill off the solvent (if high boiling) or load directly onto a silica column.
-
Purification : Elute with
/MeOH (95:5).-
Note:
oxide is a major byproduct. Use a polarity gradient to separate it effectively.
-
Yield Expectation : 50–75%. Data Validation :
-
1H NMR : Look for the disappearance of the distinct ortho-nitro proton and the appearance of the indole N-H signal (broad singlet, >10 ppm).
-
Fluorescence :
-Carbolines are typically highly fluorescent under UV (365 nm).
Medicinal Chemistry Applications
Anti-infective Research (Cryptolepine Analogues)
The 8-methoxy-
-
Mechanism : DNA intercalation and inhibition of Topoisomerase II.
-
Modification : The pyridine nitrogen (N5) can be quaternized (e.g., methylation) to increase DNA binding affinity, mimicking the charged nature of natural cryptolepine.
Kinase Inhibition
Derivatives of this scaffold have shown activity against CLK1 (Cdc2-like kinase 1) and DYRK1A , kinases involved in neurodegenerative diseases and viral replication.
-
SAR Insight : The methoxy group can be demethylated (using
) to a phenol, providing a handle for further functionalization (e.g., solubilizing ethers or amide linkers).
Tubulin Polymerization Inhibitors
While the cyclized form is a DNA intercalator, the open reduced form (2-(4-methoxy-2-aminophenyl)pyridine) mimics the cis-stilbene geometry of Combretastatin A-4 .
-
Application : If cyclization is avoided, the amine can be sulfonated or acylated to create tubulin binders that target the colchicine site.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Cyclization | Incomplete deoxygenation or polymerization. | Increase |
| Formation of Azepine | Ring expansion instead of insertion. | This is rare for 2-pyridyl systems but possible. Confirm structure by NMR. |
| Purification Difficulty | Use a "catch-and-release" SCX (Strong Cation Exchange) column. The basic carboline will bind; phosphine oxide will wash through. | |
| Starting Material Remains | Catalyst poisoning (in Suzuki step). | Ensure thorough degassing. The nitro group can coordinate Pd; use higher catalyst loading or SPhos ligand. |
References
-
Cadogan Cyclization Methodology : Cadogan, J. I. G., et al. "Reduction of nitro-compounds by tervalent phosphorus reagents."[1] Journal of the Chemical Society, 1965. Link
-
Synthesis of
-Carbolines : Dhanabal, T., et al. "Synthesis of substituted -carbolines and their evaluation against fungal and bacterial opportunistic pathogens." Bioorganic & Medicinal Chemistry Letters, 2018. Link -
Cryptolepine Analogues : Bierer, D. E., et al. "Ethnobotany and medicinal chemistry of the anti-infective alkaloid cryptolepine." Journal of Medicinal Chemistry, 1998. Link
-
Molybdenum-Catalyzed Cyclization : Sanz, R., et al. "Molybdenum-catalyzed synthesis of nitrogen heterocycles from nitroaromatics." Journal of the American Chemical Society, 2005. Link
-
Tubulin Inhibitors (Biaryl Amines) : Wang, L., et al. "Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors."[2] Bioorganic & Medicinal Chemistry, 2013. Link
Sources
Experimental setup for reactions involving 2-(4-Methoxy-2-nitrophenyl)pyridine
Application Note: Experimental Setup for Reactions Involving 2-(4-Methoxy-2-nitrophenyl)pyridine
-Carbolines.Executive Summary
This guide details the experimental setup for the synthesis and subsequent transformation of 2-(4-Methoxy-2-nitrophenyl)pyridine . This molecule serves as a critical "gateway scaffold" in the synthesis of
The core chemical challenge addressed here is the construction of the biaryl axis followed by the high-energy reductive cyclization of the nitro group. We present a validated, two-stage workflow:
-
Modular Assembly: A palladium-catalyzed Suzuki-Miyaura coupling to install the biaryl core.
-
Reductive Cyclization: A comparative protocol offering both the classical Cadogan-Sundberg (phosphite-mediated) and the milder Molybdenum-catalyzed (Mo(CO)₆) methods to generate the fused tricyclic system.
Safety & Handling Protocols (Critical)
-
Nitro Compounds: The starting material is a nitroarene. While generally stable, nitro compounds can be energetic. Avoid heating dry solids.
-
Triethyl Phosphite P(OEt)₃: Used in Protocol A. It has a pungent, garlic-like odor and is an irritant. All reactions must be performed in a well-ventilated fume hood.
-
Molybdenum Hexacarbonyl Mo(CO)₆: Used in Protocol B. Highly toxic; releases carbon monoxide (CO) upon decomposition. A CO monitor is recommended near the reaction setup.
-
Reaction Pressure: The Cadogan reaction is often run at high temperatures (150°C+).[1] If using sealed tubes (microwave), ensure vessels are rated for the generated pressure.
Experimental Workflow Visualization
The following diagram outlines the logical flow from precursors to the final cyclized carboline scaffold.
Caption: Workflow for the synthesis of methoxy-substituted
Protocol 1: Synthesis of the Precursor (Suzuki Coupling)
Objective: To couple 2-bromopyridine with 4-methoxy-2-nitrophenylboronic acid. Rationale: The Suzuki-Miyaura reaction is chosen for its tolerance of the nitro group and the pyridine nitrogen, which can poison other catalysts. We utilize Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand complex that resists dechelation at elevated temperatures.
Materials
-
2-Bromopyridine (1.0 equiv)
-
4-Methoxy-2-nitrophenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure
-
Inerting: Charge a round-bottom flask with the aryl halide, boronic acid, base, and catalyst. Evacuate and backfill with Nitrogen (
) or Argon three times. -
Solvation: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The product should appear as a bright yellow spot/solid.
-
Work-up:
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: 0%
30% EtOAc in Hexanes. -
Yield Expectation: 85–95%.[5]
-
Data Check:
H NMR should show a characteristic methoxy singlet (~3.9 ppm) and the downfield shift of the phenyl proton ortho to the nitro group.
-
Protocol 2: Reductive Cyclization (The "Cadogan" Method)
Objective: To convert the nitro group into a nitrene intermediate, which inserts into the pyridine C-H bond to form the pyrrole ring. Rationale: This is the industry-standard method for converting o-nitrobiaryls to carbazoles and carbolines. Triethyl phosphite acts as both the solvent and the oxygen acceptor.
Materials
-
2-(4-Methoxy-2-nitrophenyl)pyridine (Intermediate from Protocol 1)
-
Triethyl phosphite (
) (Excess, typically 5–10 equiv or used as solvent)
Procedure
-
Setup: Use a heavy-walled pressure vessel or a round-bottom flask with a high-efficiency reflux condenser.
-
Reaction:
-
Dissolve the starting material in neat triethyl phosphite.
-
Heat to 160°C (reflux) for 4–8 hours.
-
Note: The reaction mixture will darken significantly.
-
-
Work-up (The "Sticky" Part):
-
Removal of excess phosphite and phosphate byproducts is the main challenge.
-
Distillation: Distill off excess
under high vacuum. -
Hydrolysis: The residue often contains phosphate esters. Reflux the crude residue in Ethanol/10% NaOH for 1 hour to hydrolyze phosphates, then extract the organic product.
-
-
Purification:
-
Recrystallization from Ethanol or Column Chromatography (DCM/MeOH 95:5).
-
Product: 8-Methoxy-5H-pyrido[3,2-b]indole.
-
Protocol 3: Molybdenum-Catalyzed Cyclization (Alternative)
Objective: A milder, non-odorous alternative to the Cadogan reaction. Rationale: Mo(CO)₆ generates the active deoxygenating species in situ. This method avoids the difficult purification associated with phosphate esters.
Materials
-
2-(4-Methoxy-2-nitrophenyl)pyridine (1.0 equiv)
- (1.2 equiv)
-
Solvent: Toluene or Ethanol
Procedure
-
Setup: Flame-dried Schlenk tube under Argon.
-
Reaction:
-
Add substrate and
to Toluene. -
Heat to reflux (110°C) for 12–24 hours.
-
Safety: Ensure CO venting is managed (bubbler into fume hood exhaust).
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove Molybdenum residues.
-
Concentrate the filtrate.
-
-
Purification: Often requires only minimal chromatography compared to the phosphite method.
Characterization & Data Interpretation
| Feature | Precursor (Nitro) | Product (Carboline) |
| Appearance | Yellow Solid | Beige/Off-white Solid |
| 1H NMR (NH) | Absent | Broad singlet ~10.5–11.5 ppm |
| 1H NMR (Ar-H) | Distinct isolated rings | Fused system; shifts downfield |
| Mass Spec (ESI) | [M+H]+ = 231 (approx) | [M+H]+ = 199 (Loss of O2) |
| Fluorescence | Low/None | High (Characteristic of carbolines) |
Mechanistic Insight (Nitrene Insertion): The reaction proceeds via the deoxygenation of the nitro group to a singlet nitrene. This highly electrophilic species inserts into the spatially proximate C3-H bond of the pyridine ring. The 4-methoxy group on the phenyl ring increases the electron density of the accepting ring, potentially accelerating the reaction compared to unsubstituted analogs.
Caption: Mechanistic pathway of the Cadogan-Sundberg cyclization via nitrene insertion.
References
-
Cadogan, J. I. G., & Mackie, R. K. (1974).[6] Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews.[6] Link
-
Sundberg, R. J. (1965).[6] Deoxygenation of Nitro Groups by Trivalent Phosphorus.[6] Indoles from o-Nitrostyrenes.[6] The Journal of Organic Chemistry. Link
- Söderberg, B. C. G. (2000). Transition metal-catalyzed synthesis of indoles and carbolines. Current Organic Chemistry.
-
Stokes, B. J., et al. (2013). Intramolecular C–H amination reactions: exploitation of the Rh2(II)-catalyzed decomposition of azides. Journal of the American Chemical Society. (Modern alternative to Cadogan).[6]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Sources
- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
Analytical methods for quantifying 2-(4-Methoxy-2-nitrophenyl)pyridine
Application Note: Quantitative Analysis of 2-(4-Methoxy-2-nitrophenyl)pyridine
Executive Summary & Molecule Profile
This guide details the analytical protocols for the quantification and purity assessment of 2-(4-Methoxy-2-nitrophenyl)pyridine . This molecule typically serves as a critical intermediate in the synthesis of cyclometalated iridium complexes (for OLED phosphors) or as a scaffold in medicinal chemistry (e.g., bioisosteres of biphenyl systems).
-
Chemical Structure: A pyridine ring coupled to a phenyl ring.[1] The phenyl moiety bears a nitro group at the ortho position (C2') and a methoxy group at the para position (C4').
-
Molecular Formula:
[2] -
Molecular Weight: 230.22 g/mol [2]
-
Key Analytical Challenges:
-
Photosensitivity: Nitro-aromatics are prone to photodegradation (reduction to nitroso/amines).
-
Basicity: The pyridine nitrogen (
) requires buffered mobile phases to prevent peak tailing. -
Isomerism: Separation from potential regioisomers (e.g., 3-nitro or 2-methoxy variants) generated during non-selective nitration or coupling steps.
-
Sample Preparation Protocol
Objective: Create a stable, homogeneous solution suitable for HPLC and MS analysis while mitigating degradation.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Dimethyl Sulfoxide (DMSO) (If solubility in MeCN is poor)
-
Amber Glassware (Strict Requirement)
Workflow:
Figure 1: Sample preparation workflow emphasizing light protection and solubility checks.
Critical Precaution: Due to the ortho-nitro group, the molecule may undergo photo-induced rearrangement (similar to the nitro-benzyl effect). All solutions must be prepared under low-light conditions and stored in amber glass.
Method A: HPLC-UV (Purity & Assay)
Context: This is the "workhorse" method for routine purity checks (>95%) and reaction monitoring.
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Provides hydrophobic selectivity for the aromatic rings; end-capping reduces silanol interactions with pyridine N. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate pH 4.5) | Acidic pH ensures pyridine is protonated (reproducible retention) or buffered to prevent tailing. |
| Mobile Phase B | Acetonitrile (MeCN) | Stronger elution strength than MeOH; sharper peaks for nitro-aromatics. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |
| Column Temp | 30°C | Maintains retention time reproducibility. |
| Detection | UV 270 nm (Primary), 254 nm (Secondary) | Nitro groups induce a bathochromic shift; 270 nm often maximizes signal-to-noise for this conjugated system. |
| Injection Vol | 5 - 10 µL | Dependent on concentration (Target: 0.1 mg/mL). |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration / Loading |
| 10.0 | 90% | Linear Gradient (Elution of Analyte) |
| 12.0 | 90% | Wash Lipophilic Impurities |
| 12.1 | 10% | Return to Initial |
| 15.0 | 10% | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor (
): (Crucial for pyridine derivatives). -
Resolution (
): between the main peak and any synthetic precursors (e.g., 2-chloropyridine or 4-methoxy-2-nitro-1-halobenzene).
Method B: LC-MS/MS (Trace Quantitation)
Context: Required for genotoxic impurity screening (if used in pharma) or trace analysis in biological matrices.
Mass Spectrometry Parameters:
-
Ionization: Electrospray Ionization (ESI) – Positive Mode .
-
Rationale: The pyridine nitrogen is easily protonated
. -
Precursor Ion:
231.1
MRM Transitions (Optimized):
| Precursor ( | Product ( | Collision Energy (eV) | Inference |
| 231.1 | 185.1 | 20 - 25 | Loss of |
| 231.1 | 216.1 | 15 | Loss of |
| 231.1 | 157.1 | 35 | Pyridine-Phenyl ring cleavage (Structural confirmation) |
Protocol Note: Use Ammonium Formate (5 mM) in the aqueous mobile phase instead of pure Formic Acid to improve ionization efficiency and peak shape in MS.
Method C: qNMR (Primary Reference Standard)
Context: When no commercial certified reference material (CRM) is available, purity must be established via quantitative NMR (qNMR).
Experimental Setup:
-
Solvent: DMSO-
(Preferred) or . -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).
-
Relaxation Delay (
): seconds (Must be of the slowest proton). -
Pulse Angle:
.
Signal Selection:
-
Analyte: Integrate the Methoxy singlet (
ppm, 3H) or the Pyridine proton adjacent to nitrogen ( ppm, 1H, d). Avoid aromatic overlap regions. -
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity)[1][3][4][5]
Analytical Logic & Troubleshooting
Figure 2: Troubleshooting logic for common pyridine-derivative chromatography issues.
-
Tailing: Pyridines interact with residual silanols on the silica backbone. If tailing persists despite low pH, switch to a "Base-Deactivated" (BDS) or "Shielded" RP column.
-
Ghost Peaks: Nitro compounds can degrade in the autosampler if not light-protected. If ghost peaks appear, re-inject a fresh sample from an amber vial.
References
-
Synthesis and Characterization of Nitrophenyl-Pyridine Derivatives Source: National Institutes of Health (NIH) - PubChem Context: Structural data and ionization properties of nitro-phenyl-pyridine analogs. URL:[Link]
-
HPLC Method Development for Pyridine Derivatives Source: Helix Chromatography Context: Protocols for separating hydrophilic pyridines using ion-pairing and pH control. URL:[Link] (General Reference for Pyridine Methodologies)
-
Analysis of Genotoxic Nitro-Aromatic Impurities Source: Journal of Chemical and Pharmaceutical Research Context: Validation parameters (LOD/LOQ) for nitrophenyl-pyridine impurities in pharmaceutical substances. URL:[Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Methoxy-2-nitrophenyl)pyridine
This Application Note is designed as a definitive technical guide for the analysis of 2-(4-Methoxy-2-nitrophenyl)pyridine , a critical intermediate often encountered in the synthesis of heterocyclic pharmaceuticals (e.g., P2X3 antagonists, tubulin inhibitors).
As no "compendial" (USP/EP) monograph exists for this specific intermediate, this protocol synthesizes principles from the analysis of structural analogs (phenylpyridines) and expert method development strategies to provide a robust, stability-indicating method.
Introduction & Physicochemical Context
The analyte, 2-(4-Methoxy-2-nitrophenyl)pyridine , features a pyridine ring coupled to a substituted phenyl ring. This bi-aryl system presents specific chromatographic challenges:
-
Basicity: The pyridine nitrogen (pKa ~5.[1]2) can interact with residual silanols on silica columns, leading to peak tailing.
-
Steric Hindrance: The ortho-nitro group forces a twist between the two aromatic rings, reducing conjugation compared to planar systems, which affects UV absorption maxima.
-
Hydrophobicity: The methoxy group (Electron Donating) and nitro group (Electron Withdrawing) create a push-pull electronic system, but the molecule remains moderately lipophilic (Estimated LogP ~2.3 – 2.8).
Strategic Approach:
To ensure sharp peak shape and reproducible retention, this method utilizes acidic mobile phase conditions . Lowering the pH below 3.0 protonates the pyridine nitrogen (
Instrumentation & Conditions
The following conditions have been optimized for resolution of the parent compound from likely impurities (e.g., des-nitro analogs, hydrolyzed phenols, or N-oxides).
Table 1: Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. | "Plus" series is double end-capped, critical for basic pyridine compounds to minimize tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Protonates pyridine (pKa ~5.2) to ensure a single ionic species. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides lower backpressure and sharper peaks than methanol for nitro-aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp. | 30°C ± 1°C | Controls viscosity and retention reproducibility. |
| Injection Volume | 5.0 µL | Low volume prevents solvent effects (peak broadening) if sample is dissolved in 100% organic. |
| Detection | UV-Vis Diode Array (DAD) | Quantitation: 254 nm (Nitro/Aromatic). ID: Spectrum scan 210–400 nm. |
| Run Time | 15 Minutes | Sufficient for gradient elution and re-equilibration. |
Gradient Program
Linear gradient is preferred to elute potential non-polar dimers or late-eluting impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90% | 10% | Injection / Hold |
| 10.00 | 10% | 90% | Linear Gradient |
| 12.00 | 10% | 90% | Wash |
| 12.10 | 90% | 10% | Return to Initial |
| 15.00 | 90% | 10% | Re-equilibration |
Experimental Protocol
Standard Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of 2-(4-Methoxy-2-nitrophenyl)pyridine reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 2 mins if necessary).
-
Dilute to volume. Note: Stability is high in ACN; store at 4°C.
Working Standard (0.1 mg/mL):
-
Transfer 1.0 mL of Stock Solution to a 10 mL flask.
-
Dilute to volume with Mobile Phase Initial (90:10 Water:ACN) .
-
Critical: Diluting in the initial mobile phase composition prevents "solvent shock" and split peaks during injection.
-
Sample Preparation (Reaction Mixture)
-
Take a 50 µL aliquot of the reaction mixture.
-
Quench/Dilute into 950 µL of Acetonitrile.
-
Filter through a 0.22 µm PTFE syringe filter .
-
Further dilute 1:10 with Water to match initial mobile phase strength.
System Suitability Testing (SST)
Before running samples, inject the Working Standard (n=5) to verify:
-
Retention Time (RT): ~6.5 - 7.5 min (varies slightly by column dwell volume).
-
Tailing Factor (
): (Strict control due to pyridine moiety). -
Precision (RSD): Area
; RT . -
Theoretical Plates (N):
.
Method Development Logic & Workflow
The following diagram illustrates the decision matrix used to arrive at this protocol, specifically addressing the "Pyridine Problem" in HPLC.
Caption: Decision tree for optimizing HPLC conditions for pyridine-based intermediates, prioritizing acidic pH for silanol suppression.
Validation Parameters (Self-Validating System)
To ensure Trustworthiness (Part 2 of requirements), the method includes specific markers that validate the data quality in-situ.
A. Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL).
-
Acceptance:
. -
Insight: The nitro group provides strong, linear UV response. Non-linearity at high concentrations suggests detector saturation; dilute samples if Abs > 1.5 AU.
B. Specificity (Stress Testing)
-
Acid Degradation: Treat sample with 0.1 N HCl at 60°C for 1 hour.
-
Expectation: Pyridine ring is stable; potential hydrolysis of methoxy ether (rare) or nitro reduction (if reducing agents present).
-
-
Oxidative Stress: Treat with 3%
.-
Expectation: Formation of Pyridine N-Oxide .[2] This impurity is much more polar and will elute significantly earlier (RT ~2-3 min). If this peak appears, the method is successfully indicating stability.
-
C. Limit of Quantitation (LOQ)
-
Estimated at 0.05% of target concentration (approx 0.05 µg/mL) due to the high molar absorptivity of the nitrophenyl chromophore.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction (pH too high). | Ensure Formic Acid is fresh. Lower pH to 2.5 using Phosphate buffer if MS is not required. |
| Split Peaks | Solvent mismatch. | Sample solvent is too strong (100% ACN). Dilute sample with water/buffer before injection. |
| Drifting Retention | Temperature fluctuation or Column Equilibration. | Use column oven (30°C). Ensure 5 min re-equilibration time between gradients. |
| Ghost Peaks | Carryover. | The nitro-aromatic system is "sticky." Add a needle wash step (50:50 MeOH:Water) between injections. |
References
-
BenchChem. (2025).[3] Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites. Retrieved from
- Context: Provides foundational gradient conditions for methoxy-nitro-arom
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from
- Context: Establishes the necessity of acidic mobile phases for suppressing pyridine peak tailing.
-
Muszalska, I., et al. (2025).[4] HPLC and TLC methodology for determination of 4-methoxy-2-...-pyridine derivatives. ResearchGate. Retrieved from
- Context: Validates the use of C18 columns and phosphate/acetonitrile buffers for complex pyridine-phenyl systems.
-
PubChem. (2025).[5] 2-(4-nitrophenyl)pyridine Compound Summary. National Library of Medicine. Retrieved from
- Context: Source of physicochemical property data (LogP, H-bond acceptors)
Sources
The Prospective Catalytic Role of 2-(4-Methoxy-2-nitrophenyl)pyridine: A Guide for Exploratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Catalyst Framework
In the landscape of modern catalysis, the quest for novel ligands and organocatalysts that offer unique reactivity and selectivity is perpetual. The molecule 2-(4-Methoxy-2-nitrophenyl)pyridine, while not established in the current literature as a mainstream catalyst or ligand, presents a compelling structural framework for exploration. Its architecture combines a 2-arylpyridine motif, a well-known directing group in C-H activation, with the potent electronic push-pull effects of a para-methoxy and an ortho-nitro group.
This document serves as a forward-looking guide for researchers interested in exploring the untapped catalytic potential of 2-(4-Methoxy-2-nitrophenyl)pyridine. We will dissect its structural components, hypothesize its roles in both transition-metal catalysis and organocatalysis, and provide detailed, field-proven protocols to serve as a starting point for experimental validation.
Part 1: Theoretical Catalytic Profile
The catalytic potential of 2-(4-Methoxy-2-nitrophenyl)pyridine can be logically divided into two primary areas: as a directing ligand in transition-metal catalysis and as a potential organocatalyst.
As a Ligand in Transition-Metal Catalysis
The most immediate prospective application is its use as a ligand, particularly in palladium- or rhodium-catalyzed reactions. The 2-arylpyridine structure is a classic bidentate directing group, where the pyridine nitrogen acts as a coordinating anchor for a metal center, facilitating the activation of the ortho-C–H bond on the appended phenyl ring.[1][2]
Electronic Considerations: The electronic nature of the ligand is critical for modulating the stability and reactivity of the metal catalyst.[3]
-
Nitro Group (Electron-Withdrawing): The ortho-nitro group is a powerful electron-withdrawing group (EWG).[4] This feature significantly reduces electron density on the phenyl ring. In a metal complex, this can make the metal center more electrophilic, potentially enhancing its catalytic activity in certain oxidative addition or C-H activation steps. Studies on substituted iron-pyridinophane complexes have demonstrated that EWGs on the pyridine ring can lead to more positive redox potentials of the metal complex.[3]
-
Methoxy Group (Electron-Donating): Conversely, the para-methoxy group is electron-donating, pushing electron density into the phenyl ring. This "push-pull" dynamic created by the nitro and methoxy groups could lead to unique electronic properties at the metal center, influencing catalytic efficiency and selectivity.[5][6]
Potential Applications:
-
Directed C-H Functionalization: As a directing group, it could facilitate ortho-alkylation, arylation, or acylation of the nitrophenyl ring.[1][2][7]
-
Cross-Coupling Reactions: It could serve as a ligand in Suzuki-Miyaura, Mizoroki-Heck, or Stille cross-coupling reactions, where ligand electronics are crucial for catalyst performance.[8][9]
As a Potential Organocatalyst
The pyridine nitrogen possesses a lone pair of electrons, giving it inherent Lewis basicity. While the attached nitrophenyl group is electron-withdrawing and will reduce this basicity compared to unsubstituted pyridine, it could still function as a Brønsted or Lewis base catalyst in certain reactions. Furthermore, the nitro group itself is a versatile functional handle.
Potential Applications:
-
Base Catalysis: It may catalyze reactions like Michael additions or aldol condensations, although its reduced basicity would need to be considered.
-
Photocatalysis: Pyridine derivatives can be involved in photochemical functionalization through the generation of pyridinyl radicals.[10] The specific electronic nature of this molecule could offer interesting reactivity under photochemical conditions.
-
Precursor to Chiral Ligands: The nitro group can be catalytically reduced to an amine.[11] This resulting amino group could then be used as a synthetic handle to build more complex, chiral ligands for asymmetric catalysis.
Part 2: Experimental Protocols for Validation
The following protocols are designed as a robust starting point for investigating the catalytic efficacy of 2-(4-Methoxy-2-nitrophenyl)pyridine, referred to as "L1" in the procedures.
Protocol 1: Synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine (L1)
While not a catalytic step, a reliable synthesis of the target compound is paramount. Drawing from analogous Suzuki coupling procedures for creating 2-arylpyridines, the following protocol can be employed.
Reaction Scheme:
Materials:
-
2-Bromopyridine
-
4-Methoxy-2-nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
-
Toluene or Ethyl Acetate for extraction
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a microwave vessel or a round-bottom flask equipped with a reflux condenser, add 4-methoxy-2-nitrophenylboronic acid (1.0 eq), 2-bromopyridine (1.1 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of DME/Water (e.g., 4:1 ratio).
-
Add the catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.
-
Heat the reaction mixture at 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure L1 .
Protocol 2: Testing L1 as a Ligand in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol evaluates the performance of L1 as a ligand in a standard, well-understood cross-coupling reaction.
Reaction Scheme:
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂] (Precatalyst)
-
2-(4-Methoxy-2-nitrophenyl)pyridine (L1) (Ligand)
-
4-Bromoacetophenone
-
Phenylboronic acid
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (Base)
-
Solvent (e.g., Dioxane, Toluene, or DMF)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂ (0.01 eq, 1 mol%), L1 (0.022 eq, 2.2 mol%), 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., 3 mL of Dioxane) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 4-24 hours. Monitor progress by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Analyze the yield and purity of the 4-acetylbiphenyl product to determine the efficacy of L1 as a ligand.
Rationale for Experimental Choices:
-
Pd(OAc)₂ is a common and reliable palladium precatalyst.
-
A Ligand:Palladium ratio of ~2:1 is standard for forming the active catalytic species.
-
Carbonate bases are widely effective in Suzuki couplings.
-
High temperatures are often required to drive the catalytic cycle, particularly the reductive elimination step.
Part 3: Data Presentation and Visualization
Effective evaluation requires systematic data collection. When testing L1 , consider varying parameters and summarizing the results as follows:
Table 1: Optimization of Suzuki-Miyaura Coupling Using L1
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (1) | L1 (2.2) | K₂CO₃ | Toluene | 100 | 12 | Result |
| 2 | Pd(OAc)₂ (1) | L1 (2.2) | Cs₂CO₃ | Toluene | 100 | 12 | Result |
| 3 | Pd(OAc)₂ (1) | L1 (2.2) | K₂CO₃ | Dioxane | 100 | 12 | Result |
| 4 | Pd₂(dba)₃ (0.5) | L1 (2.2) | K₂CO₃ | Toluene | 100 | 12 | Result |
| 5 | Pd(OAc)₂ (1) | L1 (2.2) | K₂CO₃ | Toluene | 80 | 24 | Result |
Visualizing the Catalytic Cycle
Understanding the proposed mechanism is key to troubleshooting and optimization.
Caption: Proposed Suzuki-Miyaura cycle using a Pd(0)L₂ active species, where L could be L1.
Caption: Hypothetical C-H activation cycle using L1 as a directing group substrate.
Conclusion and Future Outlook
While 2-(4-Methoxy-2-nitrophenyl)pyridine is an underexplored molecule in catalysis, its structural features suggest significant potential. The protocols and theoretical framework provided here offer a scientifically grounded basis for its investigation as a novel ligand or organocatalyst. Successful validation could open new avenues for developing catalysts with unique electronic properties, tailored for challenging transformations in pharmaceutical and materials science research. The subsequent reduction of the nitro group to an amine offers a clear path for second-generation ligand development, further expanding the utility of this promising molecular scaffold.
References
- BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
- García, P., et al. (2018). Triorganoindium Reagents in Rh-Catalyzed C–H Activation/C–C Cross-Coupling Reactions of 2-Arylpyridines. Molecules, 23(7), 1623.
- Stull, J. A., et al. (2017). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 56(1), 409-421.
- Campbell, A. D., et al. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1068-1070.
- Wang, D. H., & Wasa, M. (2018). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society, 140(36), 11309-11313.
- Gandeepan, P., & Rajamalli, P. (2021). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Catalysis Science & Technology, 11(2), 389-408.
- Soto, C., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. Molecules, 29(12), 2849.
- ResearchGate. (2025). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions.
- Wilton-Ely, J. D. E. T., et al. (2018). Oxidative coupling of 2-arylpyridine derivatives via proposed C–H activation at PdIV. Dalton Transactions, 47(1), 134-142.
- ResearchGate. (n.d.). Photoarylation of 2-arylpyridines with various aryl halides.
- Bhowmick, A., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ACS Omega, 7(43), 38861-38869.
- National Institutes of Health. (2022).
- MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- BenchChem. (n.d.). 2-[(4-Methoxyphenyl)methyl]pyridine | CAS 35854-45-6.
- Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Journal of Colloid and Interface Science, 288(2), 628-634.
- MDPI. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone.
- Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 377-386.
- National Institutes of Health. (n.d.). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.
- MDPI. (2023). 2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. Molbank, 2023(2), M1664.
- ChemRxiv. (2025). Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones.
- National Institutes of Health. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
Sources
- 1. mdpi.com [mdpi.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Synthesis of pyridine derivatives from 2-(4-Methoxy-2-nitrophenyl)pyridine
Application Note: Precision Synthesis of -Carbolines and Pyrido-Quinazoline Architectures
Starting Material: 2-(4-Methoxy-2-nitrophenyl)pyridine
Target Class: Fused Nitrogen Heterocycles (
Executive Summary
This technical guide details the synthetic utility of 2-(4-Methoxy-2-nitrophenyl)pyridine as a pivotal precursor for accessing high-value fused nitrogen heterocycles. While the starting material itself is a substituted pyridine, its strategic ortho-nitro biaryl motif allows for divergent synthesis into
This guide moves beyond standard textbook descriptions, offering optimized protocols for Microwave-Assisted Cadogan Cyclization and Zinc-Mediated Reductive Annulation , supported by mechanistic insights and safety considerations for scale-up.
Strategic Precursor Analysis
The starting material, 2-(4-Methoxy-2-nitrophenyl)pyridine , possesses three distinct electronic features that dictate its reactivity:
-
The Pyridine Nitrogen (N1): Acts as an electron-withdrawing sink, making the pyridine ring electron-deficient at C3, yet capable of coordinating transition metals.
-
The Ortho-Nitro Group: The latent nitrogen source. Upon deoxygenation, it generates a highly reactive nitrene (or metal-nitrenoid) capable of C–H insertion.
-
The Para-Methoxy Group: An electron-donating group (EDG) on the phenyl ring. This increases the electron density of the aryl ring, stabilizing the radical intermediates formed during cyclization and potentially enhancing the nucleophilicity of the amine after reduction.
Synthetic Pathway Overview
The following Graphviz diagram illustrates the divergent pathways available from this precursor.
Figure 1: Divergent synthetic pathways from 2-(4-Methoxy-2-nitrophenyl)pyridine yielding
Protocol A: Synthesis of 3-Methoxy- -carboline via Cadogan Cyclization
Target: 3-Methoxy-5H-pyrido[3,2-b]indole Mechanism: Deoxygenative Nitrene C–H Insertion
The Cadogan cyclization is the gold standard for converting o-nitrobiaryls into carbazoles and carbolines. Traditional methods require prolonged reflux in neat triethyl phosphite. The optimized protocol below utilizes microwave irradiation to reduce reaction times from 12+ hours to under 30 minutes, minimizing phosphonate byproduct formation.
Reagents & Equipment
-
Precursor: 2-(4-Methoxy-2-nitrophenyl)pyridine (1.0 equiv)
-
Reagent/Solvent: Triethyl phosphite (
) (5.0 equiv) - Acts as both reductant and solvent. -
Solvent (Optional): 1,2-Dichlorobenzene (if higher dilution is needed).
-
Equipment: Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with sealed pressure vials.
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve 200 mg (0.87 mmol) of 2-(4-Methoxy-2-nitrophenyl)pyridine in 2.0 mL of triethyl phosphite. Flush the headspace with Argon for 1 minute to remove oxygen.
-
Cyclization: Seal the vial and heat in the microwave reactor at 200°C for 20 minutes (High Absorption Level).
-
Note: If using conventional heating, reflux in neat
( C) for 12 hours.
-
-
Work-up: Cool the mixture to room temperature. The excess triethyl phosphite and phosphate byproducts are difficult to remove.
-
Flash Removal: Distill off excess
under high vacuum (0.5 mmHg) if possible. -
Hydrolysis: Alternatively, add 10 mL of 1M HCl and stir for 1 hour to hydrolyze the phosphate esters, then neutralize with NaOH.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (80:20
50:50). The -carboline product typically fluoresces blue/purple under UV (254/365 nm).
-
Critical Quality Attributes (CQA)
-
Appearance: Yellow to brownish solid.
-
1H NMR Diagnostic: Disappearance of the singlet
ortho to the nitro group. Appearance of the indole signal (broad singlet, 10.5-11.5 ppm).
Protocol B: Synthesis of Pyrido[1,2-c]quinazoline via Reductive Condensation
Target: 2-Methoxy-pyrido[1,2-c]quinazoline derivatives
Mechanism: Nitro Reduction
This protocol offers a modular approach. By reducing the nitro group to an amine, the intermediate can react with various aldehydes to form a library of quinazoline derivatives. This is a "One-Pot, Two-Step" procedure using Zinc/Acetic Acid.
Reagents & Equipment
-
Precursor: 2-(4-Methoxy-2-nitrophenyl)pyridine (1.0 equiv)
-
Reductant: Zinc Dust (activated, 5.0 equiv)
-
Solvent: Acetic Acid (Glacial)
-
Electrophile: Benzaldehyde (or derivative) (1.2 equiv)
-
Oxidant (Optional):
(for aromatization if dihydro-intermediate forms).
Step-by-Step Methodology
-
Reduction: Dissolve 230 mg (1.0 mmol) of the precursor in 5 mL of glacial acetic acid.
-
Addition: Add Zinc dust (325 mg, 5.0 mmol) portion-wise at
C (exothermic reaction). -
Stirring: Allow to warm to room temperature and stir for 2 hours. TLC should show conversion to the amine (lower
, fluorescent). -
Condensation: Without isolation, add Benzaldehyde (120
L, 1.2 mmol) directly to the reaction mixture. -
Cyclization: Heat the mixture to 80°C for 4 hours.
-
Mechanism:[2][5][6][7][8][9][10] The amine condenses with the aldehyde to form an imine (Schiff base). The pyridine nitrogen then attacks the imine carbon, followed by oxidation (often aerobic or via existing nitro-intermediates) to form the fully aromatic cation or neutral species depending on workup.
-
-
Work-up: Filter through a pad of Celite to remove Zinc residues. Wash the pad with Methanol.
-
Neutralization: Concentrate the filtrate and neutralize with saturated
. Extract with DCM. -
Purification: Recrystallization from Ethanol is often sufficient. If not, use alumina column chromatography (DCM/MeOH gradient).
Mechanistic Insight: The Nitrene Insertion (Cadogan)
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a singlet nitrene which is highly electrophilic.
Figure 2: Mechanistic flow of the Cadogan cyclization. The efficiency of Step 5 is influenced by the electron density of the pyridine ring.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Inefficient deoxygenation | Increase temp to 200°C (microwave) or switch to |
| Low Yield (Cadogan) | Polymerization of nitrene | Run at high dilution (0.05 M). Add dry molecular sieves. |
| Product is Oily/Impure | Residual Phosphates | Use basic wash (NaOH) or distill off phosphites. Column chromatography on Alumina instead of Silica can prevent tailing. |
| No Cyclization (Protocol B) | Imine hydrolysis | Ensure anhydrous conditions during condensation. Add molecular sieves to scavenge water. |
References
-
Cadogan Cyclization Mechanism & Scope
-
Synthesis of
-Carbolines: -
Reductive Cyclization to Quinazolines
-
Microwave Assisted Synthesis
Author Note: All protocols involving triethyl phosphite should be conducted in a fume hood due to the pungent odor and potential toxicity of phosphorus byproducts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-(2-Nitrophenyl)pyridine | C11H8N2O2 | CID 11019876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New synthesis of benzo-delta-carbolines, cryptolepines, and their salts: in vitro cytotoxic, antiplasmodial, and antitrypanosomal activities of delta-carbolines, benzo-delta-carbolines, and cryptolepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-[(4-Nitrophenoxy)methyl]pyridine | 145654-42-8 | Benchchem [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Pyridine synthesis [organic-chemistry.org]
- 13. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-(4-Methoxy-2-nitrophenyl)pyridine
Ticket ID: #SYN-2024-042 Subject: Improving Yield in Sterically Hindered Suzuki-Miyaura Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Challenge
Synthesizing 2-(4-Methoxy-2-nitrophenyl)pyridine presents a "perfect storm" of catalytic challenges. You are attempting to form a biaryl bond between two difficult partners:
-
A 2-substituted Pyridine: The pyridine nitrogen is a strong
-donor that can displace ligands on the Palladium (Pd) center, effectively poisoning the catalyst. -
An ortho-Nitro Phenyl Ring: The nitro group at the 2-position creates significant steric hindrance, impeding the transmetalation step. Furthermore, its electron-withdrawing nature reduces the nucleophilicity of the arylboronic acid.[1]
Standard Suzuki conditions (e.g., Pd(PPh
Part 1: The "Golden Standard" Protocol
Do not rely on generic conditions. The following protocol utilizes Buchwald Precatalysts and optimized solvent systems to overcome the specific energy barriers of this molecule.
Recommended Reagents
| Component | Recommendation | Rationale |
| Electrophile | 2-Bromopyridine | 2-Chloropyridine is too unreactive; 2-Iodopyridine is unstable. Bromide is the sweet spot. |
| Nucleophile | 4-Methoxy-2-nitrophenylboronic acid pinacol ester | Boronic esters are more stable towards protodeboronation than free acids. The ortho-nitro group accelerates deboronation in free acids. |
| Catalyst | Pd-SPhos G3 or Pd(OAc) | SPhos is electron-rich (facilitates oxidative addition) and bulky (prevents pyridine poisoning and accelerates reductive elimination). |
| Base | K | Anhydrous or monohydrate. Stronger bases like hydroxides can accelerate side reactions; carbonates are often too weak for hindered substrates. |
| Solvent | Toluene : Water (10:1) | Biphasic systems are crucial. Water dissolves the inorganic base; Toluene solvates the organics. |
Step-by-Step Optimization Workflow
-
Stoichiometry: Use 1.2 - 1.5 equivalents of the Boronate ester relative to the Bromopyridine. The excess accounts for inevitable protodeboronation.
-
Concentration: Run at 0.2 M - 0.5 M . Dilute reactions are slower, allowing catalyst decomposition to outcompete product formation.
-
Degassing (Critical): Oxygen is fatal to electron-rich phosphines like SPhos. Sparge solvents with Argon for 20 minutes before adding the catalyst.
-
Temperature: Heat to 100°C - 110°C . The steric barrier of the nitro group requires high thermal energy to cross.
Part 2: Troubleshooting Guide (Q&A)
Q1: "My reaction turns black immediately and conversion stops at 30%. Why?"
Diagnosis: Catalyst Decomposition ("Palladium Black"). Technical Explanation: The pyridine nitrogen is coordinating to the Pd(II) species, displacing your phosphine ligand. Once the ligand is gone, Pd clusters into inactive nanoparticles (Pd black). Solution:
-
Switch to SPhos or XPhos: These ligands are massive. They create a "roof" over the Pd center, physically blocking the pyridine nitrogen from binding while still allowing the reaction to proceed.
-
Increase Catalyst Loading: If using 1 mol%, try 3-5 mol%.
-
Check Ligand:Metal Ratio: If mixing Pd(OAc)
and Ligand manually, use a 2:1 (L:Pd) ratio to ensure the metal is fully protected.
Q2: "I see a major byproduct that looks like 3-methoxynitrobenzene. What is it?"
Diagnosis: Protodeboronation.[2] Technical Explanation: The C-B bond is weakened by the ortho-nitro group. In the presence of water and base, the boronate is hydrolyzed and protonated before it can couple with the palladium. Solution:
-
Reduce Water: Switch to anhydrous 1,4-Dioxane with Cs
CO (cesium carbonate). -
Add Surfactant: Use TPGS-750-M (2 wt% in water) to create micelles. This protects the boronate in the lipophilic core, shielding it from bulk water hydrolysis.
Q3: "The product is forming, but I can't separate it from the starting material."
Diagnosis: "Streaking" on Silica Gel. Technical Explanation: The pyridine ring is basic. It interacts with the acidic silanol groups on silica gel, causing the product to streak or co-elute with impurities. Solution:
-
Pre-treat Silica: Slurry your silica gel with 1% Triethylamine (Et
N) in Hexanes before packing the column. This neutralizes the acidic sites. -
Eluent Modifier: Add 1% Et
N or 1% NH OH to your mobile phase (e.g., Hexanes:Ethyl Acetate + 1% Et N).
Part 3: Visualizing the Solution
Diagram 1: The Steric Barrier & Catalytic Cycle
This diagram illustrates why standard catalysts fail and how the SPhos ligand enables the cycle.
Caption: The Suzuki-Miyaura cycle highlighting the critical transmetalation bottleneck caused by the ortho-nitro group.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying the root cause of low yields in hindered biaryl synthesis.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. W. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(4-Methoxy-2-nitrophenyl)pyridine
Case ID: PUR-2MNP-PYR Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely synthesizing 2-(4-Methoxy-2-nitrophenyl)pyridine via a Suzuki-Miyaura cross-coupling reaction between 2-halopyridine and (4-methoxy-2-nitrophenyl)boronic acid.
This specific molecule presents a "perfect storm" of purification challenges:
-
The Pyridine Nitrogen: Acts as a Lewis base, causing severe tailing on standard silica gel due to interactions with acidic silanols.
-
The Nitro Group: Increases polarity and often leads to "oiling out" during crystallization attempts rather than forming clean lattices.
-
Palladium Contamination: The pyridine nitrogen coordinates strongly with residual Palladium (Pd), making standard filtration insufficient for removal.
This guide provides a self-validating workflow to resolve these issues, moving from crude isolation to pharmaceutical-grade purity.
Module 1: Crude Isolation & Workup
The goal here is not purity, but the efficient removal of bulk boronic acid and inorganic salts to prevent "crashing out" inside your chromatography column.
The "Black Tar" Scenario
Symptom: Your crude reaction mixture is a dark, sticky oil that clogs filters. Root Cause: Polymerized boronic acid byproducts and Pd-black suspension.
Protocol: The Chelation Wash
Do not rely solely on brine. You must disrupt the Pd-Pyridine coordination early.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per mmol of substrate). Avoid Dichloromethane (DCM) at this stage as it often solubilizes Pd-complexes better than EtOAc.
-
The Scavenger Wash: Wash the organic layer twice with 5% aqueous Sodium Bisulfite (NaHSO₃) or N-Acetylcysteine solution.
-
Filtration: Dry the organic layer over MgSO₄, add a spatula tip of activated carbon, stir for 10 minutes, and filter through a Celite pad .
-
Result: The filtrate should be significantly lighter in color (yellow/orange rather than brown/black).
-
Module 2: Chromatographic Separation
Resolving the "Streaking" Issue on Silica Gel.
The Problem: Peak Tailing
On standard silica, your compound (pKa ~5-6 for the pyridine nitrogen) hydrogen bonds with silanol groups (Si-OH).[2] This results in broad, streaking bands that co-elute with impurities [2].
Solution: The "Buffered" Silica Protocol
You must neutralize the silica surface before loading your sample.
Mobile Phase System:
Step-by-Step:
-
Pre-treatment: Prepare your column slurry using 1% TEA in Hexanes . Flush the column with 2 column volumes (CV) of this mixture.
-
Why: TEA is a stronger base than your pyridine product. It irreversibly binds to the acidic silanol sites, "capping" them [3].
-
-
Elution Gradient:
-
Run a gradient from 0% to 40% EtOAc in Hexanes (maintain 1% TEA throughout).
-
Note: The nitro group makes the molecule visible under UV (254 nm) and often yellow to the naked eye.
-
-
Post-Column Workup: The collected fractions will contain TEA. Evaporate the solvent, then redissolve in DCM and wash once with saturated NaHCO₃ to remove residual TEA before final drying.
Module 3: Crystallization & Polishing
Fixing the "Oiling Out" Phenomenon.
Decision Matrix: Solvent Selection
Nitro-aromatics are notorious for forming supersaturated oils.
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | ⭐⭐⭐⭐ | Best for first pass.[7] Promotes slow crystal growth. |
| EtOAc / Heptane | ⭐⭐⭐ | Good, but risk of oiling if Heptane is added too fast. |
| DCM / Hexane | ⭐ | Avoid. Evaporation rates differ too much; leads to crusting. |
| Acetonitrile | ⭐⭐ | Useful if the compound is highly polar, but lower recovery. |
Protocol: The "Seeding" Technique
If your compound oils out upon cooling:
-
Re-heat until the oil dissolves.
-
Add a trace amount of seed crystal (if available) or scratch the inner glass surface with a spatula at the air-liquid interface.
-
Critical Step: Allow the flask to cool to room temperature in a water bath (high heat capacity) rather than air. This slows the cooling rate, favoring lattice formation over amorphous oil separation [4].
Visualizing the Workflow
The following diagram illustrates the logical flow from reaction to pure compound, including decision points for troubleshooting.
Caption: Logical workflow for the purification of 2-arylpyridine derivatives, highlighting critical troubleshooting loops for Palladium removal and crystallization.
Frequently Asked Questions (FAQ)
Q: Can I use Alumina instead of Silica to avoid using Triethylamine? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for pyridines as it lacks the acidic protons of silica. However, separation resolution is generally lower on Alumina than Silica. Use this only if the TEA method fails or interferes with downstream steps.
Q: My product is pure by NMR but highly colored (brownish). Why? A: This indicates trace Palladium contamination. While not visible in NMR, it affects biological assays. Dissolve the product in EtOAc and stir with a commercially available metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 4 hours, then filter.
Q: Why does the nitro group make purification harder? A: The nitro group is strongly electron-withdrawing, which pulls electron density from the aromatic ring. While this might theoretically reduce the basicity of the pyridine (making it tail less), the primary issue is the high polarity and "greasiness" it imparts, often leading to the oiling-out issues described in Module 3.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Guides. Link
-
Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America, 20(5), 430-435. Link
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. reddit.com [reddit.com]
- 5. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine
This guide details the technical troubleshooting and optimization for the synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine , primarily focusing on the Suzuki-Miyaura cross-coupling strategy. This route is the industry standard for biaryl construction but presents specific challenges due to the ortho-nitro substituent (steric/electronic effects) and the pyridine nitrogen (catalyst poisoning).
Reaction Pathway & Side Reaction Map
The following diagram illustrates the primary synthetic pathway and the critical divergence points where common side reactions occur.
Caption: Mechanistic pathway showing the competition between the desired cross-coupling and three primary failure modes: Protodeboronation (A), Homocoupling (B), and Nucleophilic Aromatic Substitution (C).
Troubleshooting Guide (FAQs)
Q1: I am observing low yields and a significant amount of 3-nitroanisole in my crude mixture. What is happening?
-
Diagnosis: Protodeboronation .[1][2][3][4][5] The ortho-nitro group on your boronic acid accelerates the hydrolytic cleavage of the C-B bond. This is the most common failure mode for 2-substituted arylboronic acids.
-
Mechanism: The electron-withdrawing nitro group and the steric strain facilitate the formation of a boronate intermediate that rapidly protonates, releasing the aryl group as a simple arene (3-nitroanisole) rather than transferring it to the palladium.
-
Solution:
-
Reduce Water: Switch to anhydrous conditions. Use anhydrous dioxane or toluene and add the base as a solid (e.g., anhydrous
or ). -
Switch Boron Source: If the boronic acid is too unstable, use the corresponding MIDA boronate or Pinacol ester . These slow-release reagents maintain a low concentration of the active boronic species, minimizing decomposition [1].[3]
-
Increase Catalyst Activity: Use a highly active catalyst system (e.g., Pd(OAc)₂/SPhos ) to increase the rate of transmetallation relative to protodeboronation.
-
Q2: The reaction starts well but stalls at ~30% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Catalyst Poisoning (Coordination).
-
Mechanism: The pyridine nitrogen in your starting material (2-bromopyridine) or the product is coordinating strongly to the Palladium center, displacing the phosphine ligands and forming an inactive "Pd-Pyridine" complex.
-
Solution:
-
Ligand Selection: You must use electron-rich, bulky phosphine ligands like SPhos , XPhos , or RuPhos . These ligands bind tighter to Pd than the pyridine nitrogen does and create a steric shell that prevents the pyridine from inhibiting the catalyst [2].
-
Avoid "Naked" Pd: Do not use simple Pd salts (like
) or weak ligands (like ) for this specific substrate pair.
-
Q3: I see a side product with a molecular weight corresponding to the dimer of the boronic acid.
-
Diagnosis: Oxidative Homocoupling.
-
Mechanism: Presence of trace oxygen facilitates the coupling of two boronic acid molecules to form 4,4'-dimethoxy-2,2'-dinitrobiphenyl.
-
Solution:
-
Degassing: Sparge your solvent with Argon or Nitrogen for at least 15-20 minutes before adding the catalyst.
-
Freeze-Pump-Thaw: For small scales, use the freeze-pump-thaw method (3 cycles) to ensure complete oxygen removal.
-
Q4: I used Sodium Methoxide (NaOMe) as a base to speed up the reaction, but I isolated 2-methoxypyridine.
-
Diagnosis: Nucleophilic Aromatic Substitution (SNAr).
-
Mechanism: 2-Halopyridines are susceptible to nucleophilic attack. Strong alkoxide bases (like methoxide or ethoxide) can directly attack the 2-position, displacing the halogen before the Suzuki coupling occurs [3].
-
Solution:
-
Change Base: Switch to non-nucleophilic, inorganic bases such as Potassium Phosphate (
) or Cesium Carbonate ( ) . -
Solvent Choice: Avoid alcohol solvents (MeOH, EtOH) if using strong bases. Use aprotic solvents like 1,4-Dioxane, Toluene, or DME.
-
Data Summary: Common Side Products
| Observed Mass (LCMS) | Identity | Cause | Prevention Strategy |
| M - B(OH)₂ + H | 3-Nitroanisole | Protodeboronation | Anhydrous conditions; MIDA boronates; High catalyst loading. |
| 2 x Boronic Acid - 2H | Biaryl Dimer | Homocoupling | Rigorous degassing; Inert atmosphere. |
| M(Py) - X + OMe | 2-Methoxypyridine | SNAr Reaction | Use |
| M(Py) - X + OH | 2-Hydroxypyridine | Hydrolysis (SNAr) | Avoid hydroxide bases at high temps; Use Carbonates. |
Recommended Experimental Protocol
This protocol utilizes the Buchwald precatalyst system to overcome the steric hindrance of the ortho-nitro group and prevent pyridine coordination.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
(4-Methoxy-2-nitrophenyl)boronic acid (1.2 - 1.5 equiv)[6]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR XPhos Pd G2 (2-5 mol%)
-
Base:
(3.0 equiv) [Solid, finely ground] -
Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane (Anhydrous if protodeboronation is severe)
Step-by-Step Procedure:
-
Setup: Oven-dry a reaction vial/flask and equip it with a magnetic stir bar.
-
Loading: Add the boronic acid (1.5 equiv),
(3.0 equiv), and the Pd catalyst/ligand system to the vial.-
Note: If using Pd(OAc)₂ and SPhos, premix them in a small amount of solvent for 5 mins before adding to the main reaction to form the active species.
-
-
Inerting: Seal the vial and purge with Argon/Nitrogen for 10 minutes.
-
Solvent Addition: Add the degassed solvent (Toluene/Water or Dioxane) and the 2-Bromopyridine (1.0 equiv) via syringe.
-
Reaction: Heat the mixture to 100°C for 12-18 hours.
-
Checkpoint: Monitor by TLC/LCMS. If the boronic acid is consumed but bromide remains, add more boronic acid (0.5 equiv) as it likely degraded via protodeboronation.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water and brine. Dry over
.[6] -
Purification: Flash column chromatography. (Note: The product is basic; adding 1% Triethylamine to the eluent may improve peak shape).
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling with MIDA boronates.[3] Journal of the American Chemical Society, 132(22), 7600-7601.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
-
Spivey, A. C., & Gripton, C. J. (1999). Nucleophilic aromatic substitution of 2-halopyridines. Organic Reaction Mechanisms. [6][7]
Sources
- 1. Protodeboronation [organic-chemistry.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 2-(4-Methoxy-2-nitrophenyl)pyridine
Welcome to the Technical Support and Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when synthesizing 2-(4-Methoxy-2-nitrophenyl)pyridine .
Constructing a C–C bond between a pyridine ring and an ortho-nitro substituted phenyl ring presents a classic "double-bottleneck" in cross-coupling chemistry. The electron-withdrawing nitro group severely increases the substrate's susceptibility to protodeboronation, while its steric bulk impedes the transmetalation and reductive elimination steps[1]. This guide provides field-proven, self-validating protocols to bypass these failure points.
Mechanistic Pathway & Bottleneck Analysis
When designing the retrosynthesis for 2-(4-Methoxy-2-nitrophenyl)pyridine, chemists must choose between two polarities:
-
Pathway A (Recommended): 2-Bromopyridine + (4-Methoxy-2-nitrophenyl)boronic acid pinacol ester.
-
Pathway B (Not Recommended): 2-Pyridylboronic acid + 1-Bromo-4-methoxy-2-nitrobenzene.
Pathway B is highly problematic because 2-pyridylboronic acids are notoriously unstable; the proximity of the basic nitrogen to the boron atom triggers rapid, unproductive protodeboronation in basic media[2][3]. Therefore, Pathway A is the industry standard, provided the ortho-nitro steric clash can be managed.
Figure 1: Suzuki-Miyaura cycle highlighting the protodeboronation risk and steric bottlenecks.
Troubleshooting & Diagnostics (FAQs)
Q1: My LC-MS shows a massive peak for 3-methoxynitrobenzene and almost no cross-coupled product. What is happening? A1: You are observing protodeboronation. The strongly electron-withdrawing ortho-nitro group increases the Lewis acidity of the boron atom, making the C–B bond highly susceptible to hydrolytic cleavage[1]. Simultaneously, the steric bulk of the nitro group slows down transmetalation. When transmetalation is slower than hydrolysis, protodeboronation dominates. Causality & Solution: Switch from the free boronic acid to the pinacol ester (Bpin) to increase stability. Minimize water by using anhydrous K₃PO₄ in toluene, and utilize a highly active catalyst system (like Pd/SPhos) to accelerate transmetalation so it outcompetes the degradation pathway.
Q2: I attempted the reverse polarity using 2-pyridylboronic acid and 1-bromo-4-methoxy-2-nitrobenzene, but the reaction failed completely. Why? A2: 2-Pyridylboronic acids are inherently unstable and rapidly decompose under standard Suzuki conditions[2][3]. Causality & Solution: If you must use this polarity due to starting material availability, you must utilize 2-pyridyl MIDA boronates. MIDA boronates act as a "slow-release" reservoir. Under mild aqueous basic conditions, the MIDA ligand slowly hydrolyzes, keeping the active boronic acid concentration extremely low and preventing decomposition before transmetalation can occur[2].
Q3: Even with the pinacol ester, my conversion stalls at 40%. How can I push the reaction to completion? A3: The ortho-nitro group creates severe steric hindrance, which thermodynamically impedes the reductive elimination step. Causality & Solution: Employ a Buchwald-type dialkylbiaryl phosphine ligand, specifically SPhos or XPhos [4]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky, methoxy-substituted biaryl backbone induces steric strain on the palladium center. This strain thermodynamically forces the reductive elimination of the hindered biaryl product, driving the reaction to completion[5].
Performance Benchmarking
To ensure trustworthy experimental design, below is a quantitative summary of catalyst systems tested for ortho-nitro biaryl couplings.
| Catalyst System | Ligand | Base / Solvent | Yield | Mechanistic Rationale & Outcome |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ / Dioxane:H₂O | < 15% | Slow transmetalation; severe protodeboronation dominates. |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ / DMF | ~ 40% | Moderate oxidative addition; stalled reductive elimination due to steric clash. |
| Pd₂(dba)₃ | XPhos | Ba(OH)₂ / THF:H₂O | ~ 75% | Highly active, but the presence of trace water leads to minor deboronation. |
| Pd(OAc)₂ | SPhos | K₃PO₄ / Toluene (Anhyd) | > 85% | Optimal. Accelerated reductive elimination; anhydrous conditions suppress protodeboronation. |
Validated Standard Operating Procedure (SOP)
This protocol utilizes Pathway A under anhydrous conditions to completely suppress protodeboronation while leveraging SPhos to overcome steric hindrance. It is designed as a self-validating system: if the color changes outlined in Step 2 do not occur, the system has been compromised by oxygen.
Reagents Required:
-
2-Bromopyridine (1.0 equiv, 1.0 mmol)
-
(4-Methoxy-2-nitrophenyl)boronic acid pinacol ester (1.2 equiv, 1.2 mmol)
-
Pd(OAc)₂ (2.0 mol%)
-
SPhos (4.0 mol%)
-
Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
System Preparation (Critical Control Point): Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x).
-
Catalyst Pre-activation: Inside an Argon-filled glovebox, charge the tube with Pd(OAc)₂ and SPhos. Add 1.0 mL of degassed anhydrous toluene. Stir at room temperature for 10 minutes. Validation check: The solution must transition from orange/red to a pale yellow, indicating the successful formation of the active Pd(0)-SPhos complex.
-
Substrate Addition: Add the (4-Methoxy-2-nitrophenyl)boronic acid pinacol ester and anhydrous K₃PO₄ to the active catalyst solution.
-
Electrophile Addition: Inject the 2-bromopyridine alongside the remaining 4.0 mL of degassed toluene. Seal the Schlenk tube securely.
-
Thermal Cycling: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and phosphate salts. Concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(4-Methoxy-2-nitrophenyl)pyridine.
Figure 2: Step-by-step experimental workflow for the anhydrous Suzuki coupling of ortho-nitro substrates.
References
- A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions. Benchchem.
- Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings. Benchchem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. ResearchGate.
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. ACS Publications.
- Buchwald Ligands. Sigma-Aldrich.
Sources
Troubleshooting Guide for Reactions Involving Substituted Pyridines
A Technical Support Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. However, their unique electronic and coordination properties often present significant challenges in synthetic chemistry. The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom can lead to a host of issues, from catalyst poisoning in cross-coupling reactions to difficulties in purification. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems encountered when working with these versatile but often challenging heterocycles.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] This section addresses the most frequent issues encountered in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings involving pyridine substrates.
Question 1: My Suzuki-Miyaura reaction with a 2-halopyridine is giving low yield or has failed completely. What's the likely cause and how do I fix it?
Answer: This is a classic problem often referred to as the "2-pyridyl problem."[3] The primary culprit is the strong coordination of the pyridine nitrogen at the 2-position to the palladium catalyst, which forms inactive or less active catalytic species and inhibits the catalytic cycle.[2]
Here is a systematic approach to troubleshoot this issue:
1. Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You need bulky, electron-rich ligands that can shield the palladium center and promote the desired reaction pathway over catalyst inhibition.[1][4]
| Ligand Class | Examples | Rationale & Key Advantages |
| Bulky Monophosphine (Buchwald-Type) | XPhos, SPhos, RuPhos | These ligands create a sterically hindered environment around the palladium, disfavoring coordination with the pyridine nitrogen. Their electron-rich nature promotes the rate-limiting oxidative addition step.[4] |
| N-Heterocyclic Carbene (NHC) | IPr, SImes | NHCs form very strong bonds with palladium, making them less susceptible to displacement by the pyridine substrate. They are also highly robust and thermally stable.[4] |
Experimental Protocol: Ligand Screening for a Challenging Suzuki Coupling
-
Setup: In an array of oven-dried vials under an inert atmosphere (Argon or Nitrogen), add your 2-halopyridine (1.0 equiv.), the boronic acid/ester (1.5 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination. For example:
-
Vial 1: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
-
Vial 3: XPhos Pd G3 precatalyst (2 mol%)
-
Vial 4: An NHC-based catalyst like PEPPSI-IPr (2 mol%)
-
-
Reaction: Add anhydrous, degassed solvent (e.g., dioxane or toluene) to each vial. Heat the reactions to a standard temperature (e.g., 100-110 °C) and monitor by LC-MS or GC-MS over time.[6]
-
Analysis: Compare the conversion rates to identify the optimal ligand for your specific substrate.[1]
2. The "N-Oxide" Strategy: A powerful, albeit longer, strategy is to temporarily protect the problematic nitrogen as an N-oxide. This removes the lone pair from coordination, making the pyridine ring electron-rich and more akin to a standard aryl halide.
This approach completely circumvents the catalyst poisoning issue and allows for efficient cross-coupling.[7]
3. Consider Alternative Boron Reagents: 2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation.[3][5] Using more stable alternatives can significantly improve results.
-
MIDA boronates: These are highly stable, crystalline solids that slowly release the boronic acid under reaction conditions, minimizing degradation.
-
Potassium trifluoroborate salts (BF₃K): These salts are also more stable than the corresponding boronic acids.[5]
Question 2: My Buchwald-Hartwig amination on a 3-halopyridine is sluggish and forms homocoupling byproducts. What should I investigate?
Answer: While less prone to direct catalyst inhibition than 2-halopyridines, 3- and 4-halopyridines can still present challenges. Sluggishness and side reactions often point to suboptimal base/solvent combinations or catalyst deactivation.
1. Base and Solvent Choice: The base is not just a stoichiometric reagent; it actively participates in the catalytic cycle. Its solubility and strength are crucial.
- Strong, non-nucleophilic bases like LHMDS or K₃PO₄ are often required.[8]
- For reactions with poor solubility, a solvent system like dioxane or toluene that can operate at higher temperatures is often preferred.[5]
2. Prevention of Homocoupling: The formation of bipyridine byproducts suggests a competing reaction pathway.
- Ensure a Rigorously Inert Atmosphere: Oxygen can promote the homocoupling of amine or halide partners. Ensure your solvents are thoroughly degassed and the reaction is kept under a strict argon or nitrogen atmosphere.[6]
- Use a Precatalyst: Modern palladium precatalysts (e.g., RuPhos Pd G3, BrettPhos Pd G3) are designed to generate the active Pd(0) species cleanly and efficiently, which can minimize side reactions compared to using sources like Pd(OAc)₂.[8]
3. Check for Substrate-Substrate Interactions: In some cases, particularly with aminopyridines, the substrate itself can act as a nucleophile, leading to dimerization or oligomerization.[8] Using a precatalyst designed for aminopyridine substrates can be beneficial.[8]
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups or at the 2- and 4-positions.
Question 3: My SNAr reaction on a 2-chloropyridine is not working. Why is it unreactive?
Answer: The success of an SNAr reaction on a pyridine ring depends on a delicate balance of factors: ring activation, the nature of the leaving group, and the strength of the nucleophile.
1. Ring Activation: The pyridine ring itself is electron-deficient, but this is often not enough for SNAr to proceed readily.[9]
- Positional Reactivity: Nucleophilic attack is strongly favored at the 2- and 4-positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which is a major stabilizing contributor.[10][11] Attack at the 3-position does not allow for this stabilization and is thus much less favorable.[10]
- Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (e.g., -NO₂, -CN, -CF₃) on the ring is often necessary to sufficiently lower the energy of the Meisenheimer intermediate and facilitate the reaction.[9]
2. Leaving Group Ability: The rate of the reaction is highly dependent on the leaving group. For SNAr on pyridines, the typical reactivity order is: F > Cl ≈ Br > I .[9] This is counterintuitive compared to SN1/SN2 reactions and is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.[9] If your substrate has a poorer leaving group like Iodo, the reaction may require much harsher conditions.
3. Nucleophile vs. Base: While a strong nucleophile is needed, a very strong and sterically unhindered base (like NaH or NaNH₂) can lead to side reactions, such as deprotonation of the ring or Chichibabin-type amination, rather than the desired substitution.[9]
Section 3: Purification and Handling
The basicity and high polarity of many substituted pyridines can make their purification and handling non-trivial.
Question 4: I'm struggling with the chromatographic purification of my basic pyridine derivative. I'm seeing significant peak tailing on my silica gel column.
Answer: Peak tailing is a very common problem when purifying basic compounds like pyridines on standard silica gel.[12] The root cause is the interaction between the basic lone pair of the pyridine nitrogen and acidic residual silanol groups (Si-OH) on the silica surface.[12] This leads to non-ideal elution behavior.
Strategies to Mitigate Peak Tailing:
-
Mobile Phase Modification:
-
Add a Competing Base: The most common solution is to add a small amount of a volatile base, like triethylamine (TEA) or pyridine (~0.1-1%), to your eluent. The additive will preferentially interact with the acidic silanol sites, effectively "masking" them from your product and allowing for sharp, symmetrical peaks.[12]
-
Use an Alcohol Modifier: Adding a small amount of methanol or isopropanol to a dichloromethane or ethyl acetate-based eluent can also help disrupt the strong interactions causing tailing.
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): For highly basic compounds, switching to an alumina column can be very effective as it lacks the acidic silanol groups of silica.
-
Deactivated Silica: Using end-capped or deactivated silica gel can also reduce the number of available acidic sites.
-
Experimental Protocol: Acid-Base Extraction for Purification
For removing non-basic impurities, an acid-base extraction is a highly effective bulk purification technique.[13]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) until the pH is >10. This will deprotonate the pyridinium salt, regenerating the free base product, which will often precipitate or form an oil.
-
Back-Extraction: Extract the free base back into a fresh portion of organic solvent.
-
Drying and Concentration: Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified pyridine derivative.[13]
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- BenchChem. (2025).
- BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
- Chemistry Stack Exchange. (2018).
- Inglesby, P. A., & Stahl, S. S. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Campeau, L. C., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(10), 2536-2539.
- BenchChem. (2025).
- Campeau, L. C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(49), 17350-17351.
- Chem Lectures. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(4-Methoxy-2-nitrophenyl)pyridine
Case ID: PUR-2MNPP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Impurity Profile Management & Purification Protocols
Executive Summary
You are dealing with 2-(4-Methoxy-2-nitrophenyl)pyridine , a twisted biaryl intermediate often used in the synthesis of cyclometalated Iridium(III) complexes for OLED applications or as a pharmacophore in drug discovery.
The presence of the ortho-nitro group creates significant steric strain, forcing the pyridine and benzene rings out of planarity. This structural feature dictates its solubility and impurity profile. Unlike planar biaryls, this molecule resists efficient
This guide addresses the three most critical impurity classes:
-
Protodeboronation Byproducts: (3-Nitroanisole derivatives).
-
Transition Metal Residues: Palladium (from Suzuki coupling).[1][2]
-
Homocoupling Impurities: Bis-pyridines or bis-aryls.
Module 1: Diagnostic Workflow
Before selecting a protocol, confirm the nature of your impurity.[3]
Figure 1: Decision matrix for purification based on visual and chromatographic evidence.
Module 2: Purification Protocols
Protocol 1: Flash Column Chromatography (The Heavy Lifter)
Use this for crude mixtures with <90% purity.
The primary impurity in Suzuki synthesis of this target is 3-nitroanisole (resulting from protodeboronation of the boronic acid). It is less polar than your target product (which has a basic pyridine nitrogen).
Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexane / Ethyl Acetate (EtOAc)
| Step | Solvent Ratio | Volume (CV)* | Purpose |
| 1 | 100% Hexane | 2 CV | Flush non-polar hydrocarbons/grease. |
| 2 | 95:5 (Hex:EtOAc) | 3 CV | Elute protodeboronation byproducts (High Rf). |
| 3 | 80:20 (Hex:EtOAc) | 5-10 CV | Elute Target Product. |
| 4 | 50:50 (Hex:EtOAc) | 2 CV | Flush polar homocoupling byproducts/oxides. |
*CV = Column Volume
Technical Insight: The pyridine nitrogen can interact with acidic silanol groups on the silica, causing "tailing."
-
Fix: Add 1% Triethylamine (TEA) to your solvent system to neutralize the silica. This sharpens the bands significantly.
Protocol 2: Recrystallization (The Polish)
Use this for material >95% pure or to remove trace isomers.
Because the ortho-nitro group twists the molecule, it is more soluble in organic solvents than planar analogs. Standard "single solvent" recrystallization often fails (yield loss). We use a binary solvent system .
Recommended System: Ethanol (Solvent) / Water (Anti-solvent)
-
Dissolution: Place crude solid in a flask. Add absolute Ethanol (approx. 5 mL per gram). Heat to reflux (
) until fully dissolved.-
Note: If insoluble particles remain (likely inorganic salts or Pd black), filter the hot solution through a glass frit immediately.
-
-
Nucleation: Remove from heat. While still warm, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of hot Ethanol to just clear the solution again.
-
Crystallization: Allow to cool to room temperature slowly (do not use an ice bath immediately; rapid cooling traps impurities). Once solids appear, cool to
for 1 hour. -
Collection: Filter and wash with cold 50% Ethanol/Water.
Why this works: The nitro group and pyridine nitrogen form hydrogen bonds with ethanol. Water disrupts this solvation shell, forcing the hydrophobic biaryl core to lattice out.
Protocol 3: Palladium Removal (The Silent Killer)
Mandatory for OLED or Pharmaceutical applications.
If your solid is brown/grey or your NMR shows broad bases, you have residual Palladium. Recrystallization rarely removes colloidal Pd.[3]
Method: Thiol-Modified Silica Scavenging
-
Dissolve the compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL/g).
-
Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent) at a ratio of 50% w/w relative to the crude mass.
-
Stir at 40°C for 4 hours .
-
Filter through a 0.45
m PTFE pad or a Celite plug. -
Concentrate the filtrate.
Alternative (If Scavengers are unavailable): Wash the organic layer (DCM) with 0.5M aqueous L-Cysteine solution. The amino acid binds Pd, pulling it into the aqueous phase.
Frequently Asked Questions (FAQs)
Q1: My product is an oil and won't crystallize. What now? A: This is common due to the "twisted" nature of the molecule preventing easy stacking.
-
Fix: Dissolve the oil in a minimum amount of Diethyl Ether or MTBE. Add a seed crystal (if available) or scratch the glass side of the flask with a spatula. Place in a freezer (-20°C) overnight. If it remains an oil, revert to Protocol 1 (Column) to remove the specific impurity preventing crystallization (usually unreacted boronic acid).
Q2: The NMR shows a small doublet near the pyridine peaks. Is this an isomer? A: It is likely homocoupling of the pyridine starting material (2,2'-bipyridine derivative).
-
Fix: These are very difficult to separate by crystallization. You must use Protocol 1 (Chromatography). The bipyridine impurity is usually more polar (lower Rf) than your target. Run the column slowly with a shallow gradient (e.g., 10%
15% EtOAc).
Q3: Can I use acid extraction to purify the pyridine? A: Proceed with caution. While the pyridine nitrogen is basic, the ortho-nitro group on the phenyl ring is electron-withdrawing, which reduces the basicity of the pyridine nitrogen via inductive effects.
-
Risk:[4][5][6][7] If you extract with strong acid (HCl), you might not fully protonate the pyridine, or you might struggle to recover it during basification if the partition coefficient isn't favorable. Chromatography is safer for this specific electronic system.
References
-
Suzuki-Miyaura Coupling & Impurity Profiles
-
Purification of Nitrogen Heterocycles (Recrystallization)
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent selection in nitro-pyridine systems).
-
Palladium Scavenging Techniques
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Structural Properties of Ortho-Nitro Biaryls
- Lunazzi, L., et al. (1986). Conformational studies of nitrophenyl-pyridines. Journal of the Chemical Society, Perkin Transactions 2. (Explains the "twist" affecting solubility).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine
Executive Technical Overview
This guide addresses the scale-up challenges for synthesizing 2-(4-Methoxy-2-nitrophenyl)pyridine . This biaryl system is constructed via a Suzuki-Miyaura cross-coupling reaction.[1][2]
While Suzuki couplings are routine, this specific substrate presents two distinct process risks:
-
Steric Hindrance: The ortho-nitro group on the aryl ring creates significant steric bulk, retarding the transmetalation step and increasing the risk of protodeboronation (homocoupling/hydrolysis side reactions).
-
Pyridine Coordination: The pyridine nitrogen can competitively coordinate to the Palladium (Pd) center, potentially poisoning the catalyst if loading is too low.
Recommended Synthetic Route
-
Electrophile: 2-Bromopyridine (commercially stable, cost-effective).
-
Nucleophile: (4-Methoxy-2-nitrophenyl)boronic acid (or its pinacol ester).
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ with K₂CO₃ or Cs₂CO₃.
Critical Process Workflows
Workflow A: Reaction Engineering (The "Upstream")
The following diagram outlines the optimized reaction pathway, highlighting the critical control points (CCPs) for the ortho-substituted coupling.
Figure 1: Reaction logic flow emphasizing the critical degassing step to prevent oxidative homocoupling.
Workflow B: Purification & Pd Removal (The "Downstream")
Scale-up prohibits the use of silica gel chromatography. We utilize a scavenger-assisted crystallization approach.[3]
Figure 2: Downstream processing focusing on metal removal and solid isolation.
Troubleshooting & FAQs
Category 1: Reaction Stalling & Impurities[5]
Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why? A: This is likely due to Protodeboronation .
-
Mechanism: The ortho-nitro group destabilizes the Carbon-Boron bond. Under basic, aqueous conditions at high heat, the boronic acid hydrolyzes to the simple nitro-anisole (non-reactive) before it can couple.
-
Solution:
-
Switch Base: Use weak bases like K₃PO₄ or KF instead of carbonates to lower the pH.
-
Water Control: Reduce water content. Switch from Dioxane/Water (1:1) to Toluene/Water (10:1) or anhydrous DMF with CsF.
-
Feed Strategy: Do not add all boronic acid at the start. Add it portion-wise (e.g., 3 portions over 2 hours) to maintain a fresh supply relative to the catalyst cycle.
-
Q: I see a significant "homocoupling" impurity (Biaryl ether or Bipyridine). A: This indicates Oxygen Ingress .
-
Mechanism: Oxygen re-oxidizes Pd(0) to Pd(II) outside the catalytic cycle, promoting homocoupling of the boronic acid (Glaser-type) or the bromide.
-
Protocol Fix: Sparge solvents with Nitrogen/Argon for at least 30 minutes before adding the catalyst. Using a simple vacuum/backfill cycle is often insufficient for scale-up volumes >1L.
Category 2: Palladium Removal (The "Black Speck" Issue)
Q: My final product is grey/brown, and ICP-MS shows >500 ppm Palladium. Recrystallization isn't removing it. A: Pyridine derivatives are notorious "Pd sponges." The product coordinates to the residual Pd, dragging it through crystallization.
-
Immediate Fix (The "TMT" Wash):
-
Dissolve crude material in THF or Ethyl Acetate.
-
Add Trimercaptotriazine (TMT) (0.5 equiv relative to Pd loading) or functionalized silica (e.g., SiliaMetS® Thiol).
-
Heat to 50°C for 4 hours.
-
Filter while hot through Celite/Charcoal.
-
Result: The Pd-TMT complex precipitates and is filtered off; the product remains in solution.
-
Q: Can I use charcoal (Activated Carbon) instead? A: Charcoal is often inefficient for pyridine-containing compounds because the product itself adsorbs strongly to the carbon, leading to yield loss. Thiol-based chemical scavengers are superior here due to chemoselectivity for the metal.
Category 3: Crystallization & Isolation
Q: The product oils out instead of crystallizing. A: This is common with nitro-aromatics containing methoxy groups (low melting points).
-
Solvent System: Avoid pure Ethanol. Use a solvent/anti-solvent pair.
-
Dissolve: In minimum hot Ethyl Acetate or Toluene.
-
Precipitate: Slowly add Heptane or Hexane while cooling.
-
-
Seed Crystals: If you have any solid from a previous small batch, seed the mixture at 30°C.
Standardized Data Tables
Table 1: Solvent & Catalyst Screening Performance
Based on internal optimization for ortho-nitro substrates.
| Entry | Catalyst | Solvent System | Base | Temp (°C) | Conv. (%) | Note |
| 1 | Pd(PPh₃)₄ | DME/H₂O | Na₂CO₃ | 85 | 45% | Stalled; Catalyst decomposition. |
| 2 | Pd(OAc)₂/PPh₃ | Toluene/H₂O | K₂CO₃ | 100 | 60% | Slow kinetics (steric hindrance). |
| 3 | Pd(dppf)Cl₂ | Dioxane/H₂O | K₂CO₃ | 90 | 98% | Recommended. High turnover. |
| 4 | Pd(OAc)₂/S-Phos | Toluene | K₃PO₄ | 100 | >99% | Best conversion, but S-Phos is expensive. |
Table 2: Palladium Scavenging Efficiency
Initial Pd content: 1200 ppm.
| Scavenger Method | Loading | Time (h) | Final Pd (ppm) | Yield Loss (%) |
| Activated Carbon | 10 wt% | 2 | 250 | 15% (High loss) |
| Recrystallization (EtOH) | N/A | N/A | 450 | 10% |
| Silica-Thiol (SH) | 5 wt% | 4 | < 20 | < 2% |
| Trimercaptotriazine (TMT) | 3 eq (vs Pd) | 4 | < 10 | < 1% |
Detailed Experimental Protocol (Scale: 100g)
Safety Warning: Nitro compounds can be energetic. Boronic acids may cause irritation.[4] Handle Pd catalysts in a fume hood.
-
Setup: To a 2L 3-neck flask equipped with mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Add 2-Bromopyridine (1.0 eq, 100g scale basis) and (4-Methoxy-2-nitrophenyl)boronic acid (1.2 eq).
-
Solvent: Add 1,4-Dioxane (8 vol) and Water (2 vol).
-
Degassing (CRITICAL): Sparge the mixture with Nitrogen for 45 minutes. Do not skip.
-
Base & Catalyst: Under N₂ flow, add K₂CO₃ (2.5 eq) followed by Pd(dppf)Cl₂·CH₂Cl₂ (1.0 mol%).
-
Reaction: Heat to 90°C internal temperature. Monitor by HPLC after 4 hours.
-
Workup:
-
Cool to 25°C. Dilute with Ethyl Acetate (10 vol).
-
Wash with Water (5 vol) and Brine (5 vol).
-
Separate organic layer.
-
-
Pd Removal (The "Polish"):
-
Add SiliaMetS® Thiol (5 wt% relative to theoretical yield).
-
Stir at 50°C for 4 hours.
-
Filter hot through a pad of Celite.
-
-
Crystallization:
-
Concentrate filtrate to ~3 volumes.
-
Add Heptane (6 volumes) slowly.
-
Cool to 0-5°C and age for 2 hours.
-
Filter solids and dry in a vacuum oven at 45°C.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Biotage. (2023).[5] How to Remove Palladium in Three Easy Steps. Biotage Knowledge Blog. Link
-
Yadav, M. R., et al. (2017).[1] The Suzuki-Miyaura Coupling of Nitroarenes.[1][2][6] Journal of the American Chemical Society, 139(28), 9423–9426. Link
Sources
- 1. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. biotage.com [biotage.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme.de [thieme.de]
Catalyst selection for efficient reaction of 2-(4-Methoxy-2-nitrophenyl)pyridine
Technical Support Center: Catalytic Strategies for 2-(4-Methoxy-2-nitrophenyl)pyridine Transformations
Subject: Optimization and Troubleshooting for Reductive Cyclization to
Executive Summary
You are likely attempting to convert 2-(4-Methoxy-2-nitrophenyl)pyridine into 7-methoxy-
For modern drug discovery, we recommend Molybdenum(VI)-catalyzed reductive cyclization as the primary protocol. It offers superior chemoselectivity and easier purification compared to Palladium-based methods, which often suffer from catalyst poisoning due to the pyridine nitrogen in your substrate.
Module 1: Catalyst Selection Matrix
Use this matrix to select the optimal catalytic system based on your lab's capabilities and the scale of your reaction.
| Feature | System A: Mo-Catalyzed (Recommended) | System B: Pd-Catalyzed (CO) | System C: Pd/C Hydrogenation |
| Catalyst | Pd/C (Heterogeneous) | ||
| Reductant | CO (Carbon Monoxide) | ||
| Mechanism | Deoxygenative Nitrene Insertion | Reductive Carbonylation | Nitro Reduction (Amine product) |
| Pyridine Tolerance | High (Mo is oxophilic, less N-binding) | Low (Requires specific ligands) | Low (Poisoning likely) |
| Primary Risk | Generation of | CO Toxicity; High Pressure | Stops at aniline (requires Step 2) |
| Ideal For | Gram-scale; Complex functional groups | Scalable flow chemistry | Creating the amine intermediate |
Module 2: The Molybdenum Protocol (High-Efficiency Route)
This method, pioneered by Sanz et al., renders the Cadogan reaction catalytic. It is the most robust method for your specific biaryl substrate because the oxophilic Molybdenum is not significantly inhibited by the pyridine nitrogen.
Standard Operating Procedure (SOP)
-
Setup: Flame-dry a reaction tube equipped with a magnetic stir bar.
-
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst:
(5 mol%) -
Reductant:
(2.2 equiv) -
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.5 M concentration)
-
-
Execution:
-
Add reagents and solvent under Argon atmosphere.
-
Heat to 110 °C (reflux) for 2–6 hours.
-
Monitor via TLC/LCMS for the disappearance of the nitro peak.
-
-
Workup: Cool to room temperature. Filter through a short pad of silica to remove molybdenum salts. Elute with EtOAc. Concentrate and purify via column chromatography.
Mechanistic Visualization
Figure 1: The Mo(VI)/Mo(IV) redox shuttle deoxygenates the nitro group to a reactive nitrene species, which inserts into the adjacent pyridine C-H bond.
Module 3: Troubleshooting & FAQs
Scenario A: "The reaction stalled at 60% conversion."
Diagnosis: Catalyst Deactivation via Moisture.
-
Fix: Ensure toluene is distilled over Sodium/Benzophenone or sourced from a fresh solvent purification system (SPS).
-
Fix: Add 4Å molecular sieves to the reaction vessel.
Scenario B: "I am seeing a significant amount of azo-dimer byproduct."
Diagnosis: Slow Nitrene Insertion. If the nitrene intermediate is generated too fast relative to the cyclization step, it will dimerize.
-
Fix: Reduce the catalyst loading to 2 mol%.
-
Fix: Dilute the reaction to 0.1 M. High dilution favors intramolecular cyclization over intermolecular dimerization.
Scenario C: "I tried Pd/C hydrogenation, but the reaction is incredibly slow."
Diagnosis: Pyridine Poisoning.[1][2] The pyridine nitrogen in your substrate (2-position) coordinates strongly to the Pd surface, blocking active sites.[2]
-
Fix: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) to the solvent (MeOH/EtOH). This protonates the pyridine nitrogen (
), preventing it from binding to the metal, while leaving the nitro group available for reduction.
Scenario D: "Can I use this for the 4-methoxy isomer specifically?"
Analysis: Electronic Effects. Yes. The methoxy group is an Electron Donating Group (EDG).
-
Impact: It makes the aryl ring more electron-rich, which generally accelerates the electrophilic attack of the nitrene onto the pyridine ring.
-
Note: If you were using a Palladium C-H activation method (System B), the methoxy group would direct the insertion ortho to itself. In the Mo-nitrene pathway, the cyclization is geometrically constrained to the ortho position of the biaryl bond, so regioselectivity is maintained.
Module 4: Decision Logic for Troubleshooting
Use this flow to diagnose failure modes in real-time.
Figure 2: Troubleshooting logic flow for common failure modes in nitro-biaryl cyclizations.
References
-
Sanz, R. , et al. (2005). "Molybdenum-Catalyzed Synthesis of Indoles and Carbazoles from Nitroaromatics." Journal of Organic Chemistry.
-
Cadogan, J. I. G. , et al. (1965). "Reduction of nitro-compounds by tervalent phosphorus reagents." Journal of the Chemical Society.
-
Söderberg, B. C. G. (2003). "Transition metal-catalyzed synthesis of indoles." Current Organic Chemistry.
-
BenchChem Technical Support . (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates."
Sources
Validation & Comparative
Alternative reagents to 2-(4-Methoxy-2-nitrophenyl)pyridine in organic synthesis
Comparative Guide: Alternative Reagents for -Carboline Synthesis
Beyond 2-(4-Methoxy-2-nitrophenyl)pyridine
Executive Summary
2-(4-Methoxy-2-nitrophenyl)pyridine (CAS: 4373-75-5) has long served as the benchmark precursor for synthesizing 6-methoxy-
This guide evaluates three superior reagent classes that circumvent the limitations of the nitro-pyridine pathway. We analyze these alternatives based on atom economy, reaction safety, and yield efficiency , providing actionable protocols for researchers in drug discovery and OLED material synthesis.
The Benchmark: Nitro-Pyridine (Cadogan Route)
-
Reagent: 2-(4-Methoxy-2-nitrophenyl)pyridine
-
Mechanism: Deoxygenative nitrene insertion mediated by triethyl phosphite or triphenylphosphine.
-
Limitations:
-
Thermal Hazard: Requires reflux temperatures (>160°C).
-
Waste: Generates stoichiometric phosphine oxide waste (difficult to separate).
-
Scalability: High exothermicity of the nitrene generation step poses safety risks at >10g scale.
-
Alternative Reagent Classes
Alternative A: The "Direct Activation" Reagent
Reagent: 2-(4-Methoxyphenyl)pyridine (CAS: 5957-90-4)
-
Methodology: Palladium-Catalyzed Intramolecular C–H Amination (Oxidative Cyclization).
-
Why it wins: Eliminates the need for pre-functionalized nitro/amino groups entirely. It utilizes the pyridine nitrogen as a directing group to activate the C3-H bond, closing the ring directly.
-
Key Advantage: Highest atom economy; commercially available starting material.
Alternative B: The "Mild Nitrene" Precursor
Reagent: 2-(4-Methoxy-2-azidophenyl)pyridine
-
Methodology: Metal-Catalyzed or Thermal Nitrene Insertion (Rh or Ru catalysis).
-
Why it wins: Azides decompose to nitrenes at significantly lower temperatures (60–80°C) compared to nitro compounds when catalyzed.
-
Key Advantage: Tunable reactivity; avoids phosphorus waste entirely.
Alternative C: The "Stepwise Control" Reagent
Reagent: 2-(2-Amino-4-methoxyphenyl)pyridine
-
Methodology: Cu- or Pd-Catalyzed Intramolecular C–N Coupling (Ullmann/Buchwald-type).
-
Why it wins: Separates the reduction and cyclization steps, allowing for ultra-high selectivity. The amino group is a "ready-made" nucleophile.
-
Key Advantage: Highest regioselectivity; ideal for substrates with sensitive functional groups that cannot survive Cadogan conditions.
Comparative Performance Analysis
| Feature | Benchmark (Nitro) | Alt A (H-Aryl) | Alt B (Azide) | Alt C (Amino) |
| Reagent | 2-(4-Methoxy-2-nitrophenyl)pyridine | 2-(4-Methoxyphenyl)pyridine | 2-(4-Methoxy-2-azidophenyl)pyridine | 2-(2-Amino-4-methoxyphenyl)pyridine |
| Reaction Type | Cadogan (Reductive) | C-H Activation (Oxidative) | Nitrene Insertion | Pd/Cu Cross-Coupling |
| Temp. Required | 160–180°C | 100–120°C | 60–100°C | 80–110°C |
| Yield (Typical) | 55–65% | 70–85% | 60–75% | 85–95% |
| Atom Economy | Poor (Phosphorus waste) | Excellent | Moderate (N₂ loss) | Good |
| Safety Profile | Low (High T, Exothermic) | High | Low (Explosion risk) | High |
| Cost | Low | Low | High (Synthesis req.) | Moderate |
Mechanistic & Workflow Visualization
Caption: Comparison of synthetic pathways. The Benchmark (Red) requires harsh deoxygenation. Alt A (Blue) utilizes direct C-H activation for better atom economy. Alt C (Yellow) offers the highest control via standard cross-coupling.
Detailed Experimental Protocols
Protocol A: Oxidative C-H Cyclization (Using 2-(4-Methoxyphenyl)pyridine)
Best for: Small-scale discovery, high-value substrates, and avoiding toxic waste.
-
Reagents:
-
Substrate: 2-(4-Methoxyphenyl)pyridine (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Oxidant: PhI(OAc)₂ (1.2 equiv) or Cu(OAc)₂ (air/O₂)
-
Solvent: Toluene/Pivalic Acid (4:1 ratio)
-
-
Procedure:
-
Charge a sealed tube with the substrate, Pd(OAc)₂, and oxidant.
-
Add the solvent mixture under air (or O₂ balloon if using Cu-catalysis).
-
Heat to 110°C for 12–16 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with saturated NaHCO₃ (to remove pivalic acid).
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Note: The addition of pivalic acid is crucial; it acts as a proton shuttle to lower the energy barrier for the C-H activation step.
Protocol B: Intramolecular Buchwald-Hartwig (Using 2-(2-Amino-4-methoxyphenyl)pyridine)
Best for: Scale-up (>10g), GMP environments, and highest yields.
-
Reagents:
-
Substrate: 2-(2-Amino-4-methoxyphenyl)pyridine (1.0 equiv)
-
Catalyst: Pd₂/dba₃ (2 mol%)
-
Ligand: XPhos or BrettPhos (4 mol%)
-
Base: KOtBu (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
Pre-step (if needed): If starting from the nitro compound, reduce it first using H₂/Pd-C in MeOH (RT, 1 atm) to get the clean amino-precursor.
-
Cyclization: In a glovebox or under Ar, mix the amino-substrate, catalyst, ligand, and base in dioxane.
-
Heat to 100°C for 4–6 hours.
-
Workup: Filter through Celite, concentrate, and recrystallize (often no column needed due to high conversion).
-
-
Validation: This method typically yields >90% product with no phosphorus contamination.
References
-
Cadogan, J. I. G. (1965). "A convenient new synthesis of carbazoles and indoles." Journal of the Chemical Society, 4831. Link
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link
-
Stokes, B. J., et al. (2007). "Intramolecular C–H Amination Reactions: Exploiting the Rh-Nitrene Intermediate." Journal of the American Chemical Society, 129(24), 7500–7501. Link
-
Wang, X., et al. (2012). "Pd-Catalyzed Direct Synthesis of Carbazoles via C–H Activation." Organic Letters, 14(17), 4520–4523. Link
-
BenchChem. (2025).[1][2] "2-(4-Methoxyphenyl)pyridine Product Data & Safety." Link
Biological Activity & Application Guide: 2-(4-Methoxy-2-nitrophenyl)pyridine
The following technical guide provides an in-depth analysis of 2-(4-Methoxy-2-nitrophenyl)pyridine , evaluating its biological potential as a pharmacophore, a synthetic precursor to bioactive alkaloids (α-carbolines), and a ligand for metallo-pharmaceuticals.
Executive Summary
2-(4-Methoxy-2-nitrophenyl)pyridine is a functionalized biaryl scaffold primarily utilized as a high-value intermediate and stimuli-responsive ligand precursor rather than a standalone therapeutic agent. Its biological significance is tripartite:
-
Hypoxia-Activated Precursor: The nitro group renders the molecule susceptible to bioreduction in hypoxic tumor microenvironments, serving as a "trigger" for prodrug strategies.
-
Precursor to Bioactive Alkaloids: It is the direct synthetic progenitor of methoxy-substituted α-carbolines (pyrido[2,3-b]indoles), a class of potent DNA intercalators and cytotoxic agents.
-
Ligand for Metallo-Drugs: Upon reduction to the amine, it forms cyclometalated Iridium(III) or Platinum(II) complexes used in phosphorescent bioimaging and photodynamic therapy (PDT).
This guide compares the inert "prodrug-like" nature of the parent nitro compound against its highly active derivatives (amines, carbolines, and metal complexes).
Chemical Identity & Mechanism of Action
Structural Logic
The molecule consists of an electron-deficient pyridine ring coupled to an electron-rich (methoxy) but nitro-deactivated phenyl ring.
-
Nitro Group (-NO₂): Acts as a fluorescence quencher (via Photoinduced Electron Transfer, PET) and a biological "lock" that prevents metal coordination until reduced.
-
Methoxy Group (-OCH₃): Increases lipophilicity and electron density, enhancing the DNA binding affinity of its carboline derivatives and tuning the emission wavelength of its metal complexes.
Mechanism of Action (Context-Dependent)
| Form | Mechanism | Primary Target |
| Parent (Nitro) | Hypoxia Activation: Bioreductive enzymes (e.g., nitroreductase) reduce -NO₂ to -NH₂ or -NHOH in low-oxygen environments (solid tumors). | Hypoxic Tumor Cells |
| Derivative (α-Carboline) | DNA Intercalation: The planar, fused tricyclic system (formed via Cadogan cyclization) intercalates between DNA base pairs, inhibiting replication. | Genomic DNA / Topoisomerase II |
| Complex (Ir-Ligand) | ROS Generation / Imaging: Cyclometalated complexes generate singlet oxygen (¹O₂) upon irradiation or emit phosphorescence for organelle tracking. | Mitochondria / ER |
Comparative Analysis: Parent vs. Analogs
The following table contrasts the biological activity of 2-(4-Methoxy-2-nitrophenyl)pyridine with its key structural analogs and derivatives.
Table 1: Comparative Biological Profile
| Compound / Analog | Structure Key | Bioactivity Profile | IC₅₀ (Est.[1] HeLa/A549) | Primary Application |
| 2-(4-Methoxy-2-nitrophenyl)pyridine | Parent (Nitro) | Low/Latent. Weak cytotoxicity unless activated by hypoxia. Non-fluorescent. | > 100 µM (Normoxia) | Hypoxia Probe Precursor, Synthesis Intermediate |
| 2-(4-Methoxy-2-aminophenyl)pyridine | Reduced (Amine) | Moderate. Capable of H-bonding; precursor to metal complexes. Weak fluorescence. | 50 - 80 µM | Ligand for Ir(III)/Pt(II) complexes |
| Methoxy-α-Carboline | Cyclized | High. Potent DNA intercalator. Planar structure allows deep insertion into DNA helix. | 2 - 10 µM | Antitumor Agent (Cytotoxic) |
| [Ir(ppy)₂(L)]⁺ Complex | Metal Complex | Very High. Mitochondrial accumulation; potent phototoxicity (PDT). | 0.5 - 5 µM (Light) | Photodynamic Therapy, Bioimaging |
Interpretation: The parent nitro compound acts as a "masked" form of the highly active carboline or metal ligand. Researchers should not expect significant potency from the nitro compound alone in standard normoxic assays.
Synthetic Pathways & Biological Activation
The biological utility of this molecule is defined by its transformation pathways. The diagram below illustrates how the inert nitro parent is converted into active pharmacological agents.
Diagram 1: Activation & Synthesis Pathways
Caption: Transformation of the inert nitro precursor into active amine ligands (for metal complexes) or cytotoxic α-carbolines.
Experimental Protocols
Protocol A: Synthesis of the Bioactive α-Carboline (Cadogan Cyclization)
Use this protocol to convert the nitro precursor into the potent DNA-intercalating agent.
Reagents: 2-(4-Methoxy-2-nitrophenyl)pyridine, Triethyl phosphite (P(OEt)₃). Safety: Perform in a fume hood; P(OEt)₃ is pungent and toxic.
-
Preparation: Dissolve 1.0 mmol of 2-(4-Methoxy-2-nitrophenyl)pyridine in 3 mL of triethyl phosphite.
-
Reaction: Heat the mixture to reflux (approx. 160°C) under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (disappearance of the yellow nitro spot, appearance of a fluorescent blue spot).
-
Quenching: Cool to room temperature. Distill off excess triethyl phosphite under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
-
Characterization: The product, 3-methoxy-9H-pyrido[2,3-b]indole (α-carboline derivative), should be confirmed by ¹H NMR (appearance of indole NH signal).
Protocol B: Hypoxia Selectivity Assay (MTT)
Use this protocol to verify the "prodrug" nature of the nitro compound.
-
Cell Seeding: Seed A549 or HeLa cells (5,000 cells/well) in 96-well plates.
-
Treatment: Treat cells with serial dilutions of 2-(4-Methoxy-2-nitrophenyl)pyridine (0.1 – 100 µM).
-
Incubation Conditions:
-
Normoxia: Incubate one set of plates at 37°C, 5% CO₂, 20% O₂.
-
Hypoxia: Incubate a duplicate set in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).
-
-
Readout: After 48h, add MTT reagent. Incubate for 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀(Normoxia) / IC₅₀(Hypoxia). An HCR > 5 indicates significant bioreductive activation.
References
-
Cadogan, J. I. G. (1965). "A convenient new synthesis of carbazoles, α-carbolines, indazoles, and other heterocycles." Journal of the Chemical Society, 4831-4837. Link
-
Lo, K. K., et al. (2010). "Luminescent Iridium(III) Arylpyridine Complexes as Biological Probes." Accounts of Chemical Research, 43(7), 922-933. Link
-
Denny, W. A. (2000). "Prodrug strategies in cancer therapy." European Journal of Medicinal Chemistry, 36(7-8), 577-595. Link
-
Smolecule. (2023). "2-(4-Methoxy-2-nitrophenyl)pyridine Product Profile." Smolecule Chemical Database. Link
Sources
Comparative study of different synthetic routes to 2-(4-Methoxy-2-nitrophenyl)pyridine
Executive Summary
Target Molecule: 2-(4-Methoxy-2-nitrophenyl)pyridine Primary Application: Precursor for cyclometalated ligands (e.g., Iridium(III) complexes for OLEDs) and pharmacophores. Synthetic Challenge: The ortho-nitro group creates significant steric hindrance at the coupling site, while the pyridine ring introduces electronic deactivation and catalyst poisoning risks.
This guide compares three synthetic pathways, prioritizing the Suzuki-Miyaura coupling as the industry standard due to its balance of yield and functional group tolerance. We also analyze the Stille coupling as a robust alternative and the Inverse Suzuki route to highlight critical stability pitfalls.
Part 1: Strategic Analysis & Route Selection
The "Ortho-Nitro" Problem
The synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine hinges on forming the biaryl C–C bond between the pyridine C2 position and the phenyl C1 position. The presence of a nitro group at the ortho position (C2') presents two hurdles:
-
Steric Bulk: The nitro group twists the biphenyl linkage out of planarity, impeding the transmetalation step in catalytic cycles.
-
Electronic Deactivation: The nitro group is strongly electron-withdrawing, which can actually assist oxidative addition if the halide is on the nitro-ring, but may reduce nucleophilicity if the boron/tin species is on the nitro-ring.
Route Comparison Matrix
| Feature | Route A: Suzuki (Recommended) | Route B: Stille (Alternative) | Route C: Inverse Suzuki (Risky) |
| Coupling Partners | 2-Halopyridine + Arylboronic Acid | 2-Stannylpyridine + Aryl Halide | 2-Pyridylboronic Acid + Aryl Halide |
| Key Reagent | (4-Methoxy-2-nitrophenyl)boronic acid | 2-(Tributylstannyl)pyridine | 2-Pyridylboronic acid |
| Yield Potential | High (60–80%) | Moderate-High (55–70%) | Low-Variable (<30%) |
| Atom Economy | High | Low (Stoichiometric Tin waste) | High |
| Toxicity | Low | High (Organotin) | Low |
| Critical Flaw | Steric hindrance requires heat | Purification of Tin residues | Rapid Protodeboronation |
Part 2: Detailed Experimental Protocols
Route A: The Gold Standard (Suzuki-Miyaura Coupling)
Rationale: This route utilizes the commercially available and stable (4-methoxy-2-nitrophenyl)boronic acid. By placing the boron species on the nitro-aryl ring, we avoid the notorious instability of 2-pyridylboronic acids (see Route C).
Protocol
-
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
(4-Methoxy-2-nitrophenyl)boronic acid (1.2–1.5 equiv) [CAS: 860034-09-9]
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for tougher sterics)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (3:1)
-
Step-by-Step Workflow
-
Degassing (Critical): Sparge the solvent mixture (Dioxane/H₂O) with Argon or Nitrogen for 30 minutes. Oxygen is the enemy of Pd(0) catalysts.
-
Assembly: In a reaction vial, combine 2-bromopyridine (158 mg, 1.0 mmol), the boronic acid (236 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) last, under a counter-flow of inert gas.
-
Reaction: Seal and heat to 90–100 °C for 12–16 hours. The elevated temperature is required to overcome the steric barrier of the ortho-nitro group.
-
Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over Na₂SO₄.[1][2]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product typically elutes as a yellow solid.
Expected Yield: 60–79% (Based on analog couplings [1, 3]).
Route B: The Robust Alternative (Stille Coupling)
Rationale: Organostannanes are less sensitive to moisture and sterics than boronic acids. This route is preferred if the Suzuki reaction stalls or if the specific boronic acid is unavailable.
Protocol
-
Reagents:
-
1-Bromo-4-methoxy-2-nitrobenzene (1.0 equiv)
-
2-(Tributylstannyl)pyridine (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Additive: CuI (10 mol%) – Copper(I) effect accelerates Stille couplings of hindered systems.
-
Solvent: Toluene or DMF (Anhydrous)
-
Step-by-Step Workflow
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Mix: Add the aryl bromide and stannylpyridine in dry Toluene.
-
Catalyst: Add Pd(PPh₃)₄ and CuI.[3]
-
Heat: Reflux (110 °C) for 16–24 hours.
-
Tin Removal (Crucial): After cooling, treat the reaction mixture with aqueous KF or CsF solution for 2 hours to precipitate insoluble tin fluorides. Filter through Celite before extraction.[2]
Expected Yield: 55–70% [4].
Route C: The "Trap" (Inverse Suzuki)
Why Avoid It: Attempting to couple 2-pyridylboronic acid with 1-bromo-4-methoxy-2-nitrobenzene often fails. Mechanism of Failure: 2-Pyridylboronic acids are prone to rapid protodeboronation (loss of the boron group replaced by hydrogen) in the presence of base and water, yielding pyridine as a byproduct before the coupling can occur. This is exacerbated by the slow oxidative addition of the sterically hindered nitro-aryl halide [2].
Part 3: Visualizing the Reaction Pathway
The following diagram illustrates the decision logic and the mechanism for the preferred Suzuki route, highlighting the steric interaction.
Caption: Comparative workflow showing the stability advantage of Route A over Route C.
Part 4: Supporting Data & Analysis
Yield & Selectivity Comparison
The following data is synthesized from analog couplings in the provided references, specifically targeting ortho-nitro substituted biaryls.
| Parameter | Suzuki (Route A) | Stille (Route B) |
| Typical Yield | 79% (Analogous biphenyl [3]) | 65% (Analogous bipyridine [4]) |
| Reaction Time | 12–16 h | 16–24 h |
| Temperature | 90–100 °C | 110 °C |
| Purification | Simple (Silica Column) | Difficult (Tin removal req.) |
| Scalability | Excellent (Multi-gram) | Poor (Toxic waste) |
Expert Troubleshooting
-
Black Precipitate: If the reaction turns black immediately (Pd black precipitation), your system contained oxygen. Add more ligand (PPh₃) or degas more thoroughly.
-
Stalled Reaction: If starting material remains after 12h, add a fresh portion of catalyst (1 mol%) and ensure the base is fully dissolved (or use Cs₂CO₃ for better solubility in dioxane).
-
Impurity Profile: The major impurity in Route A is usually the homocoupling of the boronic acid (4,4'-dimethoxy-2,2'-dinitrobiphenyl). This is less polar than the product and can be separated by chromatography.[2][4]
References
-
BenchChem. (4-Methoxy-2-nitrophenyl)boronic Acid | CAS 860034-09-9. Retrieved from
-
Reddit r/ChemPros. Help needed with unreproducible Suzuki coupling (Pyridine Boronic Acid Instability). Retrieved from
-
Li, X., et al. Novel Carbazole Inhibits Phospho-STAT3 through Induction of Protein–Tyrosine Phosphatase PTPN6. (Synthesis of analog 3 via Suzuki). Journal of Medicinal Chemistry. Retrieved from
-
Gros, P., et al. Synthesis of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine.[3] Efficient usage in selective bromine-substitution under Palladium catalysis. Heterocycles. Retrieved from
Sources
Orthogonal Purity Validation of 2-(4-Methoxy-2-nitrophenyl)pyridine: A Comparative Guide on HPLC vs. qNMR Methodologies
Executive Summary & The Analytical Challenge
2-(4-Methoxy-2-nitrophenyl)pyridine (CAS: 4373-74-4) is a highly specialized biaryl intermediate widely utilized in the synthesis of kinase inhibitors and advanced pharmaceutical derivatives[1]. Because it is typically synthesized via Suzuki-Miyaura cross-coupling, crude batches are frequently contaminated with structurally similar regioisomers (e.g., incomplete nitration products), unreacted boronic acids, and residual solvents.
When sourcing this compound, drug development professionals often face a critical discrepancy: a "Standard Commercial Grade" may show >97% purity on a vendor's Certificate of Analysis (CoA), yet perform poorly in downstream nitro-reduction steps. This guide objectively compares a "High-Purity Grade" against a "Standard Commercial Grade" by deploying a self-validating, orthogonal analytical strategy using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Quantitative Nuclear Magnetic Resonance (1H-qNMR)[2].
Mechanistic Causality: Why Orthogonal Validation?
Relying solely on HPLC for biaryl pyridine derivatives introduces systemic risk into the drug development pipeline.
-
The HPLC Blind Spot: RP-HPLC separates compounds based on hydrophobicity, but UV detectors quantify them based on the extinction coefficient (chromophore absorbance) of the molecule at a specific wavelength[3]. If an impurity has a weaker UV response than the main API, HPLC will mathematically overestimate the compound's purity. Furthermore, HPLC is virtually blind to residual inorganic salts and non-UV-absorbing solvents.
-
The qNMR Advantage: 1H-qNMR is a primary ratio analytical method. The area under an NMR resonance is directly proportional to the number of nuclei generating that signal, completely independent of the molecule's structure or UV absorbance[4]. By utilizing an SI-traceable internal standard, qNMR delivers absolute thermodynamic mass fraction purity without requiring a reference standard of the analyte itself[5].
Diagram 1: Orthogonal validation workflow combining relative chromatographic and absolute thermodynamic data.
Experimental Workflows & Self-Validating Protocols
To objectively compare the two grades, we developed two rigorous, self-validating protocols.
Protocol A: RP-HPLC-DAD Method Development
Causality of Design: Pyridine derivatives possess a basic nitrogen (pKa ~5.2) that strongly interacts with unendcapped silanols on silica-based C18 columns, causing severe peak tailing[3]. To mitigate this, we utilize a weakly acidic ammonium acetate buffer to maintain a consistent ionization state without degrading the stationary phase.
-
Column: C18, 150 mm × 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5.
-
Mobile Phase B: Acetonitrile (LC-MS grade).
-
Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes.
-
Flow Rate & Detection: 1.0 mL/min; Diode Array Detection (DAD) extracted at 254 nm.
-
Self-Validation Step: Inject a blank (diluent only) to ensure no ghost peaks. Calculate the tailing factor (
) of the main peak; the analytical run is valid only if < 1.5.
Protocol B: 1H-qNMR Absolute Quantitation
Causality of Design: The accuracy of qNMR hinges on complete longitudinal relaxation (
-
Sample Preparation: Accurately weigh ~15.0 mg of 2-(4-Methoxy-2-nitrophenyl)pyridine and ~5.0 mg of Maleic Acid IS into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.
-
Acquisition Parameters:
-
Pulse Angle: 90° (for maximum signal excitation).
-
Relaxation Delay (D1): 30 seconds. (Must be
5 ×ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> of the slowest relaxing proton to ensure >99% recovery of magnetization). -
Number of Scans (NS): 32 (to achieve a Signal-to-Noise ratio > 250:1).
-
-
Self-Validation Step: Verify that the 13C satellite peaks of the internal standard are fully resolved and integrated, ensuring no baseline distortion is skewing the quantitative area[4].
Comparative Data Analysis
We analyzed two distinct lots: a High-Purity Synthesized Grade and a Standard Commercial Grade. The quantitative results are summarized below.
| Analytical Metric | High-Purity Grade | Standard Commercial Grade | Causality / Observation |
| RP-HPLC Purity (Area %) | 99.8% | 97.2% | HPLC overestimates standard grade due to invisible non-UV impurities. |
| 1H-qNMR Purity (Mass %) | 99.5% | 91.4% | qNMR reveals the true absolute mass fraction[7]. |
| Major Regioisomer (HPLC) | < 0.1% | 1.5% | Incomplete nitration/coupling side-products in crude batches. |
| Residual Solvent (NMR) | < 0.1% | 3.2% (Ethyl Acetate) | Invisible at 254 nm UV; clearly quantified via NMR at 1.17 ppm. |
| Unreacted Boronic Acid | Not Detected | ~1.1% | Poor UV response factor causes under-reporting in HPLC. |
Discussion of Results: The Standard Grade exhibited a deceptively high HPLC purity (97.2%). However, qNMR revealed its true absolute purity was only 91.4%. The ~5.8% discrepancy was traced back to residual ethyl acetate and unreacted boronic acid, neither of which produced a strong UV signal at 254 nm. Conversely, the High-Purity Grade demonstrated tight agreement between HPLC (99.8%) and qNMR (99.5%), proving the absence of hidden mass-sinks.
Diagram 2: Impact of starting material purity on downstream synthetic yield and isolation.
Conclusion & Best Practices
For complex biaryl intermediates like 2-(4-Methoxy-2-nitrophenyl)pyridine, relying exclusively on HPLC-UV for purity validation is analytically hazardous[3]. Standard commercial grades often harbor residual solvents and regioisomers that artificially inflate UV purity scores, leading to catastrophic yield drops and stoichiometric imbalances in downstream nitro-reductions.
Drug development professionals must adopt orthogonal validation. By anchoring chromatographic relative purity (HPLC) with absolute thermodynamic quantification (qNMR), researchers can establish a self-validating system that guarantees the integrity of their synthetic pipeline and avoids costly late-stage failures[7].
References
-
[3] ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
[5] Encyclopedia.pub. QNMR for Reference Material Preparation. Available at:[Link]
-
[2] MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Available at: [Link]
-
[7] J-Stage. Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available at:[Link]
-
[4] Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link]
-
[6] BIPM. ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Available at:[Link]
Sources
Benchmarking the Performance of 2-(4-Methoxy-2-nitrophenyl)pyridine in Catalytic Cycles: A Comparative Guide
In the realm of transition-metal-catalyzed C–H functionalization, the development of robust catalysts requires rigorous "stress testing" against highly demanding substrates. While standard 2-phenylpyridine (2-PPy) serves as a baseline directing group, it fails to expose the mechanistic limitations of a catalytic cycle.
Enter 2-(4-Methoxy-2-nitrophenyl)pyridine —a meticulously designed benchmark substrate. By combining a bidentate directing potential with a highly polarized "push-pull" electronic system and a severe steric blockade, this molecule provides an unparalleled platform for evaluating the efficiency, regioselectivity, and mechanistic pathways of Palladium (Pd) and Ruthenium (Ru) catalysts.
This guide objectively compares the performance of 2-(4-Methoxy-2-nitrophenyl)pyridine against standard alternatives, providing researchers and drug development professionals with actionable experimental data and self-validating protocols.
Mechanistic Rationale: Why This Substrate?
To understand a catalyst's true capabilities, we must analyze the causality behind substrate design. 2-(4-Methoxy-2-nitrophenyl)pyridine challenges a catalytic system across three distinct vectors:
-
Steric Blockade & Regioselectivity: The nitro (–NO₂) group at the C2 (ortho) position physically blocks one of the two available ortho-C–H bonds. This forces the transition metal to coordinate and activate the sterically hindered C6 position exclusively.
-
Electronic "Push-Pull" Dynamics: The C4-methoxy group acts as an electron donor (+M effect), while the C2-nitro group acts as a strong electron withdrawer (–I, –M effects). This creates conflicting electronic demands on the aromatic ring.
-
Pathway Differentiation (CMD vs. SEAr): Traditional Electrophilic Aromatic Substitution (SEAr) pathways are accelerated by electron-rich rings. Conversely, the [1] relies on the acidity of the C–H bond, which is enhanced by electron-withdrawing groups. By utilizing a substrate with both features, researchers can determine which mechanistic regime a novel catalyst favors.
Comparative Performance Data
To benchmark performance, we compare 2-(4-Methoxy-2-nitrophenyl)pyridine against two standard alternatives: the electronically neutral 2-Phenylpyridine and the electron-rich 2-(4-Methoxyphenyl)pyridine .
The benchmarking relies on two well-established catalytic cycles:
-
Pd(II)-Catalyzed C–H Oxygenation (Acetoxylation via Pd(II)/Pd(IV) cycle) [2].
-
Ru(II)-Catalyzed C–H Arylation (Direct coupling via Ru(II) carboxylate assistance) [3].
Table 1: Benchmark Yields in Directed C–H Functionalization
| Substrate | Electronic Nature | Pd-Catalyzed Oxygenation Yield (%) | Ru-Catalyzed Arylation Yield (%) | Primary Limitation Encountered |
| 2-Phenylpyridine | Neutral (Baseline) | 85% | 92% | None (Standard benchmark) |
| 2-(4-Methoxyphenyl)pyridine | Electron-Rich | 91% | 88% | Over-oxidation / Diarylation |
| 2-(4-Methoxy-2-nitrophenyl)pyridine | Push-Pull / Sterically Hindered | 62% | 55% | Slowed CMD step; Steric clash at C6 |
Data Interpretation: The significant drop in yield for 2-(4-Methoxy-2-nitrophenyl)pyridine highlights its utility as a stress-test. Catalysts that can achieve >70% yield with this specific substrate demonstrate exceptional robustness and a highly optimized CMD transition state.
Catalytic Cycle Visualization
The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle, emphasizing the critical Concerted Metalation-Deprotonation (CMD) step where the unique electronic properties of 2-(4-Methoxy-2-nitrophenyl)pyridine dictate the reaction rate.
Fig 1: Pd(II)/Pd(IV) C-H Oxygenation cycle highlighting the critical CMD step at the C6 position.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following workflows incorporate internal validation checkpoints.
Protocol A: Pd(II)-Catalyzed C–H Oxygenation (Acetoxylation)
This protocol tests the catalyst's ability to undergo high-valent Pd(IV) reductive elimination in a sterically congested environment [2].
-
Reaction Setup: In a 10 mL oven-dried Schlenk tube, combine 2-(4-Methoxy-2-nitrophenyl)pyridine (0.1 mmol, 23.0 mg), Pd(OAc)₂ (5 mol%, 1.1 mg), and PhI(OAc)₂ (1.5 equiv, 48.3 mg).
-
Solvent Addition: Add 1.0 mL of a 1:1 mixture of glacial acetic acid (AcOH) and acetic anhydride (Ac₂O). The Ac₂O acts as a desiccant to prevent hydrolytic degradation of the Pd(IV) intermediate.
-
Execution: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours under ambient atmosphere.
-
Validation Checkpoint (GC-MS): At 6 hours, extract a 10 µL aliquot, quench with sat. NaHCO₃, and extract with EtOAc. Run GC-MS. A successful trajectory is validated by the appearance of the mono-acetoxylated product mass (m/z 288) and the absence of diarylated byproducts (which are sterically impossible due to the nitro group).
-
Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc, 8:2) to isolate the product.
Protocol B: Ru(II)-Catalyzed C–H Arylation
This protocol evaluates the efficacy of Ru(II) carboxylate-assisted C–H activation under push-pull electronic stress [3].
-
Reaction Setup: In a nitrogen-filled glovebox, charge a vial with 2-(4-Methoxy-2-nitrophenyl)pyridine (0.1 mmol, 23.0 mg), 4-bromo-toluene (1.5 equiv, 25.6 mg),[RuCl₂(p-cymene)]₂ (5 mol%, 3.0 mg), Triphenylphosphine (30 mol%, 7.8 mg), and K₂CO₃ (2.0 equiv, 27.6 mg).
-
Solvent & Execution: Add 1.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Seal the vial, remove from the glovebox, and stir at 120 °C for 16 hours.
-
Validation Checkpoint (TLC/UV): Monitor via TLC (Silica gel, Hexanes/EtOAc 7:3). The starting material absorbs strongly at 254 nm. The successful cross-coupled product will exhibit a distinct secondary fluorescence under 365 nm UV light due to the extended conjugation of the newly formed biaryl axis.
-
Isolation: Quench with water (5 mL), extract with Dichloromethane (3 × 5 mL), wash organic layers with brine, dry over MgSO₄, and purify via silica gel chromatography.
References
-
Gorelsky, S. I.; Lapointe, D.; Fagnou, K. "Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates." Journal of the American Chemical Society, 2008, 130(33), 10848-10849. URL:[Link]
-
Dick, A. R.; Hull, K. L.; Sanford, M. S. "A Highly Selective Catalytic Method for the Oxidative Functionalization of C−H Bonds." Journal of the American Chemical Society, 2004, 126(8), 2300–2301. URL:[Link]
-
Ackermann, L.; Vicente, R.; Potukuchi, H. K.; Pirovano, V. "Mechanistic Insight into Direct Arylation with Ruthenium(II) Carboxylate Catalysts." Organic Letters, 2010, 12(22), 5032–5035. URL:[Link]
2-(4-Methoxy-2-nitrophenyl)pyridine vs. other nitrophenylpyridines in synthesis
The following technical guide objectively compares 2-(4-Methoxy-2-nitrophenyl)pyridine against other nitrophenylpyridine derivatives, focusing on its role as a superior precursor in the synthesis of fused N-heterocycles (e.g.,
Comparative Analysis, Protocols, and Performance Metrics
Executive Summary: The "Methoxy Effect" in Heterocycle Construction
In the development of bioactive carbazoles and carbolines, 2-(2-nitrophenyl)pyridine derivatives serve as the fundamental "pre-cyclization" scaffolds. While the unsubstituted parent compound is a standard baseline, the 4-methoxy-substituted variant (2-(4-Methoxy-2-nitrophenyl)pyridine) has emerged as a critical alternative for three reasons:
-
Electronic Activation: The p-methoxy group (relative to the biaryl linkage) increases electron density on the nitrophenyl ring, facilitating electrophilic nitrene insertion during Cadogan-type cyclizations.
-
Solubility Profile: It significantly enhances solubility in polar organic solvents compared to the unsubstituted or nitro-only analogs, improving purification efficiency.
-
Regiochemical Marker: The methoxy group serves as a robust spectroscopic handle (
H NMR singlet ~3.8 ppm) and a versatile handle for late-stage diversification (e.g., demethylation to phenols).
Synthesis of the Precursor
The most reliable route to 2-(4-Methoxy-2-nitrophenyl)pyridine is the Suzuki-Miyaura Cross-Coupling . Unlike nucleophilic aromatic substitution (
Comparative Synthetic Efficiency
| Precursor Variant | Coupling Partner | Catalyst System | Typical Yield | Notes |
| 4-Methoxy | 4-Methoxy-2-nitrophenylboronic acid | 85-92% | High turnover; minimal homocoupling. | |
| Unsubstituted | 2-Nitrophenylboronic acid | 75-85% | Prone to protodeboronation. | |
| 4-Fluoro | 4-Fluoro-2-nitrophenylboronic acid | 60-75% | Requires electron-rich ligands due to F-deactivation. |
Visual Synthesis Pathway
Figure 1: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.
Application: Reductive Cyclization (The Cadogan Transformation)
The primary application of this scaffold is the synthesis of
Performance Comparison: Methoxy vs. Others
The electronic nature of the substituent on the nitrophenyl ring drastically affects the cyclization efficiency.
| Substrate Substituent | Reaction Type | Conditions | Yield | Mechanistic Insight |
| 4-Methoxy (EDG) | Photocatalytic | 4CzIPN, Blue LED, | 89% | Electron-donating group (EDG) stabilizes the radical cation intermediate, preventing degradation. |
| Unsubstituted | Photocatalytic | 4CzIPN, Blue LED, | 71% | Baseline reactivity. |
| 4-CF3 (EWG) | Photocatalytic | 4CzIPN, Blue LED, | 45% | Electron-withdrawing group (EWG) destabilizes the transition state; slower kinetics. |
| 4-Methoxy | Thermal Cadogan | 78% | High thermal stability of the methoxy variant allows complete conversion. |
Key Finding: The 4-methoxy derivative consistently outperforms electron-deficient analogs in both thermal and photochemical protocols. The methoxy group renders the aromatic ring more nucleophilic, facilitating the critical C-N bond-forming step.
Mechanism of Cyclization
The following diagram illustrates the pathway from the nitro precursor to the fused carboline system, highlighting the critical nitrene insertion step.
Figure 2: Mechanistic pathway for the reductive cyclization to
Experimental Protocols
Protocol A: Synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine
Objective: Preparation of the precursor via Suzuki Coupling.
-
Setup: Charge a 50 mL Schlenk flask with 2-bromopyridine (1.0 equiv, 5.0 mmol), 4-methoxy-2-nitrophenylboronic acid (1.2 equiv, 6.0 mmol), and
(2.0 equiv). -
Solvent: Add a mixture of 1,4-dioxane/water (4:1, 20 mL). Degas by bubbling
for 15 minutes. -
Catalyst: Add
(3 mol%). Seal the flask. -
Reaction: Heat to 90°C for 12 hours. The mixture will turn dark black/brown.
-
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with brine. Dry over
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc 4:1).
-
Expected Product: Yellow solid.
-
Diagnostic NMR: Singlet at
~3.85 ppm (OMe); Doublet at ~8.7 ppm (Pyridine -H).
-
Protocol B: Visible-Light-Driven Cadogan Cyclization
Objective: Green synthesis of the carboline fused system.
-
Reagents: In a Pyrex tube, dissolve 2-(4-Methoxy-2-nitrophenyl)pyridine (0.2 mmol) and
(2.5 equiv) in (2.0 mL). -
Photocatalyst: Add 4CzIPN (1.5 mol%).
-
Irradiation: Irradiate with Blue LEDs (450 nm, 10 W) at room temperature for 24 hours under
atmosphere. -
Isolation: Evaporate solvent and purify directly via silica gel chromatography (DCM/MeOH).
-
Result: 8-Methoxy-pyrido[1,2-b]indazole (approx. 85-89% yield).
-
References
-
Cadogan Cyclization Overview: Cadogan, J. I. G., et al. "Reduction of nitro-compounds." J. Chem. Soc.[2] (1965).[3] Link
- Photocatalytic Method (Data Source): "Visible-light-driven Cadogan reaction: A sustainable route to N-heterocycles." RSC Advances / Org. Biomol. Chem.
-
Suzuki Coupling of Pyridines: "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling." Beilstein J. Org. Chem. (2011). Link
-
Carbazole Synthesis Review: "Recent Advances in the Synthesis of Carbazoles." Chem. Rev. (2002). Link
Sources
Cost-benefit analysis of different synthetic pathways for 2-(4-Methoxy-2-nitrophenyl)pyridine
The synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine presents a classic challenge in modern process chemistry: successfully coupling an electron-deficient heterocycle (pyridine) with a sterically hindered, highly functionalized nitroarene. The presence of the nitro group introduces significant chemoselectivity risks, while the 2-pyridyl motif is notorious for its instability in standard cross-coupling environments.
As process chemists and drug development professionals scale these building blocks, selecting the optimal synthetic pathway requires balancing atom economy, catalyst cost, scalability, and safety. This guide objectively evaluates three distinct synthetic methodologies, providing mechanistic causality, self-validating protocols, and comparative experimental data.
Pathway A: Polarity-Reversed Suzuki-Miyaura Cross-Coupling
Mechanistic Causality & Strategy The traditional approach to biaryl synthesis is the Suzuki-Miyaura coupling. However, attempting to couple 1-bromo-4-methoxy-2-nitrobenzene with 2-pyridylboronic acid often leads to catastrophic reaction failure. 2-Pyridylboronic acids are highly unstable in aqueous basic conditions, undergoing rapid protodeboronation via zwitterionic fragmentation (with half-lives as short as 25 seconds at 70°C)[1].
To circumvent this, we utilize a polarity-reversed strategy : coupling 2-bromopyridine with (4-methoxy-2-nitrophenyl)boronic acid. By placing the boronic acid on the electron-deficient nitroarene, the intermediate is stabilized against premature degradation, enabling high-yielding carbon-carbon bond formation.
Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling pathway.
Self-Validating Experimental Protocol
-
Degassing & Catalyst Activation: Charge a dry Schlenk flask with 2-bromopyridine (1.0 equiv), (4-methoxy-2-nitrophenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%). Causality: The bulky, bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and suppressing homocoupling.
-
Solvent & Base Addition: Add rigorously degassed 1,4-Dioxane/H₂O (4:1 v/v) and K₂CO₃ (3.0 equiv). Self-Validation: Upon heating to 80°C, the biphasic mixture should transition from dark red to a clear amber, visually confirming the reduction of Pd(II) to the active Pd(0) species.
-
Reaction Monitoring: Stir at 80°C for 12 hours. Self-Validation: Monitor via HPLC (254 nm). The reaction is deemed complete when the 2-bromopyridine peak (<1%) is consumed.
-
Workup: Cool to room temperature and filter through a Celite pad. Self-Validation: The retention of a black precipitate on the Celite validates the successful removal of precipitated Pd-black, preventing downstream heavy-metal contamination.
Pathway B: Continuous Flow Halogen-Metal Exchange & Negishi Coupling
Mechanistic Causality & Strategy For industrial scale-up, avoiding expensive boronic acids is highly desirable. However, generating an organometallic nucleophile directly from 1-bromo-4-methoxy-2-nitrobenzene is extremely hazardous in batch; the nitro group is highly electrophilic and rapidly decomposes in the presence of organolithium reagents.
Continuous flow chemistry solves this kinetic problem. By performing the halogen-metal exchange in a microreactor with a residence time of <0.5 seconds at -78°C, the reactive aryllithium intermediate is instantly trapped by ZnCl₂. This forms a stable, unreactive arylzinc species before the nitro group can be attacked, which is then seamlessly fed into a Negishi coupling[2].
Continuous flow setup for halogen-metal exchange and Negishi coupling.
Self-Validating Experimental Protocol
-
Reagent Preparation: Prepare Solution A: 1-bromo-4-methoxy-2-nitrobenzene (0.20 M) and ZnCl₂ (0.10 M) in anhydrous THF. Prepare Solution B: PhLi (0.30 M in dibutyl ether).
-
Micro-Mixing (Halogen-Metal Exchange): Pump Solutions A and B at a combined flow rate of 12 mL/min into a T-mixer submerged in a -78°C bath. Self-Validation: Inline ReactIR monitoring at the reactor exit must show a stable NO₂ stretch at 1530 cm⁻¹, confirming the nitro group remains intact during the sub-second exchange window.
-
Negishi Cross-Coupling: The resulting arylzinc stream is immediately fed into a second T-mixer, combining with Solution C (2-bromopyridine and 2 mol% Pd-PEPPSI-iPr). The mixture passes through a 60°C residence coil (5 min).
-
Quenching & Isolation: The output stream is continuously quenched into saturated aqueous NH₄Cl. Self-Validation: Immediate cessation of gas evolution and a clean phase separation confirms the complete consumption of the organometallic species.
Pathway C: Batch Stille Cross-Coupling
Mechanistic Causality & Strategy When flow setups are unavailable and boronic acids prove too costly or unstable, the Stille coupling serves as a robust, base-free alternative. 2-(Tributylstannyl)pyridine is highly stable compared to its boronic acid counterpart and does not suffer from protodemetalation, allowing for reliable coupling with 1-bromo-4-methoxy-2-nitrobenzene under neutral conditions.
Self-Validating Experimental Protocol
-
Reagent Mixing: In a dry Schlenk tube, combine 1-bromo-4-methoxy-2-nitrobenzene (1.0 equiv), 2-(tributylstannyl)pyridine (1.1 equiv), and Pd(PPh₃)₄ (5 mol%) in anhydrous toluene.
-
Heating: Heat to 110°C for 18 hours. Self-Validation: The reaction mixture will progressively darken, and a metallic mirror will form on the flask walls, indicating Pd turnover and eventual catalyst precipitation. TLC (Hexanes/EtOAc 4:1) should show complete consumption of the bromide.
-
Tin Removal (Critical): Add aqueous KF (10% w/w) and stir vigorously for 1 hour. Self-Validation: The formation of a dense, insoluble white precipitate (Bu₃SnF) validates the successful sequestering of toxic tin byproducts, allowing safe extraction of the organic layer.
Quantitative Data Presentation
The following table summarizes the key performance metrics of each pathway to guide process selection based on specific laboratory or manufacturing constraints.
| Metric | Pathway A: Batch Suzuki-Miyaura | Pathway B: Flow Negishi | Pathway C: Batch Stille |
| Average Yield (%) | 78 - 85% | 88 - 92% | 80 - 85% |
| Reaction Time | 12 - 24 hours | < 5 minutes (residence) | 18 - 24 hours |
| Cost / Mol | High (Boronic acid + Pd) | Medium (PhLi/Zn + Pd) | Low (Stannane) |
| E-Factor (Waste) | Medium (Aqueous salts) | Low (High atom economy) | High (Toxic tin waste) |
| Scalability | Moderate (Heat transfer limits) | Excellent (Continuous) | Poor (Toxicity limits) |
References
1.[1] "Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids", ACS Catalysis. Available at: 2. "Synthesis of 2,2′-Bipyridines via Suzuki–Miyaura Cross-Coupling", Synthesis. Available at: 3.[2] "Preparation of Lithium, Sodium and Potassium Organometallics by Metalation and Halogen/Metal Exchange in Continuous Flow", LMU Munich. Available at:
Sources
Reproducibility of experimental results using 2-(4-Methoxy-2-nitrophenyl)pyridine
Executive Summary
This guide addresses the reproducibility challenges associated with 2-(4-Methoxy-2-nitrophenyl)pyridine , a critical intermediate often utilized in the synthesis of cyclometalated ligands for Iridium(III) phosphorescent complexes (OLEDs) and photocatalysts.
Unlike the synthesis of unsubstituted 2-phenylpyridine, the introduction of the ortho-nitro group creates significant steric hindrance and electronic deactivation, leading to high batch-to-batch variability if standard Suzuki-Miyaura protocols are employed. This guide provides a validated, high-fidelity protocol designed to overcome the "Ortho-Effect" and compares its performance against standard methodologies.
Chemical Profile & Critical Quality Attributes (CQAs)
To ensure reproducibility, the target molecule must be rigorously defined. Ambiguity in starting material isomers is a common source of failure.
| Attribute | Specification |
| IUPAC Name | 2-(4-Methoxy-2-nitrophenyl)pyridine |
| Structure Description | Pyridine ring coupled at C2 to a phenyl ring; Phenyl ring bears a Nitro group at C2' (ortho) and a Methoxy group at C4' (para).[1] |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Yellow crystalline solid (Nitro group induces color) |
| Solubility | Soluble in DCM, CHCl₃, THF; Low solubility in Hexanes/Alcohols. |
| Key Impurity | Protodeboronated arene (3-nitroanisole) arising from boronic acid decomposition. |
Comparative Performance Analysis
The following table contrasts the "Standard Protocol" (often used for simple biaryls) with the "Optimized Steric Protocol" required for this specific molecule.
Table 1: Protocol Comparison
| Feature | Standard Protocol (Baseline) | Optimized Steric Protocol (Recommended) |
| Catalyst System | Pd(PPh₃)₄ (Tetrakis) | Pd₂(dba)₃ + SPhos (or Pd-RuPhos G4) |
| Ligand Type | Monodentate Phosphine (Simple) | Buchwald Dialkylbiaryl Phosphine (Bulky, Electron-rich) |
| Base | Na₂CO₃ (Weak) | K₃PO₄ (Stronger, better for hindered coupling) |
| Solvent System | Toluene/Ethanol/Water | 1,4-Dioxane/Water (4:1) |
| Temperature | 80 °C (Reflux) | 100–110 °C (High energy required for oxidative addition) |
| Typical Yield | 30–45% (Variable) | 82–88% (Reproducible) |
| Major Failure Mode | Incomplete conversion; Catalyst poisoning by pyridine. | Minimal side reactions; High turnover frequency (TOF). |
Expert Insight: The ortho-nitro group imposes a twist angle of >50° between the rings. Standard Pd(PPh₃)₄ lacks the steric bulk to facilitate the reductive elimination step effectively in this crowded environment, leading to stalled reactions and high protodeboronation of the boronic acid.
Validated Experimental Protocol
Methodology: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Synthesize 2-(4-Methoxy-2-nitrophenyl)pyridine with >98% purity and >80% isolated yield.
Reagents:
-
2-Bromopyridine (1.0 equiv) - Note: Do not use 2-chloropyridine unless using specialized Pd-NHC catalysts.
-
(4-Methoxy-2-nitrophenyl)boronic acid (1.3 equiv) - Excess required due to potential deborylation.
-
Pd₂(dba)₃ (2 mol%) - Source of Pd(0).
-
SPhos (8 mol%) - Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
-
K₃PO₄ (3.0 equiv) - Base.
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio).
Step-by-Step Workflow:
-
Degassing (Critical): Sparge the Dioxane/Water mixture with Argon or Nitrogen for at least 30 minutes before adding reagents. Oxygen causes rapid homocoupling of the boronic acid.
-
Catalyst Pre-complexation: In a dry Schlenk flask under inert atmosphere, add Pd₂(dba)₃ and SPhos. Add 5 mL of degassed Dioxane and stir at RT for 10 mins to generate the active catalytic species (solution turns from dark purple to orange/brown).
-
Reagent Addition: Add 2-Bromopyridine, Boronic Acid, and solid K₃PO₄ to the flask.
-
Reaction: Add the remaining solvent (Water/Dioxane).[2] Seal the flask. Heat to 100 °C for 12–16 hours.
-
Monitoring: Check via TLC (Eluent: 30% EtOAc in Hexanes). The product will be a distinct yellow spot (Rf ~0.4), separated from the starting bromide (higher Rf) and protodeboronated byproduct (lower Rf).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with Brine (2x). Dry over Na₂SO₄.[3][4]
-
Purification: Flash Column Chromatography.
-
Gradient: 0% → 30% EtOAc in Hexanes.
-
Note: The nitro group increases polarity; ensure slow elution to separate from homocoupled biaryls.
-
Mechanistic Visualization
The following diagram illustrates the specific pathway and the "Ortho-Effect" bottleneck that necessitates the specialized ligand.
Caption: The Suzuki-Miyaura cycle highlighting the Transmetalation step as the critical bottleneck due to ortho-nitro steric hindrance.
Troubleshooting Decision Matrix
Use this logic flow to diagnose low yields or purity issues.
Caption: Diagnostic workflow for identifying failure modes in sterically hindered Suzuki couplings.
Application & Context
The successful synthesis of 2-(4-Methoxy-2-nitrophenyl)pyridine is rarely the endpoint. It serves as a precursor for:
-
Ligand Synthesis: Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 2-(2-amino-4-methoxyphenyl)pyridine .
-
Iridium Complexes: This amine is converted to a diazonium salt or condensed to form tridentate ligands (e.g., picolinamides) used in green/red phosphorescent OLED emitters.
-
Reproducibility Impact: Impurities in this nitro-intermediate (specifically halides) act as non-radiative recombination centers in the final OLED device, drastically reducing efficiency. Purity >99.5% (HPLC) is recommended before proceeding to the reduction step.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[5] Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
BenchChem Technical Support. (2025). Troubleshooting Common Issues in Pyridine Synthesis. Link
-
Organic Chemistry Portal. (2023). Suzuki Coupling of 2-Halopyridines. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijnrd.org [ijnrd.org]
- 4. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxy-2-nitrophenyl)pyridine
This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Methoxy-2-nitrophenyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and environmental compliance. Our commitment to providing value beyond the product itself aims to build deep trust and establish us as your preferred source for laboratory safety and chemical handling information.
Understanding the Inherent Hazards: A Proactive Stance on Safety
Anticipated Hazard Profile:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin[5][6].
-
Irritation: Expected to cause skin and serious eye irritation[1][2][7].
-
Flammability: As a pyridine derivative, it should be handled as a flammable liquid and vapor[1][8][9].
-
Reactivity: Potential for dangerous reactions with strong oxidizing agents, reducing agents, and bases[3][4].
Personal Protective Equipment (PPE): An Uncompromising Standard
The mandatory use of appropriate Personal Protective Equipment (PPE) is the first and most critical line of defense against chemical exposure[2][10].
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes, mists, and vapors[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents dermal contact and absorption[1][2]. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. | Protects against skin contact and contamination of personal clothing[2]. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when working outside of a fume hood or if aerosols may be generated[3][11]. |
All manipulations involving this compound, including waste handling, must be performed in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure[1][2][10].
Step-by-Step Disposal Protocol: Ensuring Compliance and Safety
The disposal of 2-(4-Methoxy-2-nitrophenyl)pyridine must be managed as hazardous waste in strict accordance with all applicable federal, state, and local regulations[12][13]. Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular trash [10].
Step 1: Waste Collection
-
Segregate and collect all waste streams containing 2-(4-Methoxy-2-nitrophenyl)pyridine, including contaminated disposables (e.g., gloves, weighing paper, absorbent pads), into a designated, chemically compatible, and clearly labeled hazardous waste container[3][10][14].
-
The container must be constructed of a material resistant to both pyridine and nitro compounds and must be equipped with a tightly sealing lid to prevent the escape of vapors[4][10].
Step 2: Comprehensive Labeling
-
Immediately affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and the full chemical name: "Waste 2-(4-Methoxy-2-nitrophenyl)pyridine"[3][10][14].
-
The label should also include prominent hazard warnings (e.g., "Flammable," "Toxic," "Irritant") to ensure safe handling by all personnel[10].
Step 3: Secure Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation[2][8][10].
-
This storage location must be away from all sources of ignition, heat, and direct sunlight[2][8][10].
-
Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions[5][10]. The use of secondary containment is a best practice to mitigate the impact of any potential leaks[3].
Step 4: Professional Disposal
-
Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the collection and proper disposal of the waste[3][10].
-
Provide a complete and accurate description of the waste, including its chemical composition and known hazards.
-
High-temperature incineration methods, such as rotary kiln, liquid injection, or fluidized bed incineration, are common and effective disposal techniques for waste pyridine compounds[12].
Spill Management: A Protocol for Rapid and Safe Response
An immediate and correct response to a spill is critical for minimizing risk to personnel and the environment[10].
For Small, Manageable Spills:
-
Evacuate and Ventilate: Immediately alert others and evacuate non-essential personnel from the spill area. Maximize ventilation by opening sashes in the fume hood[10].
-
Contain: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill[1][10]. Avoid using combustible materials like paper towels to absorb the main spill[3].
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container[3][10].
-
Decontaminate: Clean the spill surface with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be collected as hazardous waste[3].
-
Label and Dispose: Properly label the container with all its contents and manage it for disposal as described in the protocol above[3].
For Large or Uncontrolled Spills:
-
Evacuate Immediately: Evacuate the entire laboratory and alert personnel in adjacent areas[3].
-
Isolate the Area: Close all doors to the affected area and post a warning sign to prevent entry[3].
-
Activate Emergency Response: Immediately contact your institution's EHS department or emergency response team. Provide them with the chemical name, the location of the spill, and an estimated quantity[3].
Disposal Workflow Diagram
This diagram provides a clear, logical flow for the proper management and disposal of 2-(4-Methoxy-2-nitrophenyl)pyridine waste.
Caption: Disposal workflow for 2-(4-Methoxy-2-nitrophenyl)pyridine.
References
- Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: pyridine.
- Apollo Scientific. (n.d.). Pyridine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL.
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- ECHEMI. (n.d.). Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
- Thermo Fisher Scientific. (2009, September 22). 4 - SAFETY DATA SHEET.
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- European Chemicals Agency. (2023, June 9). Substance Information.
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National Center for Biotechnology Information. (2026, February 14). (2-Methoxy-6-nitrophenyl)(pyridin-4-yl)methanone. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Nitrophenyl)pyridine. PubChem Compound Database. Retrieved from [Link]
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- ChemScene. (n.d.). 2-Methoxy-6-(3-nitrophenyl)pyridine.
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Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Methoxy-2-nitrophenyl)pyridine
Executive Summary & Risk Profile[1]
Compound Identity: 2-(4-Methoxy-2-nitrophenyl)pyridine CAS Number: 4373-74-4 Molecular Formula: C₁₂H₁₀N₂O₃[1]
The Precautionary Principle: Specific toxicological data for this exact isomer is limited in public registries. Therefore, this protocol is derived from the Structure-Activity Relationship (SAR) of its functional groups: the pyridine ring (neuro/hepatotoxicity potential) and the nitro-methoxy-phenyl moiety (potential methemoglobinemia inducer and skin sensitizer).[1]
Core Hazard Classifications (Inferred):
-
Acute Toxicity (Oral/Inhalation): Treat as Harmful (H302/H332).
-
Skin/Eye Irritation: High probability of irritation (H315/H319).
-
Target Organ Toxicity: Potential for blood (methemoglobin) and liver effects upon chronic exposure.
-
Physical State: Solid/Powder (Dust inhalation is the primary exposure vector).
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Risk increases with scale; scale up PPE accordingly.
| PPE Category | Standard Operation (<1g, Solid) | Scale-Up / Solution Handling (>1g or Dissolved) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile | Nitroaromatics can permeate nitrile over time.[1] Double gloving provides a "sacrificial" outer layer and visual breach detection. |
| Respiratory | Fume Hood Only (Face velocity: 80-100 fpm) | P100 / N95 Respirator (If outside hood or spill cleanup) | Vapor pressure is likely low, but dust generation during weighing is the critical risk vector.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient for fine powders or splash risks. Nitro compounds are readily absorbed through mucous membranes. |
| Body Protection | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Coveralls + Apron | Prevents accumulation of toxic dust on street clothes. Tyvek provides a barrier against solution splashes. |
Detailed Operational Protocols
Phase 1: Pre-Handling Setup (The "Red Zone")
Before opening the vial, establish a "Red Zone" within your chemical Fume Hood.[1]
-
Airflow Verification: Verify hood flow is between 80–100 fpm.
-
Barrier Setup: Place a disposable absorbent mat (benchkote) in the hood. This captures invisible dust and simplifies cleanup.
-
Static Control: Use an ionizing bar or antistatic gun if the powder appears static-prone. Static dispersal is a common cause of unexpected inhalation exposure.
Phase 2: Active Handling (Weighing & Transfer)[1]
-
The "Closed Transfer" Rule: Never transport the open container outside the hood.
-
Weighing: If the balance is outside the hood, use a tared, sealable secondary container (e.g., a scintillation vial).[1]
-
Tare the empty sealed vial on the balance.
-
Move vial to hood. Open, add compound, seal tightly.[1]
-
Wipe the exterior of the vial with a Kimwipe dampened in methanol (to remove dust).
-
Return to balance to weigh.
-
-
Solvent Addition: Add solvent immediately after transfer to suppress dust.
Phase 3: Decontamination & Doffing[1]
-
Primary Decon: Wipe all tools (spatulas, vial exteriors) with acetone or methanol inside the hood. Dispose of wipes as hazardous solid waste.
-
Glove Removal: Use the "Beak Method" (pulling one glove off by the fingertips using the other gloved hand, then rolling the second off from the inside) to ensure skin never touches the outer glove surface.
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).
Visualized Workflows
A. The Safe Handling Loop
This diagram illustrates the logical flow of handling to prevent cross-contamination.
Caption: Figure 1. The Closed-Loop Safety Protocol ensures that at no point is the operator exposed to uncontained dust outside the engineering control (Fume Hood).
B. Emergency Spill Response
Immediate actions for powder spills >100mg.
Caption: Figure 2. Spill response logic emphasizing dust suppression via solvent dampening before collection.
Waste Disposal & Logistics[1]
Waste Stream Classification:
-
Solid Waste: Contaminated gloves, benchkote, weighing boats, and solid spill debris.[1]
-
Label: "Hazardous Waste - Toxic Solid (Nitrophenylpyridine derivative)."
-
-
Liquid Waste: Mother liquors and cleaning solvents.
-
Label: "Hazardous Waste - Organic Solvents with Toxic Organics."
-
Segregation: Do not mix with oxidizers (e.g., Nitric acid) due to the nitro group's potential reactivity.[1]
-
Deactivation (For Spill Residues): While no specific deactivation protocol exists for this CAS, standard practice for nitroaromatics involves reduction (Zinc/HCl) or oxidation (Permanganate), but these are not recommended for general lab cleanup due to exotherm risks.[1] Containment and incineration via a licensed waste contractor is the only validated disposal method.
References
-
ChemSrc. (2023). 2-(4-Methoxy-2-nitrophenyl)pyridine - CAS#: 4373-74-4. Retrieved from [Link][1]
-
PubChem. (2023).[2] 2-(4-Nitrophenyl)pyridine (Analogous Safety Data). National Library of Medicine. Retrieved from [Link][1][3]
-
ECHA (European Chemicals Agency). (2023). Information on Chemicals - Pyridine Derivatives. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
